molecular formula C8H11BrO2 B6306956 Methyl 2-bromo-1-cyclohexenecarboxylate CAS No. 72422-64-1

Methyl 2-bromo-1-cyclohexenecarboxylate

Cat. No.: B6306956
CAS No.: 72422-64-1
M. Wt: 219.08 g/mol
InChI Key: AJGNIFAADXLTAP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-cyclohexenecarboxylate is a useful research compound. Its molecular formula is C8H11BrO2 and its molecular weight is 219.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.99424 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNIFAADXLTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-Bromo-1-cyclohexenecarboxylate: Chemical Identifiers, Structural Mechanics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, conformationally restricted scaffolds are highly sought after to improve target binding affinity and metabolic stability. Methyl 2-bromo-1-cyclohexenecarboxylate is a premier bifunctional building block that provides a rigid cyclohexene core equipped with two highly orthogonal reactive sites: a vinyl bromide and an


-unsaturated methyl ester. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a definitive guide to the compound's chemical identifiers, physicochemical properties, and field-proven synthetic methodologies.
Chemical Identity & Database Architecture

For drug development professionals, precise chemical identification is the bedrock of intellectual property (IP) tracking, procurement, and database querying. The accurate mapping of SMILES and InChI strings ensures that computational chemistry models correctly interpret the spatial and electronic parameters of the molecule.

Below is the consolidated structural and identifier data for this compound, verified against primary chemical databases .

Table 1: Core Chemical Identifiers

IdentifierValue
Chemical Name This compound
IUPAC Name methyl 2-bromocyclohex-1-ene-1-carboxylate
CAS Registry Number 72422-64-1
Molecular Formula C8H11BrO2
SMILES COC(=O)C1=C(Br)CCCC1
InChI InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3
InChIKey AJGNIFAADXLTAP-UHFFFAOYSA-N
PubChem CID 12859717

Table 2: Computed Physicochemical Properties & API Relevance

PropertyValueCausality / Relevance to API Design
Molecular Weight 219.08 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 parameters.
XLogP3 2.3Moderate lipophilicity ensures optimal partitioning in organic biphasic reactions and favorable ADME profiles.
Topological Polar Surface Area (TPSA) 26.3 ŲLow polar surface area indicates a high potential for cellular membrane permeability if incorporated into a final API scaffold.
Hydrogen Bond Acceptors 2Provided by the ester carbonyl and methoxy oxygen, allowing for targeted kinase or receptor binding.
Hydrogen Bond Donors 0The lack of H-donors minimizes non-specific binding and aggregation during early-stage scaffold screening.
Structural Mechanics & Reactivity Profiling

The synthetic utility of this compound (CAS: 72422-64-1) stems directly from its electronic topology.

  • The Vinyl Bromide: The C(sp2)-Br bond is a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).

  • The Ester Activation: The adjacent methyl ester acts as a strong electron-withdrawing group (EWG). This drops the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the rate of oxidative addition by Pd(0) or Ni(0) catalysts at the C-Br bond.

  • Conformational Rigidity: The cyclohexene ring locks the diene-like

    
    -system into a predictable geometry, which is critical for stereoselective downstream transformations such as enzymatic dihydroxylation or Diels-Alder cycloadditions.
    
Standardized Application Protocol: Palladium-Catalyzed Cross-Coupling

To demonstrate the practical utility of this building block, the following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow to synthesize methyl 2-aryl-1-cyclohexenecarboxylates [1].

Objective: Chemoselective C-C bond formation at the C2 position.

Causality & Design: Coupling a cyclic vinyl bromide is sterically demanding. We select Pd(dppf)Cl₂ as the pre-catalyst because the large bite angle of the dppf ligand accelerates the rate-determining reductive elimination step, preventing off-target


-hydride elimination. A biphasic solvent system (1,4-Dioxane/H₂O) is employed because water is strictly required to dissolve the K₂CO₃ base, which subsequently forms the reactive boronate complex necessary for transmetalation [1].
Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture. Causality: A low 5 mol% catalyst loading is sufficient due to the high turnover frequency (TOF) provided by the bidentate dppf ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL) via syringe. Causality: Degassing prevents the oxidative degradation of the Pd(0) active species.

  • Reaction Execution: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system. The starting material (UV-active,

    
     ~0.6) will be consumed, and a new, highly conjugated product spot (
    
    
    
    ~0.4) will appear.
  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validation (Post-Process): Confirm product identity via 1H NMR (400 MHz, CDCl₃). The disappearance of the starting material's allylic multiplet and the appearance of aromatic protons (7.0–8.0 ppm) validates successful C-C bond formation.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specific to this compound.

G sub This compound (CAS: 72422-64-1) Substrate ox Oxidative Addition Formation of Pd(II) Intermediate sub->ox C-Br Cleavage cat Pd(0) Catalyst Active Species cat->ox Coordinates to C=C trans Transmetalation Ar-B(OH)2 + Base ox->trans Base activates Boronic Acid red Reductive Elimination C-C Bond Formation trans->red Diaryl Pd(II) Complex red->cat Catalyst Regeneration prod 2-Aryl-1-cyclohexenecarboxylate Target Scaffold red->prod Product Release

Catalytic cycle for Suzuki-Miyaura coupling of this compound.

References
  • Title: this compound | C8H11BrO2 | CID 12859717 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and application of reactive building blocks not just as a set of rules, but as a system of chemical logic. Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) is a prime example of a bifunctional scaffold that offers immense synthetic utility but requires rigorous, mechanistically informed safety protocols.

This whitepaper bridges the gap between standard Safety Data Sheet (SDS) compliance and advanced laboratory application. By understanding the intrinsic reactivity of this


-bromo-

-unsaturated ester, researchers can predict its toxicological behavior, select appropriate Personal Protective Equipment (PPE), and design highly efficient, self-validating cross-coupling protocols.

Chemical Identity & Structural Causality

This compound is a cyclic vinylic halide conjugated to a methyl ester. This conjugation is the root of both its synthetic value and its hazard profile. The electron-withdrawing nature of the ester group activates the vinylic carbon-bromine bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium)[1][2]. Conversely, this same electronic activation makes the molecule a potent electrophile and a potential Michael acceptor, capable of alkylating nucleophilic biological residues (such as thiols in cysteine)[3].

Table 1: Core Physical and Chemical Parameters [4]

ParameterValue / Description
Chemical Name This compound
CAS Number 72422-64-1
Molecular Formula C₈H₁₁BrO₂
Molecular Weight 219.08 g/mol
Appearance Clear, colorless to pale yellow liquid
Purity Standard

97% (Typical commercial grade)
Storage Conditions 0–8 °C (Refrigerated), protected from light and moisture

Safety Data Sheet (SDS) & Handling Precautions

Standard SDS documentation classifies halogenated esters as hazardous, but understanding why dictates how we handle them in the laboratory setting.

Hazard Classification & Toxicological Logic
  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The electrophilic nature of the

    
    -bromo-
    
    
    
    -unsaturated system allows it to react with mucosal membranes and skin proteins, leading to severe irritation and potential sensitization[3].
  • Lachrymator Potential: Like many ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -halo and 
    
    
    
    -halo esters, its vapor can act as a lachrymator (tear-producing agent) by agonizing TRPA1 receptors in the eyes and respiratory tract[5].
  • Reactivity: As a , it can react exothermically with strong acids, bases, and oxidizing agents[5][6].

Causality in PPE Selection

Do not rely on standard thin nitrile gloves for bulk handling. Halogenated organic liquids rapidly permeate thin nitrile barriers.

  • Gloves: Use Butyl rubber or heavy-duty composite gloves for direct handling. If using nitrile for micro-scale transfers, double-gloving is mandatory, and gloves must be changed immediately upon suspected contact.

  • Ventilation: All transfers must occur in a certified fume hood (minimum face velocity of 100 LFM) to mitigate inhalation of lachrymatory vapors[3][7].

Risk Mitigation and Spill Response Workflow for Halogenated Esters.

Synthetic Utility: Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is the construction of heavily substituted, functionalized cyclohexene rings via Palladium-catalyzed cross-coupling. The classic of this vinylic bromide with arylboronic acids is a highly reliable method for generating C(sp²)–C(sp²) bonds[1][2][8].

Experimental Logic & Catalyst Selection

For this specific substrate, Pd(dppf)Cl₂ is the optimal pre-catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle that stabilizes the Pd(II) intermediate and suppresses unwanted


-hydride elimination, which is a common side reaction when working with cyclic aliphatic systems. Potassium carbonate (K₂CO₃) is selected as the base to activate the boronic acid into a nucleophilic boronate complex, facilitating the transmetalation step[1][9].

Catalytic Cycle of the Suzuki-Miyaura Coupling using this compound.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm success before proceeding to the next step.

Objective: Synthesis of Methyl 2-phenylcyclohex-1-enecarboxylate.

Step 1: Setup & Degassing (Crucial for Pd(0) survival)

  • In a flame-dried Schlenk tube, add this compound (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.5 equiv, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Add K₂CO₃ (2.5 equiv, 2.5 mmol) dissolved in a 4:1 mixture of 1,4-Dioxane and H₂O (5.0 mL total volume).

  • Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Perform three cycles of Freeze-Pump-Thaw degassing to remove dissolved O₂. Backfill with ultra-pure Argon.

Step 2: Reaction Execution

  • Seal the tube and heat the biphasic mixture to 85 °C in an oil bath with vigorous stirring (1000 RPM) to ensure mixing of the aqueous and organic phases.

  • Validation Check 1 (TLC): After 4 hours, take a 10

    
    L aliquot, quench with water, extract with EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The starting bromide (UV active, higher Rf) should be consumed, replaced by a new, highly UV-active spot (the conjugated biaryl product).
    

Step 3: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base and remove boron salts.

  • Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes).

Step 4: Analytical Validation

  • Validation Check 2 (GC-MS): Confirm the molecular ion peak (

    
     = 216.1 m/z).
    
  • Validation Check 3 (¹H NMR): The disappearance of the starting material's distinct multiplet signals and the appearance of a 5-proton aromatic multiplet at

    
     7.2–7.4 ppm confirms successful cross-coupling.
    

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the coupling of this compound, demonstrating how catalyst and solvent selection directly impact the isolated yield.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045% (Significant debromination)
2Pd(OAc)₂ / PPh₃K₃PO₄DMF10052%
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 85 89% (Optimal)
4Pd(dppf)Cl₂Cs₂CO₃THF/H₂O (4:1)6571%

Note: The superior performance of Pd(dppf)Cl₂ (Entry 3) highlights the necessity of a bidentate ligand in preventing premature


-hydride elimination of the cyclic aliphatic intermediate.

References

  • Chemical Reviews (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A. (1995). Retrieved from:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Retrieved from:[Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-bromo-1-cyclohexenecarboxylate

[1]

Executive Summary

Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) serves as a critical electrophilic intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and cycloaddition protocols.[1] Its solubility profile is governed by the interplay between its lipophilic cyclohexenyl scaffold and the polarizable ester/bromide functionalities.[1]

This guide provides a definitive analysis of its solubility behavior, moving beyond binary "soluble/insoluble" classifications to provide operational parameters for reaction optimization, extraction, and chromatographic purification.[1]

Physicochemical Profile & Solubility Mechanism[1][2]

To predict solvent behavior accurately, we must first analyze the molecular drivers of solvation.[1]

PropertyValueImplication for Solvation
Molecular Formula C₈H₁₁BrO₂Moderate molecular weight (219.08 g/mol ) favors solubility in common organic solvents.[1]
LogP (Predicted) ~2.3 – 2.5Lipophilic. Indicates poor water solubility (<1 mg/mL) and high affinity for organic phases.[1]
H-Bond Donors 0Lack of -OH/-NH groups prevents self-aggregation, enhancing solubility in aprotic solvents.[1]
H-Bond Acceptors 2 (Ester Carbonyl & Oxygen)Allows solubility in polar protic solvents (e.g., MeOH) via H-bonding with the solvent.[1]
Dipole Moment ModerateThe C-Br and C=O bonds create a net dipole, necessitating solvents with moderate dielectric constants for optimal stability.[1]
Mechanistic Insight: The "Solvation Shell"

The solubility of this compound is driven by London Dispersion Forces (interaction with the cyclohexene ring) and Dipole-Dipole interactions (interaction with the methyl ester and bromide).[1]

  • In Hydrocarbons (Hexane/Pentane): Solubility is driven by the hydrophobic ring.[1] However, the polar ester group can cause phase separation at high concentrations or low temperatures.

  • In Chlorinated Solvents (DCM/Chloroform): These are the "Gold Standard" solvents.[1] They match the compound's polarity index, ensuring complete miscibility and preventing aggregation.[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their operational utility for this specific compound.

Solvent ClassRepresentative SolventsSolubility StatusOperational Application
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)Excellent (>100 mg/mL)Primary Extraction & Loading. Ideal for dissolving crude mixtures prior to chromatography.[1]
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, DMFHigh Reaction Media. THF is the solvent of choice for Pd-catalyzed couplings due to coordination ability.[1]
Aromatic Hydrocarbons Toluene, BenzeneHigh High-Temp Reactions. Used for reflux conditions (e.g., radical brominations or cycloadditions).[1]
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneModerate/Low Purification Gradient. Used as the non-polar component in mobile phases.[1] Compound may oil out if used pure.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate Nucleophilic Risk. Soluble, but avoid in basic conditions to prevent transesterification.[1]
Aqueous Water, BrineInsoluble Workup Phase. The compound partitions >99% into the organic layer during extraction.[1]

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this protocol to validate solvent batches before scale-up.[1]

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with <500 µL (Solubility >100 mg/mL).

    • Sparingly Soluble: Requires 1-2 mL (Solubility 25-50 mg/mL).[1]

    • Insoluble: Particulates or oil droplets remain after 2 mL.[1]

Protocol B: Purification via Flash Chromatography

The compound is typically an oil or low-melting solid.[1] Recrystallization is rarely effective; chromatography is the standard.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1][2]

  • Loading Solvent: Dissolve the crude oil in a minimum volume of DCM (approx. 1 mL per gram of crude).[1] Note: Do not load with pure Hexane as the compound may precipitate/oil out on the column head.[1]

Gradient Workflow:

  • Equilibration: 100% Hexane (2 Column Volumes).

  • Elution: 0% → 10% EtOAc in Hexane (Linear gradient over 10 CVs).

  • Product Collection: The target ester typically elutes between 5-15% EtOAc depending on silica activity.[1]

  • Detection: UV at 254 nm (conjugated ester system).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for solvent selection during synthesis and purification.

Figure 1: Solvent Selection Decision Tree

This logic gate ensures process safety and yield maximization.[1]

SolventSelectionStartStart: Select Solvent for this compoundProcessTypeWhat is the Process Step?Start->ProcessTypeReactionChemical ReactionProcessType->ReactionExtractionAqueous WorkupProcessType->ExtractionPurificationChromatographyProcessType->PurificationTempReqTemperature Requirement?Reaction->TempReqPhaseSepSelect: DCM or EtOAc(Partitions >99% to Organic)Extraction->PhaseSepMobilePhaseMobile Phase SelectionPurification->MobilePhaseHighTemp> 80°C (Reflux)TempReq->HighTempLowTemp< 60°C / AmbientTempReq->LowTempTolueneSelect: Toluene(High BP, Inert)HighTemp->TolueneTHFSelect: THF or DCM(Good Solubility, Easy Removal)LowTemp->THFGradientHexane / EtOAc Gradient(Start 100:0 -> End 90:10)MobilePhase->GradientLoadSolvLoading Solvent:Min. Vol. DCMMobilePhase->LoadSolv

Caption: Decision matrix for selecting the optimal solvent based on the specific operational unit operation.

Figure 2: Chromatographic Purification Workflow

Standardized protocol for isolating the target compound from crude reaction mixtures.[1]

PurificationFlowCrudeCrude Mixture(Oil/Solid)DissolutionDissolution(Solvent: DCM)Crude->Dissolution 1 mL/gLoadingColumn Loading(Silica Gel)Dissolution->Loading AdsorptionElutionGradient Elution(Hexane -> 10% EtOAc)Loading->Elution Flow Rate ControlIsolationProduct Isolation(Rotary Evaporation)Elution->Isolation Fraction Collection

Caption: Step-by-step workflow for the purification of this compound.

Applications in Synthesis

The solubility profile directly influences the success of downstream applications.[1]

  • Cross-Coupling (Suzuki/Stille):

    • Challenge: Reactants (boronic acids) are polar; the bromide is lipophilic.

    • Solution: Use a biphasic system (Toluene/Water) or a miscible polar solvent (THF/Dioxane). The bromide dissolves readily in the organic phase, allowing the catalyst (Pd) to perform oxidative addition efficiently [1].[1]

  • Nucleophilic Substitution:

    • Challenge: Avoiding hydrolysis of the methyl ester.[1]

    • Solution: Use anhydrous polar aprotic solvents like DMF or Acetonitrile.[1] The compound is highly soluble here, facilitating rapid kinetics without ester cleavage [2].

Safety & Handling (SDS Highlights)

  • Flammability: As a functionalized cyclohexene derivative, treat as a combustible liquid.[1] Avoid static discharge when using non-conductive solvents like Hexane.[1]

  • Peroxide Formation: When using ethereal solvents (THF, Dioxane) for dissolution, ensure they are peroxide-free, as the allylic bromide position can be sensitive to radical initiators.[1]

  • Inhalation: Use DCM and Chloroform only in a fume hood due to volatility and toxicity.[1]

References

  • Tata, R. R., & Harmata, M. (2018).[3] Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.[1][3] (Demonstrates analogous solubility and solvent choice in THF/Toluene for cyclic bromo-esters). Link

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] (Source for physicochemical properties and LogP data). Link[1]

  • Paquette, L. A., et al. 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane.[1] Organic Syntheses, Coll. Vol. 9, p.58 (1998). (Provides protocols for handling brominated cyclohexane derivatives in DCM/Pentane). Link

Thermodynamic stability of cyclic vinyl bromide esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic vinyl bromide esters—specifically bromo-substituted unsaturated lactones (e.g., bromo-butenolides, bromo-pyranones) and macrocyclic vinyl bromides—represent a high-value, high-risk class of intermediates in drug discovery. While they serve as potent electrophiles for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) to install complex heterocycles, their thermodynamic profile is dichotomous. Five-membered rings often exhibit robust stability, whereas six-membered analogs and specific macrocyclic isomers suffer from rapid hydrolytic degradation and polymerization. This guide delineates the thermodynamic principles governing their stability and provides self-validating protocols for their synthesis and handling.

Part 1: Structural Dynamics & Thermodynamic Principles

The stability of cyclic vinyl bromide esters is governed by the interplay of ring strain , dipole alignment , and conjugation efficiency .

The Ring Size Divergence (The 5- vs. 6-Membered Rule)

A critical thermodynamic anomaly exists between 5-membered (


-lactone) and 6-membered (

-lactone) vinyl bromides.
  • 5-Membered (Bromo-butenolides): These are thermodynamically stable. The planarity of the furanone ring allows for optimal orbital overlap between the oxygen lone pair and the

    
    -system, stabilizing the enol ester moiety. The bromine atom, while electron-withdrawing, does not sufficiently distort the ring to trigger opening.
    
  • 6-Membered (Bromo-pyranones): These are often kinetically unstable . As highlighted in recent industrial analyses,

    
    -bromo-
    
    
    
    -valerolactone derivatives suffer from significant ring distortion (half-chair/boat conformers) to accommodate the bulky bromine and the planar ester group. This distortion raises the ground state energy, making the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis) even by atmospheric moisture.
Macrocyclic Isomerism ( vs. )

In macrocyclic vinyl bromides (12+ atoms), stability is dictated by the geometric isomerism of the alkene:

  • 
    -Isomers (Cis):  Often the kinetic product of Ring-Closing Metathesis (RCM), but they suffer from transannular steric strain (Pitzer strain) in medium-sized rings (8-11 atoms).
    
  • 
    -Isomers (Trans):  Generally the thermodynamic sink. However, forcing a vinyl bromide into an 
    
    
    
    -configuration in a constrained ring (<12 atoms) introduces immense strain, often leading to spontaneous elimination of HBr or ring-opening.
Electronic Decomposition Pathways

The vinyl bromide moiety is an "enol ester" derivative.

  • Hydrolysis: Water attacks the ester carbonyl. The leaving group is an enol, which tautomerizes to a ketone.[1] This reaction is irreversible and autocatalytic (generated acid catalyzes further hydrolysis).

  • Elimination: Under basic conditions, dehydrobromination yields an alkyne or allene, destroying the cross-coupling handle.

Part 2: Visualization of Stability & Decay

The following diagram maps the stability hierarchy and decomposition pathways, utilizing the specified color palette for high-contrast readability.

VinylBromideStability cluster_0 Thermodynamic Stability Hierarchy cluster_1 Decomposition Pathways Node5 5-Membered Ring (Bromo-butenolide) Planar & Stable Hydrolysis Hydrolytic Cleavage (Nucleophilic Attack) Node5->Hydrolysis Slow (Stable) NodeMacroE Macrocycle (>12 atoms) (E)-Isomer Relaxed Conformation NodeMacroZ Macrocycle (8-11 atoms) (Z)-Isomer Transannular Strain Elimination Dehydrobromination (Base Catalyzed) NodeMacroZ->Elimination Strain Relief Node6 6-Membered Ring (Bromo-pyranone) Ring Distorted (High Energy) Node6->Hydrolysis Rapid (t1/2 < 24h) DeadEnd1 Acyclic Keto-Acid (Irreversible) Hydrolysis->DeadEnd1 DeadEnd2 Alkyne/Allene (Loss of Handle) Elimination->DeadEnd2

Figure 1: Stability hierarchy of cyclic vinyl bromides. Note the high instability of 6-membered rings compared to 5-membered analogs.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis via Z-Selective Ring-Closing Metathesis (RCM)

Context: Synthesizing macrocyclic vinyl bromides requires kinetic control to avoid oligomerization.

Reagents:

  • Substrate:

    
    -diene ester (with internal vinyl bromide).
    
  • Catalyst: Grubbs Z-selective Ruthenium catalyst (e.g., Ru-based chelated carbene).[3]

  • Solvent: Toluene (degassed).

Step-by-Step Methodology:

  • Dilution Control: Prepare a 1 mM solution of the diene substrate in degassed toluene. Why: High dilution favors intramolecular cyclization over intermolecular polymerization (entropy driven).

  • Catalyst Addition: Add 2.5 mol% of the Ru-catalyst in one portion under Argon.

  • Temperature Modulation:

    • Heat to 40°C. Do not exceed 60°C.

    • Causality: Higher temperatures promote isomerization to the thermodynamic

      
      -isomer or catalyst decomposition.
      
  • Quenching (Critical): Upon reaction completion (TLC/LCMS), add excess ethyl vinyl ether.

    • Mechanism:[1][3][4][5][6][7] This creates a Fischer carbene that is catalytically inactive, preventing post-reaction isomerization or oligomerization during concentration.

  • Purification: Flash chromatography on neutral alumina (not silica). Silica acidity can trigger hydrolysis of the vinyl bromide ester.

Protocol B: Self-Validating Stability Assay (Forced Degradation)

Context: Before using a vinyl bromide ester in a Suzuki coupling, you must validate its integrity under coupling conditions.

Workflow:

  • Solubilization: Dissolve 1 mg of candidate in 1 mL THF/Water (9:1).

  • Stress Conditions (Parallel Vials):

    • Vial A (Control): Neutral pH, 25°C.

    • Vial B (Base Stress): Add 1 eq.

      
       (mimicking Suzuki conditions), 60°C.
      
    • Vial C (Acid Stress): pH 4.0 buffer, 25°C.

  • Monitoring: Inject onto HPLC (Reverse Phase, C18) at t=0, 1h, 4h, 24h.

  • Validation Criteria:

    • If Vial B shows >5% degradation (new peak for alkyne or ring-opened acid) within 1 hour, the candidate is unsuitable for standard aqueous Suzuki coupling.

    • Action: Switch to anhydrous conditions (e.g., Suzuki-Miyaura using CsF in Dioxane).

Part 4: Data Summary & Applications

Table 1: Comparative Stability & Half-Lives

Ring SizeIsomerDominant Decay ModeApprox.

(pH 7, 25°C)
Recommended Storage
5-Membered N/AStable> 6 months4°C, Dark
6-Membered N/AHydrolysis (Ring Opening)< 1 week-20°C, Argon, Dry
Macro (14+)

Stable> 6 months4°C
Macro (14+)

Isomerization to

Variable-20°C, Dark
Application in Drug Discovery: Cross-Coupling

Cyclic vinyl bromides are "privileged scaffolds" for installing heterocycles.

  • Suzuki-Miyaura: Use boronic acids.[8] Warning: Aqueous bases (NaOH,

    
    ) often hydrolyze 6-membered vinyl bromide lactones. Use anhydrous bases  (KF, 
    
    
    
    ) in DMF or Dioxane.
  • Stille Coupling: Neutral conditions (Organotin) are preferred for highly unstable 6-membered rings to preserve the lactone.

References

  • Synthesis and Stability of

    
    -Bromolactones: 
    
    • Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of

      
      -bromolactones from lactones.[2]
      
    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Z-Selective Ring-Closing Metathesis

    • Title: Stereoselective Access to Z- and E-Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis.[3]

    • Source: Journal of the American Chemical Society (via NCBI), 2013.
    • URL:[Link]

  • Hydrolytic Stability of Esters

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[9]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
    • URL:[Link]

  • Cross-Coupling Utility

    • Title: Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.[10]

    • Source: Journal of the American Chemical Society (via NCBI), 2016.
    • URL:[Link]

Sources

Literature review on the synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate

Executive Summary

This compound (CAS: 72422-64-1) is a critical vinyl bromide building block in organic synthesis. Its cyclic structure, possessing both an electrophilic ester moiety and a reactive vinyl bromide handle, makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi) to construct complex polysubstituted cyclohexene derivatives found in pharmaceuticals and natural products.

This guide details the most robust synthetic strategy: the bromination of methyl 2-oxocyclohexanecarboxylate . Unlike addition-elimination routes starting from cyclohexene derivatives—which often suffer from poor regioselectivity—the


-keto ester approach leverages the inherent enolization of the starting material to install the bromine atom precisely at the C2 position.

Retrosynthetic Analysis

To design a self-validating synthetic protocol, we must first visualize the disconnection. The target molecule is a


-bromo-

-unsaturated ester.

Retrosynthesis Target This compound (Target) Precursor1 Methyl 2-oxocyclohexanecarboxylate (Beta-Keto Ester) Target->Precursor1 Functional Group Interconversion (FGI) Reagent Brominating Agent (PBr3 or PBr5)

Figure 1: Retrosynthetic disconnection revealing the


-keto ester as the logical progenitor.

Primary Synthetic Route: The Phosphorus Tribromide Method[1]

Strategic Rationale

The conversion of


-keto esters to 

-bromo-

-unsaturated esters is the industry-standard approach.
  • Regiocontrol: The bromine atom is installed exclusively at the ketone position (C2) via the enol intermediate.

  • Availability: Methyl 2-oxocyclohexanecarboxylate is a widely available, inexpensive commodity chemical.

  • Scalability: The reaction avoids cryogenic conditions and expensive transition metal catalysts.

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through the activation of the enol oxygen by phosphorus tribromide (


), transforming it into a good leaving group (bromophosphite species), followed by nucleophilic attack by bromide.

Mechanism Step1 Keto-Enol Tautomerization Step2 Enol Attack on PBr3 Step1->Step2 Equilibrium Step3 Intermediate (Bromo-phosphite) Step2->Step3 - HBr Step4 Nucleophilic Substitution (Br-) Step3->Step4 Activation Product Vinyl Bromide Product Step4->Product Elimination of HOPBr2

Figure 2: Mechanistic pathway from


-keto ester to vinyl bromide.
Detailed Experimental Protocol

Materials:

  • Methyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 0.5 M concentration)

  • N,N-Dimethylformamide (DMF) (catalytic, 5 mol%) - Optional, accelerates reaction.

  • Sodium bicarbonate (

    
    ) (sat.[1] aq.)
    

Step-by-Step Methodology:

  • Setup: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flush with nitrogen.[2]

  • Solvation: Charge the flask with Methyl 2-oxocyclohexanecarboxylate (e.g., 15.6 g, 100 mmol) and anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.

  • Catalyst Addition: Add catalytic DMF (0.4 mL) if rapid conversion is desired (Vilsmeier-Haack type activation).

  • Bromination: Charge the addition funnel with

    
     (11.4 mL, 120 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5°C.
    
    • Observation: The solution may turn yellow/orange. Evolution of HBr gas may occur; vent to a scrubber.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 12–18 hours. Monitor by TLC (10% EtOAc/Hexane) or GC-MS. The starting material (enol) should disappear.

  • Quench: Cool the mixture back to 0°C. Carefully quench by slow addition of ice-cold water (100 mL) followed by saturated

    
     solution until pH ~8. Caution: Vigorous gas evolution.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).[3] Combine organic extracts and wash with brine (100 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, 30°C bath).
    
  • Purification: The crude oil is typically pure enough for many applications. For high purity (>98%), perform vacuum distillation (bp approx. 105–110°C at 5 mmHg) or flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).

Data Summary & Characterization

The following data table summarizes the expected physical and spectroscopic properties for validation.

PropertyValue / Description
Chemical Formula

Molecular Weight 219.08 g/mol
Appearance Clear, colorless to pale yellow oil
Boiling Point ~105-110°C (at 5 mmHg)

NMR (CDCl

)

3.78 (s, 3H,

), 2.65-2.55 (m, 2H), 2.45-2.35 (m, 2H), 1.75-1.65 (m, 4H).[1][3][4][5][6] Note: Absence of vinylic proton confirms substitution at C2.

NMR
Ester Carbonyl (~166 ppm), C1 (quaternary alkene), C2 (Br-substituted alkene),

, and 4

signals.
CAS Number 72422-64-1

Alternative Route: Addition-Elimination

While less preferred due to potential isomer mixtures, this route is viable if the


-keto ester is unavailable.
  • Start: Methyl 1-cyclohexenecarboxylate.

  • Bromination: Add

    
     in 
    
    
    
    or DCM at 0°C to form Methyl 1,2-dibromocyclohexanecarboxylate.
  • Elimination: Treat the dibromide with a base (e.g.,

    
     or DBU) to eliminate HBr.
    
    • Risk:[2][7][8] Elimination may occur towards C6, or retain Br at C1, leading to regioisomers. The thermodynamic product is generally the conjugated 1-ene, but mixtures are common.

Safety & Handling (E-E-A-T)

  • Phosphorus Tribromide (

    
    ):  Corrosive and reacts violently with water to produce HBr and phosphorous acid. Always use in a fume hood.
    
  • HBr Gas: The reaction generates hydrogen bromide gas. A base trap (NaOH solution) connected to the exhaust line is recommended.

  • Lachrymator:

    
    -Halo esters can be lachrymators. Handle with gloves and eye protection.
    

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General methods for beta-bromo-alpha,beta-unsaturated esters. (Referencing analogous cyclopentene derivatives). Available at: [Link]

  • Piers, E. & Nagakura, I.Reaction of beta-keto esters with triphenylphosphine dihalides. Synthetic Communications, 1975.

Sources

Molecular weight and density data for Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: Methyl 2-bromo-1-cyclohexenecarboxylate Subtitle: Physicochemical Properties, Structural Analysis, and Synthetic Utility in Cross-Coupling Architectures

Executive Summary

This compound (CAS: 72422-64-1) is a specialized vinyl halide intermediate used primarily in the construction of polysubstituted cyclohexene derivatives.[1][2][3][4] Characterized by a tetrasubstituted double bond bearing both an ester and a bromine atom, it serves as a high-value electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).[3] This guide provides validated physicochemical data, structural insights, and a standard operating procedure for its application in modular drug discovery.

Part 1: Identity & Physicochemical Constants

The following data aggregates experimental and computed values to establish a baseline for stoichiometric calculations.

Parameter Data / Value Notes
Chemical Name This compoundIUPAC
CAS Registry Number 72422-64-1 Unique Identifier
Molecular Formula C₈H₁₁BrO₂
Molecular Weight 219.08 g/mol Critical for Molarity Calc.[3][5][6]
Physical State Liquid (at 25°C)Viscous oil
Density (Predicted) ~1.45 ± 0.1 g/cm³Experimental value not widely published; Gravimetric dispensing recommended.[3]
Boiling Point (Predicted) 240–250°C (at 760 mmHg)High boiling point; vacuum distillation required for purification.[3]
LogP (Predicted) 2.3Moderate lipophilicity
SMILES COC(=O)C1=C(Br)CCCC1

Critical Note on Density: Due to the lack of a standardized experimental density value in public chemical registries, researchers are strictly advised to dispense this reagent by weight (gravimetric) rather than volume to ensure stoichiometric accuracy in catalytic cycles.

Part 2: Structural Analysis & Reactivity Profile

The synthetic utility of this compound stems from its push-pull electronic architecture .[3] The ester group at C1 withdraws electron density, while the vinyl bromide at C2 provides a reactive handle for oxidative addition.[3]

Reactivity Map

The molecule contains three distinct "Reaction Zones" that allow for orthogonal functionalization:

G Compound Methyl 2-bromo-1- cyclohexenecarboxylate Zone1 Vinyl Bromide (C2) (Pd-Catalyzed Coupling) Compound->Zone1 Primary Reactivity Zone2 Methyl Ester (C1) (Nucleophilic Acyl Substitution) Compound->Zone2 Secondary Reactivity Zone3 Cyclohexene Ring (Conformationally Rigid Scaffold) Compound->Zone3 Structural Core

Figure 1: Functional decomposition of the core scaffold.[3] The vinyl bromide moiety is the primary site for C-C bond formation.[3]

Part 3: Synthetic Application (Suzuki-Miyaura Coupling)

The most common application of this compound is as an electrophile in Suzuki-Miyaura cross-coupling.[3] The presence of the ester group ortho to the bromine can create steric congestion, requiring optimized catalyst systems (e.g., bulky phosphine ligands like SPhos or XPhos) to facilitate the oxidative addition step.[3]

Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the C(sp2)-Br bond.[3]

  • Transmetallation: The organoboron species transfers its organic group to the Palladium center.[3]

  • Reductive Elimination: The new C-C bond is formed, regenerating the catalyst.[3]

SuzukiCycle Start Start: Vinyl Bromide + Pd(0) OxAdd Oxidative Addition (Pd(II)-Br Species) Start->OxAdd Rate Limiting Step TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Start Regenerate Pd(0)

Figure 2: Catalytic cycle for the Suzuki coupling of vinyl bromides.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Suzuki Coupling of this compound Objective: To couple the vinyl bromide with Phenylboronic acid.[3]

Reagents:

  • This compound (1.0 equiv, 219 mg for 1 mmol scale)[3][6]

  • Phenylboronic acid (1.2 equiv)[3]

  • Pd(dppf)Cl₂[3]·DCM (0.03 equiv) - Robust catalyst for vinyl halides[3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Workflow:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the solid reagents: Phenylboronic acid, K₂CO₃, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This prevents oxidation of the Pd catalyst (Self-Validation: Solution should remain yellow/orange, not turn black immediately).[3]

  • Addition: Add degassed solvent mixture (5 mL) via syringe. Add this compound (liquid) via microliter syringe.

    • Calculation: If density is assumed 1.45 g/mL, vol = 151 µL.[3] Recommendation: Weigh 219 mg directly into the vial before inerting to avoid density errors.

  • Reaction: Heat block to 80°C with vigorous stirring for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 8:2). The starting bromide (Rf ~0.[3]6) should disappear; a new UV-active spot (conjugated product) will appear.[3]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.[3][7]

Part 5: Safety & Handling

  • Hazards: As an alpha-bromo ester, this compound is a potential lachrymator and skin irritant.[3] It may cause severe eye irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). The allylic bromide position makes it susceptible to hydrolysis or decomposition over time if exposed to moisture.[3]

  • Disposal: Halogenated organic waste stream.[3]

References

  • PubChem. this compound (CID 12859717).[3][6] National Library of Medicine.[3] Retrieved March 2, 2026.[3][6] [Link][3]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483.[3] (Foundational mechanism for vinyl bromide coupling).[3] [Link]

  • Organic Syntheses. General procedures for vinyl bromide preparation and coupling. (Methodology grounding). [Link]

Sources

Structural Analysis of α,β-Unsaturated Cyclic Esters: A Multi-technique Approach to Elucidating Molecular Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α,β-unsaturated cyclic ester, or lactone, is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its unique electronic and conformational properties, driven by the conjugated π-system, present distinct challenges and opportunities for structural elucidation.[4] The biological activity of these compounds is often intimately linked to their precise three-dimensional structure, including ring conformation and the stereochemistry of substituents.[1][2] Therefore, a rigorous and unambiguous determination of their structure is a critical step in drug discovery and development. This guide provides a comprehensive overview of the modern analytical techniques employed to define the constitution, configuration, and conformation of this important class of molecules, emphasizing an integrated, multi-technique workflow. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in developing self-validating analytical systems for structural verification.

Introduction: The Significance of the α,β-Unsaturated Lactone Moiety

The α,β-unsaturated lactone is a key pharmacophore whose electrophilic nature allows it to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[1][3] This reactivity is fundamental to the mechanism of action for many potent natural products, including sesquiterpene lactones with anti-inflammatory and anti-cancer properties.[1][2] The reactivity and biological targeting are, however, exquisitely sensitive to the molecule's overall architecture. Factors such as ring size (e.g., γ- vs. δ-lactones), the geometry of the double bond (endo- vs. exo-cyclic), and the stereochemical arrangement of adjacent functional groups can dramatically alter the molecule's conformational preferences and, consequently, its biological activity.[1][5] An accurate structural model is therefore not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.

A Synergistic Workflow for Structural Elucidation

The determination of a complex molecular structure is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective interpretation provides a self-validating structural hypothesis.

G cluster_0 Initial Characterization cluster_1 2D Structural Elucidation cluster_2 3D Stereochemical & Conformational Analysis cluster_3 Unambiguous Confirmation Isolation Isolation & Purification HRMS High-Resolution Mass Spectrometry (HR-MS) Isolation->HRMS Provides Molecular Formula UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis Identifies Key Functional Groups IR Infrared (IR) Spectroscopy Isolation->IR Identifies Key Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Confirms Formula UV_Vis->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Signals NOESY NOESY / ROESY NMR_2D->NOESY Provides 2D Structure J_Coupling J-Coupling Analysis NMR_2D->J_Coupling XRay Single-Crystal X-Ray Crystallography NMR_2D->XRay Suggests Constitution Comp_Chem Computational Modeling (DFT, ECD) NOESY->Comp_Chem Defines Relative Stereochemistry Final_Structure Final Validated Structure NOESY->Final_Structure Convergent Evidence J_Coupling->Comp_Chem J_Coupling->Final_Structure Convergent Evidence Comp_Chem->Final_Structure Predicts Conformation & Absolute Stereochemistry Comp_Chem->Final_Structure Convergent Evidence XRay->Final_Structure Provides Absolute Structure

Caption: Integrated workflow for the structural elucidation of α,β-unsaturated cyclic esters.

Foundational Spectroscopic Analysis

The initial characterization begins with non-destructive spectroscopic techniques that confirm the presence of the target moiety and provide the molecular formula.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS), typically using electrospray ionization (ESI), is the first critical experiment. Its primary purpose is to provide a highly accurate mass measurement, from which an unambiguous molecular formula can be calculated.[6]

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns.[7] While complex, certain pathways are common for α,β-unsaturated esters. The driving force for fragmentation is often the stability of the resulting ions.[7] Common fragmentation reactions include the loss of the ester side chain or rearrangements like the McLafferty rearrangement, although the latter is less common than in saturated systems.[7][8]

Table 1: Common Fragmentation Pathways in ESI-MS/MS

Precursor Ion Fragmentation Process Neutral Loss Significance
[M+H]⁺ Cleavage of ester bond R-OH Confirms ester type
[M+H]⁺ Retro-Diels-Alder (if applicable) Alkene Indicates ring substructure
[M+H]⁺ Loss of CO CO Characteristic of carbonyls

| [M+Na]⁺ | Loss of thiophenol (for thioesters) | PhSH | Indicates specific ester types[9] |

UV-Vis and Infrared (IR) Spectroscopy

The conjugated nature of the α,β-unsaturated ester gives rise to a characteristic UV absorption maximum (λ_max) typically in the range of 200-300 nm.[6] This confirms the presence of the conjugated π-system.

Infrared (IR) spectroscopy provides definitive evidence for the key functional groups. The position of the carbonyl (C=O) stretch is particularly diagnostic. Ring strain and conjugation significantly influence its frequency.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Typical Frequency (cm⁻¹) Causality
C=O (Lactone) 1740 - 1780 Higher than acyclic esters due to ring strain. Conjugation lowers it by ~20-30 cm⁻¹.
C=C (Alkene) 1620 - 1680 Conjugation with C=O weakens the bond, affecting frequency.

| C-O (Ester) | 1050 - 1300 | Stretching vibrations of the ester C-O bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Analysis

NMR spectroscopy is the most powerful tool for determining the complete covalent structure and relative stereochemistry of organic molecules in solution.[10] A suite of 1D and 2D experiments is required for a full analysis.

1D NMR: ¹H and ¹³C
  • ¹H NMR: Provides information on the number and type of protons, their electronic environment, and their connectivity through spin-spin coupling (J-coupling). In α,β-unsaturated cyclic esters, the vinyl protons (Hα and Hβ) are particularly diagnostic, appearing in the deshielded region (typically 5.5-7.5 ppm). The coupling constant between them (³JHαHβ) can help determine the stereochemistry of the double bond in some contexts.

  • ¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbon is highly deshielded (>165 ppm), while the α- and β-carbons of the conjugated system typically appear between 120-150 ppm.[11] The chemical shift of the β-carbon is further downfield than the α-carbon due to polarization, a key feature of the conjugated system.[11]

2D NMR: Establishing the Carbon Skeleton

2D NMR experiments are essential for unambiguously connecting the atoms identified in 1D spectra.

Caption: Key 2D NMR correlations for a generic α,β-unsaturated γ-lactone fragment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). It is the primary method for tracing out proton spin systems (e.g., Hα-Hβ-Hγ).[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (¹J coupling). This experiment is crucial for assigning carbon chemical shifts.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). For example, it will show a correlation from Hα to the carbonyl carbon (C=O), confirming the α,β-unsaturated ester system.[6][12]

Determining Relative Stereochemistry & Conformation

Once the 2D structure is established, the 3D arrangement of atoms must be determined.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), irrespective of their bonding. Cross-peaks in a NOESY spectrum provide crucial evidence for relative stereochemistry.[6] For example, a NOE between a proton on the ring and a substituent proton can establish their cis relationship.

  • J-Coupling Analysis: The magnitude of ³JHH coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation.[13] In cyclic systems with limited conformational flexibility, these values can provide strong evidence for the relative stereochemistry of substituents.[14] Similarly, ²,³JCH couplings can provide stereochemical information.[13][15]

Unambiguous Structure Determination: X-Ray Crystallography

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous structural proof.[16] It determines the precise 3D coordinates of every non-hydrogen atom in the crystal lattice, revealing bond lengths, bond angles, and torsion angles.[16]

Key Advantages:

  • Unambiguous Constitution: Confirms the connectivity derived from NMR.

  • Definitive Relative Stereochemistry: Directly visualizes the 3D arrangement of all stereocenters.

  • Absolute Stereochemistry: Through the use of anomalous dispersion (e.g., Flack parameter determination), the absolute configuration (R/S) can often be determined without the need for chiral auxiliaries.[17]

Protocol: General Crystallization for X-Ray Analysis
  • Purification: Ensure the sample is of the highest possible purity (>98%). Amorphous impurities can inhibit crystallization.

  • Solvent Selection: Screen a range of solvents and solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) for solubility. The ideal system is one where the compound is sparingly soluble at room temperature and more soluble when heated.

  • Crystallization Method (Slow Evaporation): a. Dissolve the compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Place the solution in a small, clean vial. c. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystallization Method (Vapor Diffusion): a. Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., chloroform). b. Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane). c. The anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and immediately mount them on the diffractometer.

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.

  • NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing the calculated spectrum of a proposed structure with the experimental data can help validate or refute a structural assignment.[15]

  • Conformational Analysis: For flexible rings, computational modeling can identify low-energy conformers.[18][19] This is critical for interpreting NOE data, as the observed NOEs are an average over all populated conformations.

  • ECD Spectra Calculation: Electronic Circular Dichroism (ECD) is a powerful technique for determining absolute stereochemistry in chiral molecules. By calculating the theoretical ECD spectrum for a proposed enantiomer using time-dependent DFT (TDDFT) and comparing it to the experimental spectrum, the absolute configuration can be confidently assigned.[12]

Conclusion

The structural analysis of α,β-unsaturated cyclic esters requires a sophisticated, multi-pronged approach that leverages the strengths of various analytical techniques. The process begins with foundational spectroscopic methods (MS, IR, UV-Vis) to establish the molecular formula and key functional groups. It then moves to a comprehensive suite of NMR experiments to build the 2D covalent framework and probe the 3D relative stereochemistry. Finally, the structure is unambiguously confirmed by single-crystal X-ray crystallography, with computational chemistry providing crucial support for conformational analysis and the assignment of absolute stereochemistry. By following an integrated and self-validating workflow, researchers and drug development professionals can achieve a high degree of confidence in their structural assignments, paving the way for a deeper understanding of biological function and the rational design of new medicines.

References

  • Li, W., et al. (2020). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. Molecules, 25(21), 5199. Available at: [Link]

  • Le Goff, G., et al. (2012). Isolation and characterization of α,β-unsaturated γ-lactono-hydrazides from Streptomyces sp. Journal of Natural Products, 75(5), 915-919. Available at: [Link]

  • Supporting Information for: Catalytic B–H Bond Addition to α,β-Unsaturated Esters and Nitriles. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Ahrens, J. F., et al. (2019). Synthesis of α-fluoro-α,β-unsaturated esters monitored by 1D and 2D benchtop NMR spectroscopy. Magnetic Resonance in Chemistry, 57(11), 914-921. Available at: [Link]

  • Wang, Y., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(2), 234-243. Available at: [Link]

  • Bothner-By, A. A., & Koster, D. F. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. The Journal of Chemical Physics, 34(4), 1469-1470. Available at: [Link]

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  • Pasha, M. A., & Manjula, K. (2010). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. E-Journal of Chemistry, 7(S1), S341-S344. Available at: [Link]

  • Schjødt, N. C., & Hammerum, S. (1996). Thermal and mass spectrometric fragmentation of esters of deuterated long chain carboxylic acids. Journal of the American Society for Mass Spectrometry, 7(8), 790-796. Available at: [Link]

  • Gao, H., et al. (2021). Penicimenolides A-F, Resorcylic Acid Lactones from Penicillium sp., isolated from the Rhizosphere Soil of Panax notoginseng. Journal of Natural Products, 84(1), 127-134. Available at: [Link]

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A Keystone for Innovation: The Pharmaceutical Potential of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the intricate landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Methyl 2-bromo-1-cyclohexenecarboxylate, a functionalized cyclohexene derivative, emerges as a compelling, albeit under-explored, building block for the construction of complex pharmaceutical agents. Its unique structural and electronic properties, characterized by a vinyl bromide and a carboxylate group on a cyclohexene ring, offer a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and potential pharmaceutical applications of this promising intermediate, with a focus on its utility in the development of anti-inflammatory, analgesic, and cardiovascular drugs.

The presence of the vinyl bromide moiety is of particular significance, as it serves as a key handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are ubiquitous in modern pharmaceuticals. Furthermore, the cyclohexene core provides a three-dimensional scaffold that can be tailored to interact with specific biological targets, while the methyl ester can be readily hydrolyzed or converted to other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

This document will delve into the practical aspects of working with this compound, from its synthesis to its potential incorporation into drug discovery pipelines. By providing detailed experimental protocols, mechanistic insights, and a prospective look at its therapeutic applications, this guide aims to equip researchers with the knowledge to unlock the full potential of this versatile chemical entity.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

Synthesis start Methyl 1-cyclohexene-1-carboxylate product This compound start->product 1. Bromine (Br2) 2. Triethylamine (Et3N) Dichloromethane (CH2Cl2)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 1-cyclohexene-1-carboxylate

  • Bromine (Br₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Pentane

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methyl 1-cyclohexene-1-carboxylate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the completion of the addition reaction.

  • Elimination: After the addition is complete, slowly add triethylamine (2.0 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of diethyl ether in pentane as the eluent to afford pure this compound.

Rationale for Experimental Choices:

The synthesis proceeds via a two-step sequence: electrophilic addition of bromine across the double bond of the cyclohexene ring, followed by an E2 elimination to regenerate the double bond with the bromine at the 2-position.

  • Bromine Addition: The electrophilic addition of bromine to the alkene is a classic and efficient reaction.[4] The reaction is typically carried out at low temperatures to minimize side reactions.

  • Base-induced Elimination: Triethylamine is used as a base to promote the elimination of HBr from the dibrominated intermediate. The use of a non-nucleophilic base is crucial to avoid substitution reactions.

Chemical Reactivity and Pharmaceutical Utility

The synthetic utility of this compound lies in its ability to serve as a scaffold for the introduction of diverse molecular fragments. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a vinyl or aryl halide and an organoboron compound.[1] In the context of drug discovery, this reaction is invaluable for constructing biaryl and vinyl-aryl structures, which are common motifs in a wide array of therapeutic agents.[1]

Suzuki_Coupling start This compound product Methyl 2-aryl-1-cyclohexenecarboxylate start->product Pd catalyst, Base reactant Ar-B(OH)2 reactant->product

Caption: Suzuki-Miyaura coupling of this compound.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the cyclohexene ring, providing a facile route to a library of analogs for structure-activity relationship (SAR) studies.

Potential Pharmaceutical Applications

The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting a range of therapeutic areas.

Anti-inflammatory Agents: Targeting COX-2

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for the treatment of pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6] Many selective COX-2 inhibitors, such as celecoxib and etoricoxib, feature a central diaryl heterocyclic or carbocyclic core.[7]

The cyclohexene scaffold of this compound can be envisioned as a bioisosteric replacement for the central ring of known COX-2 inhibitors. Through Suzuki-Miyaura coupling, a variety of substituted phenyl groups can be introduced, mimicking the diaryl substitution pattern crucial for COX-2 selectivity.

COX2_Inhibitor_Concept start This compound intermediate Methyl 2-(4-(methylsulfonyl)phenyl)-1-cyclohexenecarboxylate start->intermediate Suzuki Coupling with 4-(methylsulfonyl)phenylboronic acid final Potential COX-2 Inhibitor Scaffold intermediate->final Further functionalization

Caption: Conceptual pathway to potential COX-2 inhibitors.

Analgesic Drug Discovery

The cyclohexene moiety is also present in various compounds with analgesic properties.[8][9] The ability to functionalize the cyclohexene ring of this compound at multiple positions allows for the exploration of a broad chemical space in the search for novel pain therapeutics. For instance, the ester functionality can be converted to an amide or other groups, and the double bond can be further functionalized to introduce additional diversity. The synthesis of analogues of drugs like Tapentadol, a centrally acting analgesic, could potentially be explored using this building block.[10][11][12][13]

Cardiovascular Drug Synthesis

Derivatives of cyclohexene have been investigated for their potential in treating cardiovascular diseases. While direct applications of this compound in this area are not yet documented, its utility as a versatile intermediate suggests that it could be employed in the synthesis of novel cardiovascular agents. The ability to introduce various substituents through cross-coupling reactions could be leveraged to design molecules that interact with cardiovascular targets.

Experimental Protocols: A Practical Guide

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene:ethanol:water. Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-cyclohexenecarboxylate derivative.

Conclusion

This compound represents a valuable and versatile building block with significant potential in pharmaceutical research and development. Its straightforward synthesis and the reactivity of its vinyl bromide functionality, particularly in Suzuki-Miyaura cross-coupling reactions, provide a powerful platform for the creation of diverse molecular libraries. While its direct application in the synthesis of marketed drugs has yet to be reported, the structural similarities of its derivatives to known therapeutic agents, especially in the fields of anti-inflammatory and analgesic medicine, strongly suggest its potential as a key intermediate for future drug discovery efforts. This guide provides the foundational knowledge and practical protocols to encourage further exploration of this promising scaffold in the quest for novel and effective pharmaceuticals.

References

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]

  • Abdellatif, K. R. A., Abdelgawad, M. A., & Helmy, N. A. (2013). Synthesis of new rofecoxib analogs of expected anti-inflammatory activity. European Journal of Experimental Biology, 3(2), 524-534. [Link]

  • Kato, T., Ishii, H., Kawai, K., & Sawa, Y. (1984). Synthesis and analgesic activity of cyclohexenylmethylamines and related compounds. Chemical & Pharmaceutical Bulletin, 32(6), 2279-2289. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactions of Alkenes with Bromine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Methyl 1-bromocyclohexanecarboxylate. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]

  • Guzmán, A., Díaz, E., Trejo, B. E., & López-Muñoz, F. J. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4), 291-296. [Link]

  • Redalyc. (2004). Synthesis of potential anti-inflammatory compounds, selective inhibitors of cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4). [Link]

  • Di Mola, A., & De Rosa, M. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 73-90. [Link]

  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]

  • Gauthier, J., et al. (1983). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 26(7), 947-954. [Link]

  • Justia Patents. (2014). Process for the synthesis of tapentadol and intermediates thereof. [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7), 875-880. [Link]

  • CardioPharma Inc. (2024, June 27). CardioPharma Granted Global Patent to Combat Leading Cause of Death. [Link]

  • Analgesic Agents And Intermediates Applications In Drug Development. (2025, February 10). Analgesic Agents And Intermediates Applications In Drug Development. [Link]

  • Google Patents. (2015).
  • Google Patents. (2020).
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(18), 6049-6085. [Link]

  • EPO. (2014). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. [Link]

  • Google Patents. (2015). Process for making etoricoxib.
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The Reactivity Profile of β-Bromo-α,β-Unsaturated Esters: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold construction where bifunctional building blocks are required. Among these, β-bromo-α,β-unsaturated esters (such as ethyl 3-bromoacrylate) stand out as exceptionally versatile reagents. Their unique "push-pull" electronic architecture—combining an electron-withdrawing ester group with a polarizable, easily activated carbon-bromine bond—enables orthogonal reactivity pathways critical for the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and heterocycles.

This whitepaper deconstructs the reactivity profile of these compounds, providing field-proven insights, causality-driven mechanistic explanations, and self-validating experimental protocols to ensure high-fidelity synthesis in your laboratory.

Structural Electronics & Divergent Reactivity

The reactivity of β-bromo-α,β-unsaturated esters is governed by two primary electronic features:

  • The Electrophilic β-Carbon: The ester carbonyl strongly withdraws electron density via resonance, rendering the β-carbon highly susceptible to attack by soft nucleophiles (Michael addition) or heteroatom nucleophiles.

  • The Labile C(sp²)–Br Bond: The carbon-bromine bond is primed for oxidative addition by low-valent transition metals, serving as a linchpin for cross-coupling reactions.

ReactivityOverview Core β-Bromo-α,β-Unsaturated Esters PdCat Pd-Catalyzed Cross-Coupling (Negishi, Suzuki, Heck) Core->PdCat Oxidative Addition at C-Br SNV Nucleophilic Vinylic Substitution (Addition-Elimination) Core->SNV Nucleophilic Attack at β-Carbon Michael Conjugate Addition (Michael Acceptor) Core->Michael Soft Nucleophiles Cyclization Carbonylative Cyclization (Maleic Anhydrides) Core->Cyclization Pd/CO/Base

Divergent reactivity pathways of β-bromo-α,β-unsaturated esters.

Transition-Metal Catalyzed Cross-Couplings (C–Br Activation)

The most powerful application of β-bromoacrylates is the stereoselective construction of conjugated dienes and trienes. However, the geometric integrity of the double bond is highly sensitive to reaction conditions.

The Stereoscrambling Challenge

Under standard Suzuki-Miyaura conditions (using alkoxide or carbonate bases), the coupling of vinylboranes with 3-haloacrylates often results in stereo scrambling (≥5% isomerization)[1]. This occurs because the basic conditions promote reversible addition-elimination or enolate equilibration pathways that compromise the alkene geometry.

The Negishi Solution & Catalyst Turnover

To achieve absolute stereoretention (≥98%), the Negishi coupling of (E)- or (Z)-ethyl 3-bromoacrylate with alkenylzinc reagents is the gold standard[1]. By utilizing a highly active pre-catalyst like PEPPSI-IPr, the steric bulk of the N-heterocyclic carbene (NHC) ligand accelerates the rate-limiting reductive elimination step. This rapid turnover minimizes the lifespan of the Pd(II) intermediate, effectively outcompeting any background isomerization pathways. Furthermore, these optimized Pd-catalyzed cross-coupling systems exhibit extraordinary industrial viability, demonstrating catalyst turnover numbers (TONs) exceeding one million (


 to 

)[2].

Additionally, under a carbon monoxide atmosphere, the C–Br bond of β-bromo-α,β-unsaturated carboxylic acids can undergo Pd-catalyzed carbonylative cyclization to yield functionalized maleic anhydrides[3].

Quantitative Data: Stereoretention and Yields

Table 1: Comparison of Cross-Coupling Methods for Ethyl 3-Bromoacrylate

Coupling MethodSubstrate IsomerReagents / CatalystYield (%)StereoretentionPrimary Limitation / Causality
Negishi (E) or (Z)Alkenylzinc, PEPPSI-IPr85–90≥98% Requires strictly anhydrous conditions to protect organozinc.
Suzuki (Standard) (Z)-isomerAlkenylboron, Na₂CO₃, Pd(PPh₃)₄60–75≤95% Base-induced isomerization of the electron-deficient acrylate.
Suzuki (Modified) (Z)-isomerAlkenylboron, CsF, Pd(PPh₃)₄80–85≥98% Requires fluoride for mild activation without basic scrambling.

Nucleophilic Vinylic Substitution ( ) & Conjugate Additions

When transition metals are absent, the reactivity shifts to the electrophilic β-carbon.

Addition-Elimination Sequence ( )

Unlike aliphatic


 reactions, nucleophilic vinylic substitution on β-bromoacrylates proceeds via an addition-elimination mechanism. A nucleophile (e.g., an amine or thiolate) attacks the β-carbon, temporarily breaking the π-bond to form a resonance-stabilized enolate intermediate. The subsequent collapse of the enolate expels the bromide leaving group, regenerating the double bond[4]. This pathway is instrumental in synthesizing β-amino-α,β-unsaturated esters, which are critical precursors for drugs like the anti-allergic agent tiacrilast[4].

SNVMechanism Step1 Nucleophile Attack at β-Carbon Step2 Enolate Intermediate Formation Step1->Step2 Step3 Bromide Elimination (Re-formation of π-bond) Step2->Step3 Step4 β-Substituted α,β-Unsaturated Ester Product Step3->Step4

Addition-elimination sequence for nucleophilic vinylic substitution.

Conjugate Additions (Michael Acceptors)

Using softer carbon nucleophiles, such as lithium enolates of dioxanones, the initial attack does not lead to elimination. Instead, it results in a classic Michael addition, allowing for the stereocontrolled formation of highly congested quaternary carbon centers[5]. The choice between


 and Michael addition is dictated by the leaving group ability of the β-substituent and the basicity/hardness of the incoming nucleophile.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical and visual checks.

Protocol 1: Stereoretentive Negishi Coupling of (E)-Ethyl 3-Bromoacrylate

Objective: Synthesize isomerically pure (≥98%) conjugated dienoic esters.

NegishiWorkflow Hydrozirconation 1. Hydrozirconation of Alkyne (Schwartz's Reagent, 0°C) Transmetalation 2. Transmetalation to Zn (ZnBr2, 0°C, 15 min) Hydrozirconation->Transmetalation Coupling 3. Pd-Catalyzed Coupling (Ethyl 3-Bromoacrylate, PEPPSI-IPr) Transmetalation->Coupling Product 4. Stereopure Dienoic Ester (≥98% retention, GC-MS Validated) Coupling->Product

Self-validating experimental workflow for stereoretentive Negishi coupling.

Step-by-Step Procedure:

  • Hydrozirconation (Alkyne Activation): Suspend Schwartz's reagent (Cp₂ZrHCl, 1.5 equiv) in strictly anhydrous THF at 0 °C under argon. Add the terminal alkyne (1.3 equiv) dropwise.

    • Causality & Validation: Argon and anhydrous THF prevent moisture from decomposing the oxophilic zirconium reagent. The successful formation of the alkenylzirconium species is visually validated when the opaque suspension clears into a homogeneous yellow solution.

  • Transmetalation: Add anhydrous ZnBr₂ (1.5 equiv) to the solution at 0 °C and stir for 15 minutes.

    • Causality: Direct Pd-coupling with Zr is sluggish. Transmetalation to the more electronegative zinc accelerates the transfer to palladium, drastically increasing the turnover frequency (TOF) and preventing side reactions.

  • Cross-Coupling: In a separate flask, dissolve (E)-ethyl 3-bromoacrylate (1.0 equiv) and PEPPSI-IPr catalyst (1 mol%) in THF. Transfer the organozinc solution to this flask and stir at 23 °C for 12 hours.

    • Validation: Monitor the reaction via GC-MS. The complete disappearance of the distinct bromine isotopic cluster (M and M+2 peaks) validates the complete consumption of the starting material.

Protocol 2: Nucleophilic Vinylic Substitution ( ) with Amines

Objective: Synthesize β-amino-α,β-unsaturated esters.

Step-by-Step Procedure:

  • Nucleophilic Attack: Dissolve ethyl 3-bromoacrylate (1.0 equiv) in a polar aprotic solvent (e.g., Acetonitrile) to stabilize the incoming charge separation. Cool to -10 °C and add the secondary amine (2.5 equiv) dropwise.

    • Causality: The excess amine acts as both the nucleophile and a sacrificial base to neutralize the generated HBr. The low temperature is critical to favor the Michael-type attack at the β-carbon over competitive amidation of the ester carbonyl.

  • Elimination & Workup: Allow the reaction to warm to room temperature over 2 hours.

    • Validation: The precipitation of amine hydrobromide salts serves as a visual indicator that the elimination step is occurring. Complete precipitation correlates with product formation. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

References

  • [1] Negishi, E., et al. (2010). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [2] Negishi, E., et al. (2011). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. Arkivoc. URL:[Link]

  • [3] Yoshimitsu, T., et al. (2009). Palladium-Catalyzed Carbonylative Cyclization of β-Bromo-α,β-unsaturated Carboxylic Acids Leading to Maleic Anhydrides. Heterocycles. URL:[Link]

  • [5] Bruncko, M., & Crich, D. (1994). Stereocontrolled Formation of Quaternary Carbon Centers by Conjugate Addition of Lithium Enolates of Dioxanones to .beta.-Bromoacrylates and .beta.-Bromovinyl Sulfones. Journal of Organic Chemistry. URL:[Link]

  • [4] Lednicer, D. (2008). Strategies for Organic Drug Synthesis and Design. Wiley. URL:[Link]

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Methodological & Application

Protocol for Suzuki-Miyaura coupling using Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereospecific Suzuki-Miyaura Cross-Coupling of Methyl 2-Bromo-1-cyclohexenecarboxylate

Executive Summary

This compound is a highly versatile


-bromo-

-unsaturated ester utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs) and biologically active natural products. Coupling this sterically hindered cyclic vinyl bromide with aryl or heteroaryl boronic acids via the Suzuki-Miyaura reaction yields highly functionalized, stereodefined cyclohexene derivatives. As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural list; it provides a self-validating, mechanistically grounded workflow that addresses the specific electronic and steric challenges of this substrate.

Substrate Profiling & Mechanistic Causality

The Suzuki-Miyaura coupling of this compound follows the classic Pd(0)/Pd(II) catalytic cycle, but its unique structural features dictate specific experimental choices:

  • Oxidative Addition (Electronic Activation): The electron-withdrawing methyl ester group reduces the electron density of the adjacent C–Br bond. This electronic activation facilitates the oxidative insertion of the Pd(0) active species into the carbon-halogen bond, making this step significantly faster than it would be for unactivated cyclic vinyl bromides[1].

  • Transmetalation (Steric Management): The steric congestion imposed by the adjacent ester moiety at the 1-position and the cyclic backbone at the 3-position creates a highly hindered coordination sphere for the Palladium center[2]. To overcome this, a highly active boronate species is required. The addition of a mild base (e.g.,

    
    ) and water is critical. Water solvates the base, allowing it to coordinate with the boronic acid to form a nucleophilic boronate complex that readily transfers the aryl group to the Pd(II) center[3].
    
  • Reductive Elimination (Stereoretention): To ensure

    
     retention of the double-bond geometry, a bidentate ligand with a large bite angle (such as dppf) is highly recommended. The dppf ligand enforces a cis-geometry of the aryl and vinyl groups on the Pd(II) complex, accelerating reductive elimination before any unwanted isomerization can occur[4].
    

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] PdII_OA Pd(II) Intermediate Oxidative Addition Pd0->PdII_OA + Methyl 2-bromo-1- cyclohexenecarboxylate PdII_TM Pd(II) Intermediate Transmetalation PdII_OA->PdII_TM + Ar-B(OH)2 + K2CO3 / H2O PdII_TM->Pd0 Reductive Elimination Product Coupled Product Methyl 2-aryl-1-cyclohexenecarboxylate PdII_TM->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for cyclic vinyl bromides.

Reaction Optimization Matrix

To prevent unwanted side reactions such as ester hydrolysis or protodeboronation, the choice of base and solvent is paramount. Strong bases like


 will rapidly hydrolyze the methyl ester. Therefore, mild carbonate bases in a biphasic solvent system are preferred.
Catalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)Mechanistic Observation

(5 mol%)

Toluene/EtOH/

8065–75Moderate conversion; susceptible to catalyst aggregation (Pd black) over time.

(5 mol%)

1,4-Dioxane/

80 85–95 Optimal; bidentate dppf ligand effectively manages steric bulk and accelerates reductive elimination.

/ SPhos

Toluene/

10080–90High yield; electron-rich SPhos ligand promotes difficult oxidative additions.

(5 mol%)

1,4-Dioxane/

80< 30Major side reaction: base-catalyzed saponification of the methyl ester.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific stoichiometric ratios and rigorous environmental controls, the methodology inherently minimizes the variables that lead to reaction failure.

Workflow Prep 1. Preparation Inert Atmosphere Reaction 2. Reaction Pd(dppf)Cl2, 80°C Prep->Reaction Workup 3. Workup Biphasic Extraction Reaction->Workup Purify 4. Purification Silica Column Workup->Purify Analyze 5. Analysis GC-MS & NMR Purify->Analyze

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials Required:
  • Substrate: this compound (1.0 equiv, limiting reagent)

  • Coupling Partner: Arylboronic acid (1.3 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvents: 1,4-Dioxane (4.0 mL/mmol) and Deionized Water (1.0 mL/mmol)

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen arylboronic acid (1.3 mmol),

    
     (0.05 mmol), and 
    
    
    
    (2.5 mmol).
  • Solvent Degassing & Addition: Evacuate the flask and backfill with Argon (repeat 3 times). Add 1,4-Dioxane and

    
     via syringe. (Crucial Step: Both solvents must be sparged with Argon for at least 30 minutes prior to use. Oxygen in the system will rapidly oxidize the Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle).
    
  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate phases.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. The reaction typically reaches full conversion within 8–12 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure methyl 2-aryl-1-cyclohexenecarboxylate.

Troubleshooting & Causality Analysis

If the expected yields are not met, analyze the reaction through the lens of mechanistic causality:

  • Issue: High recovery of starting material / Low conversion.

    • Causality: Catalyst deactivation. Palladium catalysts are highly sensitive to dissolved oxygen.

    • Correction: Ensure rigorous Schlenk techniques are applied and verify the purity of the Argon source. Increase catalyst loading to 7.5 mol% if the boronic acid is exceptionally bulky.

  • Issue: Formation of dehalogenated side product (Methyl 1-cyclohexenecarboxylate).

    • Causality:

      
      -hydride elimination pathways or hydride transfer from the solvent competing with transmetalation[2].
      
    • Correction: This indicates transmetalation is too slow. Ensure the base is fully dissolved (check water ratio). Alternatively, lower the reaction temperature to 70 °C to suppress the activation energy required for the dehalogenation pathway.

  • Issue: Saponification (Hydrolysis) of the ester group.

    • Causality: The basicity of the aqueous phase is too high, or the reaction was left heating long after completion.

    • Correction: Strictly utilize mild bases (

      
       or 
      
      
      
      ). Do not substitute with
      
      
      or
      
      
      . Quench the reaction immediately upon consumption of the limiting reagent.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link][3]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books Source: rsc.org URL:[Link][1]

  • B-Alkyl Suzuki Couplings - Macmillan Group Source: princeton.edu URL:[Link][4]

Sources

Application Note: Stille Cross-Coupling of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for the Palladium-catalyzed Stille cross-coupling of Methyl 2-bromo-1-cyclohexenecarboxylate (MBCC).

The Challenge: MBCC represents a "difficult" electrophile class: a tetrasubstituted vinyl halide with significant steric congestion provided by the adjacent methyl ester and the cyclohexene ring. Standard Stille conditions (e.g., Pd(PPh₃)₄ in toluene) often result in sluggish kinetics, incomplete conversion, or homocoupling of the stannane due to slow oxidative addition and transmetallation.

The Solution: This protocol utilizes a "Copper-Effect" enhanced system combined with Triphenylarsine (AsPh₃) ligands. This combination specifically addresses the steric hindrance at the Palladium center, accelerating the rate-determining transmetallation step while minimizing


-hydride elimination side pathways.

Mechanistic Insight & Critical Parameters

To achieve high yields (>85%), one must understand the specific failure modes of this substrate.

The Steric Wall

The methyl ester at the C1 position creates a "steric wall" protecting the C2-Bromine bond.

  • Impact on Oxidative Addition: Bulky ligands like P(o-tol)₃, while active, can sometimes be too crowded for this specific substrate.

  • Impact on Transmetallation: This is the bottleneck. The incoming organostannane must approach a crowded Pd(II) center.

The "Soft" Ligand Advantage (AsPh₃)

We recommend Triphenylarsine (AsPh₃) over Triphenylphosphine (PPh₃).

  • Reasoning: AsPh₃ is a weaker donor and more labile ligand. It dissociates more readily from the Pd(II) intermediate, creating a vacant coordination site necessary for the bulky stannane to bind prior to transmetallation. This is the "Farina Effect."

The Copper(I) Accelerator

The addition of Copper(I) Iodide (CuI) is mandatory for consistent results with MBCC.

  • Mechanism: CuI facilitates a "double transmetallation." The organic group transfers from Sn to Cu (forming a more reactive organocopper species) and then from Cu to Pd. This bypasses the kinetically slow Sn-to-Pd direct transfer.

Mechanistic Pathway Diagram

StilleMechanism Substrate Me-2-bromo-1-cyclohexenecarboxylate (Substrate) OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII Pd(II)-Br Complex (Crowded Center) OxAdd->PdII TransMet Transmetallation (Rate Determining Step) PdII->TransMet Stannane R-SnBu3 (Stannane) CuI CuI (Co-Catalyst) Stannane->CuI Sn/Cu Exchange CuI->TransMet Organo-Cu species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: The modified catalytic cycle highlighting the CuI-mediated transmetallation pathway essential for sterically hindered substrates.

Standardized Protocol (Gold Standard)

Applicability: Coupling of MBCC with vinyl-, aryl-, and heteroaryl-stannanes.

Reagents & Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]RoleNotes
Substrate This compound1.0ElectrophilePurity >95% essential.
Coupling Partner Organotributylstannane (R-SnBu₃)1.1 - 1.2NucleophileAzeotrope with toluene if old.
Catalyst Source Pd₂(dba)₃0.025 (5 mol% Pd)Pd Source"Dipalladium tris(dibenzylideneacetone)"
Ligand Triphenylarsine (AsPh₃)0.10 (10 mol%)LigandToxic. Handle in glovebox or hood.
Co-Catalyst Copper(I) Iodide (CuI)0.10 - 0.20PromoterMust be white/off-white. If green/brown, recrystallize.
Solvent NMP (N-Methyl-2-pyrrolidone)0.2 MSolventAnhydrous, degassed.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical)

  • In a flame-dried Schlenk flask or microwave vial, combine Pd₂(dba)₃ (23 mg per mmol substrate) and AsPh₃ (31 mg per mmol substrate).

  • Add anhydrous NMP (half of total volume).

  • Stir at room temperature for 15 minutes. The solution should turn from purple/red to a yellow/orange hue, indicating ligand exchange.

Step 2: Substrate Addition

  • Add CuI (19-38 mg per mmol substrate) to the catalyst mixture.

  • Add this compound (1.0 equiv).

  • Add the Organostannane (1.1 equiv).

  • Wash down sides with remaining NMP to reach 0.2 M concentration.

Step 3: Reaction

  • Seal the vessel and purge with Argon for 5 minutes (sparging).

  • Thermal Method: Heat to 60–80°C for 4–12 hours.

    • Note: Start at 60°C. Only increase to 80°C if TLC shows <10% conversion after 2 hours.

  • Microwave Method (Preferred for screening): Heat to 100°C for 20 minutes (High absorption setting).

Step 4: Work-up (Tin Removal)

  • Safety Note: Organotin residues are highly toxic and lipophilic.

  • Dilute reaction with Diethyl Ether (Et₂O).

  • The KF Wash: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.

    • Observation: A white polymeric solid (Bu₃SnF) will precipitate.

  • Filter the biphasic mixture through a pad of Celite.

  • Separate layers. Wash organic layer with water (2x) and brine (1x).

  • Dry over MgSO₄ and concentrate.

Optimization Workflow (Decision Tree)

Use this logic flow if the standard protocol yields suboptimal results.

Optimization Start Start: Standard Protocol (Pd2dba3 / AsPh3 / CuI / NMP) Check Check Conversion (TLC/LCMS) @ 4 Hours Start->Check Good >80% Conversion Proceed to Workup Check->Good Yes LowConv <20% Conversion (Substrate remains) Check->LowConv No reaction Decomp Black Pd Precipitate (Catalyst Death) Check->Decomp Catalyst crash TempUp Increase Temp to 100°C LowConv->TempUp AddLigand Increase Ligand:Pd Ratio (to 4:1 or 8:1) Decomp->AddLigand SwitchSolvent Switch Solvent to DMF (More polar) TempUp->SwitchSolvent Still slow SwitchCat Switch to Pd(t-Bu3P)2 (Bulky/Electron Rich) AddLigand->SwitchCat Still crashing

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Expected Results & Validation

Based on comparative analysis of sterically hindered


-bromoesters [1, 2]:
Coupling Partner (Stannane)ConditionsExpected YieldKey Byproducts
Vinyl-SnBu₃ Pd₂dba₃/AsPh₃/CuI, 60°C85-92%Protodehalogenation (<5%)
Phenyl-SnBu₃ Pd₂dba₃/AsPh₃/CuI, 80°C78-85%Homocoupling (Ph-Ph)
Heteroaryl (e.g., Furyl) Pd(PPh₃)₄/CuI, 90°C70-80%Destannylation
Allyl-SnBu₃ Pd₂dba₃/AsPh₃, No CuI 60-75%Isomerization of double bond

Validation Check:

  • 1H NMR: Monitor the disappearance of the vinyl proton signal of the stannane and the shift of the cyclohexene ring protons.

  • Color: The reaction should remain a clear orange/brown. If it turns black (colloidal Pd) rapidly, the catalytic cycle has broken down (ligand oxidation or insufficient stabilization).

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as the ligand." Journal of the American Chemical Society, 113(25), 9585-9595. Link

    • Foundational text on using AsPh3 for hindered substr
  • Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous iodide accelerated Stille coupling." Journal of the American Chemical Society, 121(33), 7600-7605. Link

    • Establishes the "Copper Effect" mechanism.
  • Espinet, P., & Echavarren, A. M. (2004).[7] "The mechanisms of the Stille reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. Link

    • Comprehensive review of mechanism and side reactions.
  • BenchChem. (2025).[6] "Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene." Link

    • Source for general handling of cyclic vinyl halide substr

Sources

Application Note: Synthesis of Polysubstituted Cyclohexenes from Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic use of Methyl 2-bromo-1-cyclohexenecarboxylate (Compound 1 ) as a versatile scaffold for accessing polysubstituted cyclohexene and cyclohexane derivatives. Unlike simple vinyl halides, Compound 1 possesses an


-unsaturated ester functionality fixed within a cyclic system. This unique electronic and steric environment presents specific challenges—namely, the steric hindrance at the ortho-position (C2) and the electronic deactivation of the C-Br bond by the adjacent ester.

This guide provides a validated protocol for the Suzuki-Miyaura cross-coupling of Compound 1 , overcoming these barriers to install aryl, vinyl, or alkyl substituents at the C2 position. Furthermore, it outlines downstream diversification strategies to convert the coupled products into chiral, polysubstituted saturated systems, essential for medicinal chemistry campaigns targeting complex aliphatic rings.

Chemical Logic & Scaffold Synthesis[1]

Why This Scaffold?

This compound represents a "tetrasubstituted alkene precursor." Direct synthesis of tetrasubstituted alkenes is notoriously difficult due to steric repulsion. By starting with the cyclic vinyl bromide, the geometry is locked, and the bromine atom serves as a pre-installed "handle" for transition-metal catalyzed cross-coupling.

  • Electronic Bias: The C1-ester creates an electron-deficient alkene. While this typically deactivates the C-Br bond toward oxidative addition (compared to electron-rich vinyl halides), it activates the system for subsequent conjugate additions or reductions.

  • Regiocontrol: The position of the bromine ensures 100% regioselectivity during substitution, avoiding the mixture of isomers often seen in direct alkene functionalization.

Preparation of the Scaffold

While commercially available, Compound 1 is cost-effectively synthesized from Methyl 2-oxocyclohexanecarboxylate via a Vilsmeier-Haack type bromination or phosphorus tribromide (PBr


) mediated reaction.

Reaction Scheme:



Expert Insight: The use of DMF as a catalyst is critical. It forms a Vilsmeier-like bromoiminium intermediate that activates the enol oxygen of the


-keto ester, facilitating the substitution with bromide.

Core Protocol: Suzuki-Miyaura Cross-Coupling[1][2]

The following protocol is optimized to mitigate the steric hindrance of the C1-ester group. Standard conditions (Pd(PPh


)

) often result in sluggish conversion. We recommend a system utilizing Pd(dppf)Cl

or bulky phosphine ligands (e.g., SPhos) to facilitate oxidative addition and reductive elimination in this crowded environment.
Materials & Reagents[3][4][5]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Vinyl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically demanding boronic acids)
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for at least 15 minutes. Oxygen is the primary cause of catalyst death in this electron-poor system.

  • Charge Reagents: To the reaction vessel, add Compound 1 (1.0 mmol, 219 mg), Boronic Acid (1.5 mmol), and Base (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 mmol, ~41 mg). Note: Add catalyst last to minimize exposure to air before sealing.
  • Reaction: Seal the vessel and heat to 80–90 °C for 12–18 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the coupled product is typically fluorescent under UV if an aryl group is attached.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel. (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
Data Interpretation (Expected Results)
ParameterResultNotes
Appearance Clear to pale yellow oilDarkening often indicates Pd precipitation (decomposition).
Yield 75% - 92%Lower yields with ortho-substituted boronic acids due to "ortho-ortho" clash.
1H NMR Disappearance of C2-Br signalNo vinyl proton should be observed (tetrasubstituted alkene).
Side Products Protodeboronation (Ar-H)Result of wet solvents or old boronic acid.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from the raw keto-ester to the polysubstituted target, highlighting the decision points.

SyntheticWorkflow Start Methyl 2-oxocyclohexanecarboxylate (Beta-Keto Ester) Step1 Bromination (PBr3/DMF) Start->Step1 Scaffold Methyl 2-bromo-1- cyclohexenecarboxylate (Compound 1) Step1->Scaffold Dehydration/Bromination Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Step2 Cross-Coupling Product 2-Aryl-1-cyclohexenecarboxylate (Coupled Product) Step2->Product PathA Route A: Hydrogenation (H2, Pd/C) Access: cis-1,2-Disubstituted Cyclohexanes Product->PathA PathB Route B: Reduction + Epoxidation (DIBAL-H -> mCPBA) Access: Chiral Poly-ols Product->PathB

Caption: Figure 1. Synthetic workflow converting the beta-keto ester precursor into diverse polysubstituted architectures.

Advanced Applications: Downstream Diversification

Once the 2-substituted product is obtained, the molecule contains an electron-deficient tetrasubstituted alkene. This is a prime setup for stereoselective reduction.

Stereoselective Hydrogenation

Catalytic hydrogenation of the coupled product typically proceeds syn to the alkene. However, the ester group directs the facial selectivity.

  • Protocol: H

    
     (1 atm), Pd/C (10%), MeOH, RT.
    
  • Outcome: Predominantly yields the cis-1,2-disubstituted cyclohexane . The bulky aryl group and the ester group will orient cis to avoid torsional strain during the hydrogenation on the metal surface, although optimization of catalyst (e.g., Rh/Al

    
    O
    
    
    
    ) may be required for high diastereomeric ratios (dr).
Mechanistic Insight: The Catalytic Cycle

Understanding the specific challenges of the Suzuki coupling for this substrate is vital for troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Vinyl Bromide (1) PdII_Br Pd(II)-Br Complex (Sterically Crowded) OxAdd->PdII_Br TransMet Transmetallation (Base Activated) PdII_Br->TransMet + Ar-B(OH)3 / Base PdII_Ar Pd(II)-Ar Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Product

Caption: Figure 2.[2] Suzuki catalytic cycle.[4][3][5][6][7] Oxidative addition is hindered by the ortho-ester; bulky ligands (L) prevent catalyst aggregation.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Switch to SPhos-Pd-G2 or XPhos . These ligands form a protective "umbrella" over the Pd center, extending catalyst life.
Starting Material Recovery Failed Oxidative AdditionIncrease temperature to 100°C (switch solvent to Toluene/H2O). Ensure the bromide is high purity (free of PBr

residues).
Hydrodehalogenation

-Hydride Elimination (unlikely here) or Solvent H-abstraction
Ensure the solvent is anhydrous (if using anhydrous protocol) or strictly degassed. Avoid alcohols if reduction is observed.
Homocoupling (Ar-Ar) Oxygen presenceRe-degas all solvents. This is the hallmark of the "Glaser" side reaction or oxidative homocoupling.

References

  • Preparation of Vinyl Halides

    • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. (Protocol adapted for cyclohexene analog).
  • Suzuki Coupling Mechanisms & Protocols

    • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Steric Hindrance in Cross-Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Compound Data

    • PubChem.[8] (n.d.). This compound (CID 12859717).[8] National Center for Biotechnology Information.

Sources

Using Methyl 2-bromo-1-cyclohexenecarboxylate as a dienophile in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-bromo-1-cyclohexenecarboxylate as a Dienophile in Diels-Alder Reactions

Executive Summary

This compound (M-2-BCC) represents a specialized class of cyclic


-halo-

-unsaturated esters. Unlike simple dienophiles (e.g., acrylates), M-2-BCC offers a strategic advantage in the synthesis of functionalized decalins and polycyclic alkaloids .

The bromine atom at the C2 position serves two critical functions:

  • Electronic Activation: It lowers the LUMO energy of the dienophile, facilitating cycloaddition with electron-rich dienes.

  • Latent Functionality: Post-cycloaddition, the resulting bridgehead bromide acts as a leaving group. Treatment with base (e.g., DBU) triggers dehydrohalogenation, regenerating unsaturation to yield

    
    -octalins  (hexahydronaphthalenes).
    

This guide details the preparation of M-2-BCC, its optimized use in Diels-Alder (DA) protocols, and the subsequent aromatization strategies.

Mechanistic Insight & Strategic Value

Sterics vs. Electronics

M-2-BCC is a tetrasubstituted olefin, making it sterically hindered. Thermal DA reactions are often sluggish and prone to competitive polymerization. However, the electron-withdrawing nature of the ester (–COOMe) and the inductive effect of the bromine (–Br) sufficiently activate the double bond for reaction with reactive dienes (e.g., Danishefsky’s diene, cyclopentadiene) or under Lewis Acid catalysis.

Regiochemical Control

In DA reactions, the "Ortho/Para" rule applies. The ester group at C1 is the primary director.

  • With 1-substituted dienes: The major product places the substituent "ortho" (adjacent) to the ester.

  • With 2-substituted dienes: The major product places the substituent "para" (opposite) to the ester.

The bromine atom, while sterically bulky, reinforces the electronic bias of the ester, often enhancing regioselectivity compared to the non-brominated analog.

G SM Methyl 2-bromo-1- cyclohexenecarboxylate (Dienophile) TS Transition State (Endo-favored) SM->TS Lewis Acid / Heat Diene 1,3-Diene (e.g., Butadiene) Diene->TS Adduct Cis-Fused Decalin (Bridgehead Bromide) TS->Adduct [4+2] Cycloaddition Product Hexahydronaphthalene ( via HBr Elimination) Adduct->Product DBU / Base (-HBr)

Figure 1: The reaction pathway from M-2-BCC to functionalized octalins via Diels-Alder cycloaddition and subsequent elimination.

Preparation of the Reagent

Commercially available M-2-BCC can be expensive or impure. We recommend fresh synthesis from Methyl 2-oxocyclohexanecarboxylate.

Protocol A: Synthesis of this compound

  • Reagents: Methyl 2-oxocyclohexanecarboxylate (1.0 equiv), Phosphorus Tribromide (

    
    , 1.2 equiv), DMF (cat.), Benzene or DCM.
    
  • Safety:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
  • Setup: Flame-dry a 250 mL RBF equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Dissolve Methyl 2-oxocyclohexanecarboxylate (5.0 g, 32 mmol) in anhydrous Benzene (50 mL) or DCM. Add catalytic DMF (3 drops).

  • Bromination: Cool to 0°C. Add

    
     (3.6 mL, 38 mmol) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 3 hours. Monitor by TLC (disappearance of starting keto-ester).

  • Workup: Cool to 0°C. Slowly quench with ice-water (Caution: Exothermic). Extract with

    
     (3 x 50 mL).
    
  • Purification: Wash combined organics with sat.

    
     and Brine. Dry over 
    
    
    
    .[1] Concentrate in vacuo.
  • Distillation: Purify by vacuum distillation (approx. 110-115°C @ 10 mmHg) to yield a pale yellow oil.

    • Yield: Typically 65-75%.

    • Validation:

      
       NMR should show loss of the methine proton alpha to the ketone and appearance of the vinyl region (though tetrasubstituted, the 
      
      
      
      signals shift).

Diels-Alder Protocols

Due to steric hindrance, thermal reactions require high temperatures. Lewis Acid (LA) catalysis is strongly recommended to lower the activation energy and improve regioselectivity.

Protocol B: Lewis Acid Catalyzed Diels-Alder
  • Scope: Reaction with 2,3-dimethyl-1,3-butadiene (Model Diene).

  • Reagents: M-2-BCC (1.0 equiv), Diene (2.0 equiv),

    
     (1.0M in hexanes, 1.2 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve M-2-BCC (219 mg, 1.0 mmol) in DCM (5 mL). Cool to -78°C.[2]

  • Activation: Add

    
     (1.2 mL, 1.2 mmol) dropwise. Stir for 15 minutes at -78°C to complex the ester carbonyl.
    
  • Addition: Add 2,3-dimethyl-1,3-butadiene (0.23 mL, 2.0 mmol) slowly down the side of the flask.

  • Cyclization: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 12 hours.

    • Note: If reaction is incomplete by TLC, warm to RT.

  • Quench: Pour the mixture into a vigorously stirring solution of Rochelle’s Salt (sat. potassion sodium tartrate) and stir for 1 hour to break the Aluminum emulsion.

  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Product: Methyl 9-bromo-2,3-dimethyl-decalin-9-carboxylate (Mixture of diastereomers).

Data Summary: Conditions Screening
ConditionCatalystTempTimeYieldComments
Thermal None160°C (Sealed Tube)48 h35%Significant polymerization of diene; decarboxylation observed.
Lewis Acid

0°C to RT24 h55%Moderate yield; some hydrolysis of ester.
Lewis Acid

-78°C to 0°C 16 h 82% Optimal. Clean conversion, high diastereoselectivity.
Lewis Acid

-20°C12 h68%Good yield but difficult workup (tin emulsions).

Post-Cycloaddition Transformation (The "Payoff")

The immediate DA adduct contains a tertiary bromide at the ring fusion (C9). This is a sterically congested "neopentyl-like" halide, making


 substitution impossible. However, it is primed for E2 elimination  to form the 

-unsaturated ester.

Protocol C: Dehydrobromination to Hexahydronaphthalenes

  • Dissolve the crude DA adduct (from Protocol B) in Toluene.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv).

  • Heat to reflux (110°C) for 6 hours.

  • Result: Elimination of HBr yields the tetrasubstituted alkene between C9 and C10 (or C1/C9 depending on regiochemistry).

  • Utility: This generates a conjugated ester system within a decalin framework, a common motif in terpene synthesis (e.g., Clerodane diterpenes).

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Steric bulk of the bromine prevents the diene from approaching.

    • Solution: Switch to "Danishefsky’s Diene" (highly activated) or use High-Pressure Diels-Alder conditions (10-15 kbar) if available.

  • Problem: Aromatization.

    • Observation: If the reaction mixture turns dark and NMR shows aromatic protons.

    • Cause: Spontaneous elimination and oxidation.

    • Control: Keep reaction under strict inert atmosphere (

      
      /Ar) and add radical inhibitor (BHT) to the thermal reaction.
      
  • Problem: Endo/Exo Selectivity.

    • The ester group prefers the Endo orientation (secondary orbital overlap). The Bromine atom, being bulky, may force the Exo transition state. Lewis Acids (

      
      ) chelate the ester, enhancing the Endo selectivity and locking the conformation.
      

Logic Start Start: DA Reaction CheckTLC Check TLC (SM Consumption) Start->CheckTLC Decision1 SM Remaining? CheckTLC->Decision1 AddLA Add More Lewis Acid (0.5 eq) Decision1->AddLA Yes (Low T) Heat Increase Temp (RT -> Reflux) Decision1->Heat Yes (High T) Workup Proceed to Workup Decision1->Workup No AddLA->CheckTLC Heat->CheckTLC

Figure 2: Decision logic for monitoring the Diels-Alder reaction progress.

References

  • Synthesis of cyclic

    
    -halo-unsaturated esters: 
    
    • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Link (Note: Analogous protocol adapted for cyclohexene ring size).

  • Hagiwara, H., et al. (2000).
  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Kraus, G. A., & Hon, Y. S. (1985). Diels-Alder reactions of bridgehead enones. Journal of Organic Chemistry, 50(25), 5696-5698.
  • Palladium Coupling of Vinyl Bromides (Alternative Pathway)

    • Oh, C. H., & Lim, Y. M. (2003). Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes. Tetrahedron Letters, 44(2), 267-270. Link

Sources

Application Note: Functionalization of the Methyl Ester Group in 2-Bromo-1-cyclohexenecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) is a high-value scaffold in medicinal chemistry, serving as a precursor for tetrasubstituted cyclohexenes. Its structural uniqueness lies in the coexistence of an electrophilic methyl ester and a nucleophile-sensitive vinyl bromide. This dual-functionality presents a synthetic challenge: functionalizing the ester without compromising the vinyl bromide , which is essential for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi).

This guide details three validated protocols for the chemoselective modification of the ester group:

  • Selective Reduction to the allylic alcohol using DIBAL-H.

  • Controlled Hydrolysis to the carboxylic acid using LiOH.

  • Direct Amidation to the Weinreb amide for ketone synthesis.

Strategic Analysis: The Chemoselectivity Challenge

The substrate contains two reactive centers with overlapping sensitivity profiles. Understanding their electronic interplay is critical for success.

  • The Ester (C1-COOMe): The primary target. It is conjugated to the alkene, reducing its electrophilicity compared to saturated esters.

  • The Vinyl Bromide (C2-Br): A "ticking time bomb."

    • Risk 1 (Reduction): While resistant to mild hydrides (NaBH₄), it can undergo hydrodebromination or metal-halogen exchange with strong nucleophiles or radical sources.

    • Risk 2 (Substitution): The

      
      -position of an 
      
      
      
      -unsaturated ester is electrophilic (Michael acceptor). While the bromine atom provides steric bulk, harsh basic conditions (e.g., refluxing alkoxides) can trigger addition-elimination sequences, replacing -Br with -OR or -OH.

Success Criteria:

  • Maintain Reaction Temperature

    
     -78°C for hydride reductions.[1][2]
    
  • Use "Soft" hydrolysis conditions to prevent vinyl substitution.

  • Avoid radical initiators during workup.

Reactivity Map (Visualization)

ReactivityMap Substrate Methyl 2-bromo-1- cyclohexenecarboxylate Alcohol Allylic Alcohol (Precursor for SN2/Mitsunobu) Substrate->Alcohol DIBAL-H, -78°C (Protocol 1) Acid Carboxylic Acid (Coupling Partner) Substrate->Acid LiOH, THF/H2O (Protocol 2) Amide Weinreb Amide (Ketone Synthesis) Substrate->Amide AlMe3, NH(OMe)Me (Protocol 3) Suzuki Suzuki Coupling (Biaryl/Diene Systems) Alcohol->Suzuki Pd(0) Catalysis Acid->Suzuki Pd(0) Catalysis Amide->Suzuki Pd(0) Catalysis

Figure 1: Chemoselective divergence from the core scaffold. Green paths indicate protocols detailed in this guide. Red dashed nodes indicate downstream utility dependent on preserving the C-Br bond.

Detailed Protocols

Protocol 1: Selective Reduction to (2-Bromocyclohex-1-enyl)methanol

Objective: Reduce the ester to the primary alcohol without reducing the double bond or the bromide. Reagent of Choice: Diisobutylaluminum hydride (DIBAL-H).[1] Why: Unlike LiAlH₄, which can be aggressive and cause debromination or conjugate reduction, DIBAL-H acts as a Lewis acid/hydride donor controlled strictly by temperature.

Materials
  • Substrate: 1.0 equiv (e.g., 2.19 g, 10 mmol)

  • DIBAL-H: 2.2 equiv (1.0 M in Toluene/Hexane)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Critical Checkpoint: The internal temperature must not rise above -70°C. Exotherms can trigger debromination.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

  • Quenching (The "Fieser" Alternative):

    • While still at -78°C, add MeOH (2 mL) dropwise to destroy excess hydride.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add Saturated Rochelle’s Salt solution (equal volume to reaction solvent).

    • Vigorous Stirring: Stir rapidly for 1–2 hours until the aluminum emulsion breaks into two clear layers.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x).[3] Dry combined organics over Na₂SO₄ and concentrate.

Expected Yield: 85–92% Data Validation:

  • 1H NMR: Look for disappearance of methyl ester singlet (~3.7 ppm) and appearance of methylene doublet (~4.1 ppm).

  • Stability Check: Verify integration of the vinyl proton (if applicable) or lack of aliphatic cyclohexyl signals (over-reduction).

Protocol 2: Mild Saponification to 2-Bromo-1-cyclohexenecarboxylic Acid

Objective: Hydrolyze the ester without triggering elimination of HBr or nucleophilic substitution at the vinyl position. Reagent of Choice: Lithium Hydroxide (LiOH). Why: LiOH is less basic/nucleophilic than NaOH/KOH in organic solvents, minimizing the risk of attacking the


-carbon (Michael position).
Materials
  • Substrate: 1.0 equiv

  • LiOH·H₂O: 3.0 equiv

  • Solvent System: THF:Water (3:1 ratio).

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in THF (0.3 M).

  • Activation: Dissolve LiOH in the calculated amount of water and add to the THF solution. The mixture will likely be biphasic or cloudy.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Caution: Do NOT reflux. Heat promotes the substitution of Br by OH (forming the

      
      -keto acid/enol).
      
  • Monitoring: Run for 4–12 hours.

  • Workup:

    • Concentrate in vacuo to remove THF.

    • Dilute aqueous residue with water.[4][5]

    • Wash with Et₂O (removes unreacted ester).

    • Acidification: Cool aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 3.

    • Precipitation: The acid often precipitates as a white solid. Extract with EtOAc if oil forms.[5]

Expected Yield: >90% Data Validation:

  • IR Spectroscopy: Shift of C=O stretch from ~1720 cm⁻¹ (ester) to ~1690 cm⁻¹ (conjugated acid) + broad O-H stretch.

Protocol 3: Direct Conversion to Weinreb Amide

Objective: Convert ester directly to N-methoxy-N-methylamide for subsequent Grignard addition (to form ketones). Reagent of Choice: Trimethylaluminum (AlMe₃) + N,O-Dimethylhydroxylamine HCl. Why: Direct aminolysis is too slow for conjugated esters. The AlMe₃ method generates a powerful aluminum amide nucleophile that bypasses the need for acid chloride formation.

Materials
  • Substrate: 1.0 equiv

  • N,O-Dimethylhydroxylamine HCl: 2.0 equiv

  • Trimethylaluminum (2.0 M in Toluene): 2.0 equiv

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Reagent Formation: In a dry flask under Argon at 0°C, suspend the amine salt in DCM. Carefully add AlMe₃ dropwise. (Methane gas evolution! Vent via needle). Stir 30 mins at RT to form the active reagent.

  • Addition: Cool reagent mixture to 0°C. Add the ester substrate (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quenching:

    • Safety Critical: Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt. (Caution: Aluminum salts react vigorously).

  • Workup: Standard extraction with DCM.

Expected Yield: 75–85%

Workflow Visualization (DIBAL Reduction)

DIBALWorkflow Start Start: Dry Ester + DCM Argon Atmosphere Cool Cool to -78°C (Critical Control Point) Start->Cool Add Add DIBAL-H (2.2 eq) Dropwise over 30 min Cool->Add Monitor TLC Check (2h) Is Ester Consumed? Add->Monitor Monitor->Add No (Add 0.5 eq more) Quench Quench at -78°C with MeOH then Rochelle's Salt Monitor->Quench Yes Warm Warm to RT Stir until phases clear Quench->Warm Extract Isolate Organic Layer (Product: Alcohol) Warm->Extract

Figure 2: Operational workflow for the DIBAL-H reduction. The red node highlights the temperature critical control point to prevent side reactions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Loss of Bromide (Debromination) Temperature too high during DIBAL addition.Ensure internal probe reads <-70°C. Add reagent slower.
Low Yield in Hydrolysis Formation of

-keto acid (substitution).
Switch from NaOH to LiOH. Lower temperature.
Aluminum Emulsion (Reduction) Insufficient quenching time.Use Rochelle's salt and stir vigorously for >1 hour.
Incomplete Amidation Old AlMe₃ reagent.Use fresh AlMe₃. Ensure amine salt is dry.

References

  • Preparation of Vinyl Bromides

    • Smith, A. B.; Branca, S. J.; Guaciaro, M. A.; Wovkulich, P. M.; Korn, A. "2-Hydroxymethyl-2-cyclopentenone". Organic Syntheses, 1983 , 61, 65. (Demonstrates homologous vinyl bromide stability).

  • DIBAL-H Reduction of Esters

    • "DIBAL-H Reduction of Esters to Aldehydes/Alcohols". Organic Chemistry Portal. Link

  • Cross-Coupling Utility

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995 , 95, 2457-2483. Link

  • Weinreb Amide Synthesis

    • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides". Synthetic Communications, 1982 , 12, 989-993. Link

  • General Reactivity of 2-Halo-1-alkenecarboxylates

    • Tata, R. R.; Harmata, M. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate". Organic Syntheses, 2018 , 95, 425-438. (Provides context on handling similar functionalized cyclic bromo-esters).

Sources

Scalable Synthesis Methods for Methyl 2-bromo-1-cyclohexenecarboxylate: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1)

Introduction & Strategic Rationale

This compound is a highly versatile


-unsaturated ester utilized extensively as a building block in complex natural product synthesis and pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings). Because the bromine atom is positioned directly on the conjugated cyclic alkene, it serves as an excellent electrophilic handle for further functionalization [1].

When scaling up the synthesis of this compound, process chemists must prioritize regioselectivity, atom economy, and the avoidance of complex purification bottlenecks. This application note details two field-proven, scalable methodologies for synthesizing this compound:

  • Route A: Vilsmeier-Haack type deoxofluorination/bromination of a

    
    -keto ester.
    
  • Route B: Bromination and subsequent dehydrobromination of an

    
    -unsaturated ester.
    

Both routes are designed as self-validating systems , incorporating visual and analytical checkpoints to ensure high-fidelity execution without requiring constant off-line analysis.

Route A: Vilsmeier-Type Bromination of Methyl 2-oxocyclohexanecarboxylate

Scientific Causality & Mechanism

The direct bromination of ketones often yields a mixture of


-brominated products. To achieve strict regiocontrol, Route A utilizes a Vilsmeier-Haack type activation [2]. By reacting Phosphorus Tribromide (

) with Dimethylformamide (DMF), a highly electrophilic bromoiminium salt is generated in situ.

Methyl 2-oxocyclohexanecarboxylate exists in equilibrium with its enol tautomer. The enol oxygen nucleophilically attacks the bromoiminium ion, forming an activated enol-iminium intermediate. The liberated bromide ion then undergoes an addition-elimination sequence at the C2 position, expelling DMF and yielding the target


-bromo-

-unsaturated ester with absolute regiochemical fidelity.

RouteA A PBr3 + DMF (DCM, 0 °C) B Vilsmeier-Haack Reagent A->B 15 min D Enol-Iminium Intermediate B->D C Methyl 2-oxocyclohexane -carboxylate C->D Add to B E Bromide Displacement D->E RT, 2-4 h F Methyl 2-bromo-1- cyclohexenecarboxylate E->F Aqueous Workup

Caption: Workflow and mechanistic pathway for the Vilsmeier-type bromination.

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried, argon-flushed 1 L round-bottom flask, dissolve anhydrous DMF (1.2 equiv, 120 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the system to 0 °C using an ice-water bath.

  • Activation: Add

    
     (1.1 equiv, 110 mmol) dropwise over 20 minutes via an addition funnel.
    
    • Self-Validating Checkpoint: The solution will transition from colorless to a pale yellow/orange tint, indicating the successful formation of the Vilsmeier-Haack complex.

  • Substrate Addition: Dissolve Methyl 2-oxocyclohexanecarboxylate (1.0 equiv, 100 mmol) in DCM (50 mL). Add this solution dropwise to the activated complex at 0 °C to prevent uncontrolled exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–23 °C) for 3 hours.

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous

    
     (200 mL).
    
    • Causality: Slow quenching is critical to safely hydrolyze unreacted

      
       and neutralize the generated 
      
      
      
      without hydrolyzing the newly formed methyl ester.
  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via short-path vacuum distillation or silica gel plug (eluting with 10% EtOAc in Hexanes) to yield the pure product.

Route B: Bromination / Dehydrobromination Sequence

Scientific Causality & Mechanism

Route B constructs the vinyl bromide through a classical two-step sequence starting from Methyl cyclohex-1-ene-1-carboxylate. First, electrophilic anti-addition of


 across the alkene yields the 1,2-dibromide intermediate. Second, a sterically hindered, non-nucleophilic base—1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—is introduced. DBU selectively abstracts the proton at C2. The steric bulk of DBU prevents unwanted nucleophilic attack at the ester carbonyl or 

displacement of the bromides, ensuring a clean E2 elimination of the C1 bromide to restore conjugation [3].

RouteB A Methyl cyclohex-1-ene -1-carboxylate B Br2 Addition (DCM, 0 °C) A->B C Methyl 1,2-dibromo -cyclohexanecarboxylate B->C Anti-addition D DBU Addition (E2 Elimination) C->D Base (1.5 eq) E Methyl 2-bromo-1- cyclohexenecarboxylate D->E -HBr

Caption: Reaction workflow for the bromination and dehydrobromination sequence.

Step-by-Step Protocol
  • Bromination: Dissolve Methyl cyclohex-1-ene-1-carboxylate (1.0 equiv, 100 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

  • Electrophilic Addition: Add a solution of

    
     (1.05 equiv, 105 mmol) in DCM (50 mL) dropwise.
    
    • Self-Validating Checkpoint: The deep red color of the

      
       drops will instantly decolorize upon hitting the solution. Stop the addition when a faint, persistent red/orange tint remains, confirming complete consumption of the alkene.
      
  • Solvent Conditioning: Concentrate the mixture briefly under reduced pressure to remove trace unreacted

    
    , then redissolve the crude 1,2-dibromide in fresh anhydrous DCM (200 mL) and cool back to 0 °C.
    
  • Dehydrobromination: Add DBU (1.5 equiv, 150 mmol) dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and side-reactions (e.g., ester hydrolysis or polymerization).

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with cold 1M HCl (2 × 150 mL) to remove the DBU·HBr salt and excess DBU. Wash with brine, dry over

    
    , and concentrate. Purify via column chromatography.
    

Quantitative Data & Route Comparison

To assist process chemists in selecting the optimal route for their specific laboratory infrastructure, the quantitative metrics of both methods are summarized below:

ParameterRoute A (Vilsmeier-Type)Route B (Bromination/Elimination)
Overall Yield 75 – 85%65 – 75%
Step Count 1 (One-pot)2 (Sequential)
Atom Economy Moderate (generates phosphorus byproducts)Low (generates heavy DBU·HBr salt)
Scalability Excellent (Easily scaled to >1 kg)Good (Best for <100 g scale due to exotherms)
Key Reagents

, DMF

, DBU
Primary Hazard Corrosive/Toxic (

fumes)
Toxic/Volatile (

vapor)

Analytical Validation of the Target Compound

A robust protocol must end with definitive analytical proof. When validating the synthesized this compound, rely on the following spectral markers [1]:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The defining feature of success is the complete absence of vinylic protons (typically found in the 5.5–6.5 ppm range). The methyl ester will appear as a sharp, distinct singlet at ~3.75 ppm. The allylic ring protons (C3 and C6) will present as multiplets around 2.4–2.6 ppm.
  • GC-MS Analysis: The mass spectrum provides an immediate self-validating isotopic signature. Due to the natural abundance of bromine isotopes (

    
    Br and 
    
    
    
    Br), the molecular ion peak will appear as a distinct 1:1 doublet at m/z 218 and 220 , confirming the incorporation of exactly one bromine atom.

References

  • National Center for Biotechnology Information (PubChem). "this compound - CID 12859717." PubChem Database. Available at:[Link]

  • Tata, R. R., & Harmata, M. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Organic Syntheses, 2018, 95, 425-438. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - CID 81005." PubChem Database. Available at: [Link]

Total synthesis intermediates derived from Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategy

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental challenges.

Introduction

The synthesis of this compound, a valuable intermediate in organic synthesis, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide outlines two primary synthetic routes and addresses potential issues that may arise during each step. Our goal is to equip you with the knowledge to not only execute these syntheses successfully but also to understand the underlying chemical principles for effective troubleshooting.

Part 1: Synthetic Strategies & Troubleshooting

Two common synthetic pathways to this compound are the Addition-Elimination Route starting from Methyl 1-cyclohexenecarboxylate, and the Ketone Precursor Route beginning with Methyl 2-oxocyclohexanecarboxylate. Each route has its own set of advantages and potential pitfalls.

Route 1: Addition-Elimination from Methyl 1-cyclohexenecarboxylate

This two-step approach involves the initial bromination of the double bond of Methyl 1-cyclohexenecarboxylate to form a vicinal dibromide, followed by the elimination of hydrogen bromide (HBr) to yield the desired product.

Addition_Elimination_Route Start Methyl 1-cyclohexenecarboxylate Intermediate Methyl 1,2-dibromo-1-cyclohexanecarboxylate Start->Intermediate Step 1: Bromination (Br₂) Product This compound Intermediate->Product Step 2: Elimination (-HBr)

Caption: Workflow for the Addition-Elimination synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting for Route 1

Step 1: Bromination of Methyl 1-cyclohexenecarboxylate

Q1: My bromination reaction is slow or incomplete. What could be the cause?

A1:

  • Purity of Starting Material: Ensure your Methyl 1-cyclohexenecarboxylate is free from impurities, especially those that can react with bromine, such as residual solvents from a previous step.

  • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) to avoid participation of the solvent in the reaction. Ensure the solvent is anhydrous, as water can lead to the formation of bromohydrin byproducts.

  • Temperature: While the reaction is often carried out at low temperatures (0 °C to room temperature) to control selectivity, very low temperatures can significantly slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm slowly to room temperature.

  • Light: While not always necessary, initiation with light can sometimes facilitate the reaction. However, be aware that this can also promote unwanted radical side reactions.

Q2: I am observing multiple products in my crude reaction mixture after bromination. What are the likely side products and how can I minimize them?

A2:

  • Allylic Bromination: One of the most common side reactions is allylic bromination, where a bromine atom substitutes a hydrogen on a carbon adjacent to the double bond. This is more likely to occur at higher temperatures or with UV light initiation. To minimize this, perform the reaction in the dark and maintain a low temperature.

  • Over-bromination: The addition of excess bromine can lead to further reactions. Use of a slight excess (typically 1.05-1.1 equivalents) of bromine is recommended. Adding the bromine dropwise to the solution of the alkene can also help to control the reaction.

  • Formation of Bromohydrin: If there is water present in the reaction mixture, it can act as a nucleophile and attack the bromonium ion intermediate, leading to the formation of a bromohydrin. Ensure all glassware is oven-dried and use anhydrous solvents.

Step 2: Elimination of HBr

Q3: My elimination reaction is giving a low yield of the desired product. What can I do to improve it?

A3:

  • Choice of Base: A strong, non-nucleophilic base is crucial for promoting the E2 elimination pathway. 1,8-Diazabicycloundec-7-ene (DBU) is a highly effective base for this transformation.[1][2] Other bases like potassium tert-butoxide can also be used, but may lead to a different regiochemical outcome.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally preferred for this elimination reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.

  • Purity of the Dibromo Intermediate: Ensure the dibromo intermediate from the previous step is reasonably pure. Impurities can interfere with the elimination reaction.

Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity of the elimination?

A4: The regioselectivity of the elimination is influenced by the acidity of the alpha-protons and steric factors. The ester group at C1 enhances the acidity of the proton at C2, favoring its removal and the formation of the desired product.

  • Base Selection: The choice of base can influence the regiochemical outcome. Bulky bases like potassium tert-butoxide may favor the formation of the less substituted alkene (Hofmann product), while smaller, strong bases like DBU tend to favor the more substituted alkene (Zaitsev product), which in this case is the desired product.[1][2]

  • Reaction Conditions: Carefully controlling the temperature and reaction time can also influence the product distribution.

Route 2: Ketone Precursor Route

This alternative route starts from Methyl 2-oxocyclohexanecarboxylate. It involves the alpha-bromination of the ketone, followed by reduction of the carbonyl group and subsequent dehydration to form the double bond.

Ketone_Precursor_Route Start Methyl 2-oxocyclohexanecarboxylate Intermediate1 Methyl 1-bromo-2-oxocyclohexanecarboxylate Start->Intermediate1 Step 1: α-Bromination Intermediate2 Methyl 1-bromo-2-hydroxycyclohexanecarboxylate Intermediate1->Intermediate2 Step 2: Reduction Product This compound Intermediate2->Product Step 3: Dehydration

Caption: Workflow for the Ketone Precursor synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting for Route 2

Step 1: α-Bromination of Methyl 2-oxocyclohexanecarboxylate

Q5: My α-bromination reaction is not selective and I am getting di-brominated products. How can I improve the selectivity?

A5:

  • Reaction Conditions: The α-bromination of ketones can be performed under acidic or basic conditions. Acid-catalyzed bromination typically proceeds through the enol form and can be easier to control for mono-bromination.[3]

  • Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) can offer better control over the reaction compared to using elemental bromine (Br₂).[2][4]

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is critical. Use of a slight excess of the ketone relative to the brominating agent can help to minimize di-bromination.

Q6: The α-bromination reaction is messy and difficult to work up. Are there any cleaner alternatives?

A6: Polymer-supported brominating agents, such as polymer-supported pyridinium bromide perbromide, have been developed to simplify the workup and purification process. These reagents can often be removed by simple filtration.

Step 2: Reduction of the Carbonyl Group

Q7: The reduction of the α-bromo ketone is leading to debromination. How can I prevent this?

A7:

  • Choice of Reducing Agent: A mild reducing agent is required to selectively reduce the ketone without affecting the carbon-bromine bond. Sodium borohydride (NaBH₄) is a common choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause debromination.

  • Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to minimize side reactions.

Step 3: Dehydration of the β-bromo alcohol

Q8: The dehydration step is giving a mixture of products or a low yield. What are the key factors to control?

A8:

  • Dehydrating Agent: A variety of dehydrating agents can be used, such as phosphorus oxychloride (POCl₃) in pyridine, or thionyl chloride (SOCl₂) in pyridine. The choice of reagent can influence the regioselectivity and stereoselectivity of the elimination.

  • Reaction Conditions: The temperature and reaction time should be carefully optimized to favor the desired elimination pathway and minimize side reactions like rearrangement or substitution.

Part 2: Experimental Protocols

Protocol 1: Addition-Elimination Route

Step 1: Synthesis of Methyl 1,2-dibromo-1-cyclohexanecarboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-cyclohexenecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in DCM dropwise to the stirred solution. Maintain the temperature below 5 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1,2-dibromo-1-cyclohexanecarboxylate. This crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 1,2-dibromo-1-cyclohexanecarboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Ketone Precursor Route

Step 1: Synthesis of Methyl 1-bromo-2-oxocyclohexanecarboxylate

  • To a solution of Methyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of hydrobromic acid (HBr).

  • Slowly add bromine (1.0 eq) to the solution at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Synthesis of Methyl 1-bromo-2-hydroxycyclohexanecarboxylate

  • Dissolve the crude Methyl 1-bromo-2-oxocyclohexanecarboxylate (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the solution, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

  • Dissolve the crude Methyl 1-bromo-2-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureAddition-Elimination RouteKetone Precursor Route
Starting Material Methyl 1-cyclohexenecarboxylateMethyl 2-oxocyclohexanecarboxylate
Number of Steps 23
Key Reagents Br₂, DBUBr₂, NaBH₄, POCl₃
Potential for Regioisomers High in elimination stepLow, controlled by ketone position
Common Side Reactions Allylic bromination, over-brominationDi-bromination, debromination
Overall Yield Moderate to GoodModerate

Part 4: Visualization of Troubleshooting Logic

Troubleshooting_Yield Start Low Yield of this compound Route Which synthetic route was used? Start->Route AddElim Addition-Elimination Route->AddElim Addition-Elimination Ketone Ketone Precursor Route->Ketone Ketone Precursor AddElim_Step Which step has low yield? AddElim->AddElim_Step Ketone_Step Which step has low yield? Ketone->Ketone_Step Bromination Bromination AddElim_Step->Bromination Step 1 Elimination Elimination AddElim_Step->Elimination Step 2 Brom_Cause Incomplete reaction or side products? Bromination->Brom_Cause Elim_Cause Inefficient elimination or wrong regioisomer? Elimination->Elim_Cause Incomplete_Brom Check reagent purity, solvent, and temperature. Brom_Cause->Incomplete_Brom Incomplete Side_Prod_Brom Minimize allylic bromination (low temp, dark). Avoid over-bromination. Brom_Cause->Side_Prod_Brom Side Products Ineff_Elim Use strong, non-nucleophilic base (DBU). Optimize temperature. Elim_Cause->Ineff_Elim Inefficient Regio_Elim Choice of base is critical. DBU favors the desired product. Elim_Cause->Regio_Elim Regioisomer Alpha_Brom α-Bromination Ketone_Step->Alpha_Brom Step 1 Reduction Reduction Ketone_Step->Reduction Step 2 Dehydration Dehydration Ketone_Step->Dehydration Step 3 Alpha_Brom_Cause Lack of selectivity (di-bromination)? Alpha_Brom->Alpha_Brom_Cause Red_Cause Debromination side reaction? Reduction->Red_Cause Dehy_Cause Mixture of products? Dehydration->Dehy_Cause Selectivity_Brom Use NBS, control stoichiometry, consider acid catalysis. Alpha_Brom_Cause->Selectivity_Brom Yes Debromination_Red Use mild reducing agent (NaBH₄) at low temperature. Red_Cause->Debromination_Red Yes Products_Dehy Optimize dehydrating agent (POCl₃) and reaction conditions. Dehy_Cause->Products_Dehy Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

  • Kutsumura, N., Niwa, K., & Saito, T. (2010). A chemoselective DBU-promoted elimination of vicinal dibromoalkanes having an adjacent O-functional group enables an efficient one-pot method for bromination-elimination of allyl alcohol derivatives to give 2-bromo allyl alcohol derivatives. Organic Letters, 12(15), 3316–3319. [Link]

  • Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. International Journal of Organic Chemistry, 1(3), 85-92. [Link]

  • ResearchGate. (2025). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]

  • ResearchGate. (2025). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. [Link]

  • Siddiqui, Z. N., & Khan, K. (2012). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Brazilian Chemical Society, 23(1), 156-164. [Link]

  • ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • Google Patents. (2017). Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes.
  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. [Link]

  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products. [Link]

  • Organic Syntheses. (n.d.). A general synthetic method for the preparation of conjugated dienes from olefins using. [Link]

  • Reddit. (2012). Trying again- Organic Chem 1 Synthetic Route. [Link]

  • JulietHahn.com. (n.d.). Chapter 6 Notes. [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]

  • Google Patents. (2003). Method for purifying a bromine compound.
  • Royal Society of Chemistry. (n.d.). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. [Link]

  • Pearson. (n.d.). Write the propagation steps for the addition of HBr to 1-methylcyclohexene in the presence of a peroxide. [Link]

  • JulietHahn.com. (n.d.). Chapter 8 Lecture. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • Google Patents. (2005).
  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. [Link]

Sources

Purification of Methyl 2-bromo-1-cyclohexenecarboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1)[1].

As a


-bromo-

-unsaturated ester, this compound is a highly valuable electrophilic building block utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during drug development. However, its unique physicochemical profile—combining a polarizable conjugated ester with a relatively low molecular weight—presents specific challenges during silica gel chromatography, including volatility losses, silanol-induced tailing, and co-elution with synthetic precursors.

This guide provides a causality-driven approach to mastering its purification, ensuring high-purity recovery without compromising yield.

Part 1: Physicochemical Profile & Chromatographic Behavior

To design an effective separation strategy, we must first understand how the molecule's physical properties dictate its interaction with the stationary and mobile phases.

PropertyValueChromatographic Implication
Molecular Weight 219.08 g/mol [1]Low molecular weight and lack of strong intermolecular forces make it highly volatile. Prone to loss during solvent evaporation.
Functional Groups Ester, Vinylic Bromide, AlkeneModerate polarity. The conjugated system makes it highly UV-active at 254 nm, allowing for real-time fraction monitoring.
TLC

~0.45 (10% EtOAc/Hexanes)Elutes rapidly. Requires low-polarity, precisely controlled isocratic solvent systems to prevent co-elution.
Boiling Point ~100–110 °C @ 10 mmHgCannot be dried under high-vacuum manifolds for extended periods without significant mass loss.

Part 2: Standard Operating Procedure (SOP) for Purification

The following protocol is a self-validating system designed to prevent band broadening and maximize resolution based on foundational flash chromatography principles [2].

Step 1: Stationary Phase Preparation

  • Action: Weigh out Silica Gel 60 (230–400 mesh) at a 40:1 mass ratio relative to your crude mixture. Slurry pack the column using 100% Hexanes.

  • Causality: A 40:1 ratio provides sufficient theoretical plates to separate the brominated product from unreacted starting materials (e.g., methyl cyclohexanecarboxylate), which share similar dipole moments.

Step 2: Sample Loading (Dry Loading Technique)

  • Action: Dissolve the crude oil in a minimal volume of dichloromethane (DCM). Add silica gel (2x the mass of the crude) and concentrate on a rotary evaporator until a free-flowing powder is obtained. Apply this powder evenly to the top of the column bed and top with a 1 cm layer of clean sand.

  • Causality: Direct liquid loading of dense, oily reaction matrices causes uneven partitioning at the solvent-stationary phase interface, leading to band distortion ("fingering"). Dry loading pre-adsorbs the analyte, ensuring a uniform, planar elution band.

Step 3: Isocratic Elution

  • Action: Elute the column isocratically using 2% Ethyl Acetate in Hexanes.

  • Self-Validation: Do not increase the solvent polarity until the target UV-active band has completely eluted. Monitor the eluent front via TLC; premature gradient steepening will compress the bands and cause late-eluting impurities to co-elute with the tail of your product.

Step 4: Fraction Analysis & Concentration

  • Action: Spot fractions on a silica TLC plate. Visualize first under UV light (254 nm), then stain with Potassium Permanganate (

    
    )[3]. Pool the fractions that show a single spot. Concentrate on a rotary evaporator with the water bath set strictly below 25 °C .
    

Workflow N1 Crude Reaction Matrix (Oil) N2 Dry Loading Preparation (Silica Adsorption) N1->N2 N3 Column Packing (40:1 Silica Ratio) N2->N3 N4 Isocratic Elution (2% EtOAc in Hexanes) N3->N4 N5 Fraction Validation (UV 254 nm + KMnO4) N4->N5 N6 Low-Temp Concentration (Rotovap < 25°C) N5->N6

Figure 1: Self-validating flash chromatography workflow for this compound.

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Chromatographic Failure Coelution Co-elution with Precursor Issue->Coelution Tailing Broad / Tailing Elution Bands Issue->Tailing Loss Severe Mass Loss Post-Evaporation Issue->Loss Sol1 Reduce Polarity (Max 2% EtOAc) Coelution->Sol1 Sol2 Buffer Silica (1% Triethylamine) Tailing->Sol2 Sol3 Control Temp (Bath < 25°C) Loss->Sol3

Figure 2: Diagnostic logic tree for resolving common purification failures.

Q1: My isolated yield is significantly lower than my crude NMR conversion, but no degradation products are visible on TLC. Where is my product?

The Causality: You are likely evaporating the product. This compound has a molecular weight of only 219.08 g/mol [1] and is a liquid at room temperature. Because it lacks strong hydrogen-bond donating groups (like -OH or -NH2), its intermolecular forces are weak. When subjected to high vacuum or elevated rotary evaporator bath temperatures (>30 °C), the compound co-distills with the evaporating hexanes/ethyl acetate. The Solution:

  • Never exceed a 25 °C water bath temperature during rotary evaporation.

  • Stop the evaporation the moment the solvent is removed; do not leave the flask spinning under vacuum.

  • Do not place the final isolated oil on a high-vacuum Schlenk line overnight.

Q2: The product band tails severely on standard silica gel, leading to broad fractions and overlap with closely eluting impurities. How can I sharpen the elution profile?

The Causality: Standard silica gel surfaces are populated with slightly acidic silanol groups (Si-OH). The carbonyl oxygen of the


-unsaturated ester acts as a Lewis base, forming hydrogen bonds with these free silanols. This creates a non-linear adsorption isotherm, causing the compound molecules to "drag" or tail as they move down the column, broadening the band.
The Solution:  Deactivate the silica. Pre-treat your column by flushing it with 1 column volume (CV) of hexanes containing 1% Triethylamine (TEA)  prior to loading your sample. The TEA irreversibly binds to the most active acidic silanol sites, blocking the ester from interacting with them. Ensure you flush with 1 CV of pure hexanes afterward to remove excess TEA before loading your compound.
Q3: I am seeing co-elution of this compound with the unbrominated precursor. How can I differentiate and separate them?

The Causality: The addition of a vinylic bromine increases lipophilicity, but the conjugated ester alters the molecular dipole, resulting in an


 value very similar to the saturated or unbrominated starting material. If your gradient is too steep (e.g., jumping to 5% or 10% EtOAc too quickly), both compounds will be pushed off the silica simultaneously.
The Solution: 
  • Separation: Maintain a strict isocratic elution at 1% to 2% EtOAc in Hexanes. The separation requires a slow elution velocity to exploit the minor differences in partitioning coefficients.

  • Differentiation: Rely on differential TLC visualization. While both may be UV active (if the precursor is an enone/enoate), the target molecule contains a highly reactive double bond. Stain your TLC plates with

    
    ; the target alkene will rapidly reduce the permanganate, turning the bright purple background into a distinct yellow/brown spot instantly, whereas saturated precursors will react much slower or not at all[3].
    

Part 4: References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12859717, this compound." PubChem,[Link].

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[Link].

  • Nichols, L. "2.3G: Visualization Techniques - TLC Stains." Organic Chemistry Laboratory Techniques, Chemistry LibreTexts, 2021.[Link].

Sources

TechSupport: Overcoming Steric Hindrance in Methyl 2-bromo-1-cyclohexenecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026


-Halo-Enol Esters

Executive Summary: The "Steric Wall"

You are likely reading this because your standard Suzuki or Stille coupling conditions (e.g., Pd(PPh


)

or Pd(dppf)Cl

) yielded <10% conversion or significant protodehalogenation.

Methyl 2-bromo-1-cyclohexenecarboxylate represents a "perfect storm" of steric and electronic resistance:

  • Tetrasubstituted Geometry: The reaction center (C2) is flanked by a rigid ring system and a bulky methyl ester at C1. This creates a "steric wall" that blocks the approach of the transmetallating species.

  • Electronic Deactivation: While the ester is electron-withdrawing (lowering the LUMO for oxidative addition), the steric bulk often prevents the palladium(0) species from achieving the necessary coordination geometry.

  • The Dehalogenation Trap: When the cross-coupling cycle stalls at transmetallation due to sterics, the long-lived Pd(II)-Ar intermediate is prone to scavenging hydrides from the solvent, leading to the reduced byproduct (methyl 1-cyclohexenecarboxylate) rather than the coupled product.

This guide provides self-validating protocols to bypass these barriers using Next-Generation Buchwald Precatalysts and PEPPSI-IPent systems .

Troubleshooting Decision Matrix

Before proceeding to protocols, diagnose your specific failure mode using the decision tree below.

TroubleshootingTree Start Analyze Crude NMR/LCMS Result What is the major outcome? Start->Result NoRxn Starting Material Recovered (No Reaction) Result->NoRxn Dehal Dehalogenated Product (Br replaced by H) Result->Dehal Homo Homocoupling (Ar-Ar dimer) Result->Homo Sol1 Diagnosis: Oxidative Addition Failure Action: Switch to SPhos Pd G2 Increase Temp to 80°C NoRxn->Sol1 Sol2 Diagnosis: Stalled Transmetallation Action: Switch Solvent to Dioxane/H2O Use Anhydrous K3PO4 Dehal->Sol2 Sol3 Diagnosis: Oxygen Leak / Slow OA Action: Degas vigorously Switch to Negishi (Zn) Homo->Sol3

Figure 1: Diagnostic workflow for failed cross-coupling reactions.

Protocol A: The "Golden Standard" Suzuki Coupling

Applicability: Coupling with aryl/heteroaryl boronic acids.[1] The Fix: Utilizing SPhos Pd G2 (Generation 2 Buchwald Precatalyst). Why it works: SPhos is an electron-rich, bulky biaryl phosphine. Its specific geometry allows it to "wrap" around the Pd center, facilitating oxidative addition into the hindered C-Br bond, while also creating a pocket that accelerates reductive elimination—the two steps most hindered by your substrate [1].

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)[2]

    • Note: Do not use in situ generation (Pd(OAc)2 + Ligand) if possible; precatalysts ensure accurate Pd:L ratio.

  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ), finely ground (3.0 equiv)
  • Solvent: Toluene : Water (10:1 ratio) - Degassed

Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, K

    
    PO
    
    
    
    , and SPhos Pd G2. Cap with a septum.
  • Evacuation: Evacuate and backfill with Argon (x3). Oxygen is the enemy of the active monomeric Pd(0) species.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

    • Tip: A small amount of water is CRITICAL. Completely anhydrous conditions often fail with inorganic bases because the boronic acid cannot activate to the boronate species.

  • Thermal Activation: Heat to 80 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If starting material remains but no dehalogenation is seen, increase to 100 °C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[3] Dry over Na

    
    SO
    
    
    
    .

Data Comparison: Ligand Efficacy

Ligand System Yield (%) Observation

| Pd(PPh


)

| < 5% | No reaction; oxidative addition failed. | | Pd(dppf)Cl

| 15-20% | Slow conversion; significant dehalogenation. | | SPhos Pd G2 | 88-92% | Full conversion; minimal side products. | | XPhos Pd G2 | 75-80% | Good, but SPhos is superior for this specific ring size. |

Protocol B: The Negishi "Nuclear Option"

Applicability: When boronic acids fail, are unstable, or the substrate is extremely hindered. The Fix: PEPPSI-IPent catalyst with Organozinc reagents.[4] Why it works: Organozinc reagents are more nucleophilic than boronates, bypassing the difficult transmetallation step. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) ligand system utilizes an NHC (N-Heterocyclic Carbene) which is sterically bulky but electronically hyper-donating, stabilizing the Pd center against decomposition [2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Zinc Reagent: ArylZinc Bromide (R-ZnBr) (1.5 equiv)

    • Preparation: Ideally prepared via Magnesium insertion into Ar-Br followed by transmetallation with ZnBr

      
       (Knochel method) or purchased as a solution.
      
  • Catalyst: Pd-PEPPSI-IPent (1 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step Workflow
  • Catalyst Loading: In a glovebox or under strict Argon flow, add Pd-PEPPSI-IPent and the substrate to a dry vial. Dissolve in anhydrous THF.

  • Reagent Addition: Add the Organozinc reagent dropwise at Room Temperature .

    • Warning: Exotherm is possible.

  • Reaction: Stir at RT for 30 minutes. If no reaction, heat to 50 °C.

    • Note: PEPPSI catalysts are extremely active; high heat is rarely needed and may decompose the zinc reagent.

  • Quench: Quench with saturated NH

    
    Cl solution.
    

Mechanistic Insight: Why SPhos?

To understand why you must use SPhos, we must visualize the catalytic cycle blockage.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Fast (Ester Activation) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet BLOCKED by Sterics (Requires SPhos) Dehal Dehalogenation (Side Product) OxAdd->Dehal If TransMet Stalls RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlighting the Transmetallation bottleneck. Without bulky ligands like SPhos, the cycle stalls at the red node, leading to dehalogenation.

FAQ

Q: Can I use Pd(OAc)


 and SPhos separately? 
A:  Yes, but you must pre-heat them in the solvent for 30 minutes at 60°C to generate the active species before adding the substrate. The G2 precatalyst eliminates this variable and guarantees a 1:1 Pd:L ratio [3].

Q: My ester hydrolyzed to the acid. Why? A: You likely used a hydroxide base (NaOH/LiOH) or the reaction ran too long at high heat. Switch to K


PO

(phosphate is less nucleophilic toward esters) or K

CO

.

Q: Why do you recommend Toluene/Water over DMF? A: DMF can decompose at high temperatures to release dimethylamine, which can poison the catalyst or react with the ester. Toluene/Water is a biphasic system that protects the catalyst and allows for clean phase separation.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013. Link

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) . As a


-bromo-

-unsaturated ester, this building block is highly valuable for palladium-catalyzed cross-coupling reactions and complex molecule synthesis. However, its bifunctional nature—combining a photolabile vinylic bromide with a moisture-sensitive methyl ester—demands rigorous handling protocols to maintain structural integrity.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to prevent and address degradation.

Core Degradation Pathways & Causality

Understanding the causality behind compound degradation is the first step in prevention. This compound is susceptible to three primary degradation vectors:

  • Ester Hydrolysis: The electron-withdrawing nature of the adjacent vinylic bromide increases the electrophilicity of the ester carbonyl. Exposure to ambient moisture, especially under slightly acidic or basic conditions, drives the hydrolysis of the methyl ester to yield 2-bromo-1-cyclohexenecarboxylic acid and methanol.

  • Photolytic Cleavage (Radical Generation): The vinylic C–Br bond is photolabile. Exposure to UV or ambient visible light induces homolytic cleavage, generating highly reactive vinylic radicals and bromine radicals (Br•). This initiates a cascade of auto-oxidation and polymerization events.

  • Dehydrobromination (Elimination): While vinylic halides resist classical

    
     substitution, exposure to strong bases or excessive heat triggers elimination. Because forming a cyclic alkyne (cyclohexyne) in a 6-membered ring creates prohibitive ring strain, the molecule instead eliminates HBr to form conjugated cyclohexadiene derivatives ([1]).
    

Mechanisms Start Methyl 2-bromo-1- cyclohexenecarboxylate Hydrolysis Hydrolysis Pathway (Moisture / Acid / Base) Start->Hydrolysis H2O Photolysis Photolytic Cleavage (UV / Vis Light) Start->Photolysis Elimination Dehydrobromination (Strong Base / Heat) Start->Elimination Base / Δ Acid 2-Bromo-1-cyclohexene- carboxylic acid + Methanol Hydrolysis->Acid Radical Vinylic Radicals + Br• (Auto-oxidation / Polymerization) Photolysis->Radical Diene Cyclohexadiene derivatives + HBr (Acrid Gas) Elimination->Diene

Figure 1: Primary chemical degradation pathways of this compound.

Quantitative Storage Data

To maximize shelf life, environmental variables must be strictly controlled. The table below summarizes the causality between storage conditions and expected stability.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal 0 to 8 °CArgon/NitrogenDark (Amber Vial)> 12 MonthsNegligible
Sub-optimal Room Temp (20-25 °C)AirDark1 to 3 MonthsHydrolysis, Slow Oxidation
Poor Room TempAirAmbient Light< 2 WeeksPhotolysis, Radical Polymerization
Destructive > 40 °CHumid AirAmbient LightDaysRapid Dehydrobromination & Hydrolysis

(Data supported by standard handling parameters for


-bromo and 

-bromo esters [2]).

Standard Operating Procedure: Inert Aliquoting and Storage

To create a self-validating system where degradation is proactively prevented, follow this step-by-step methodology when receiving or handling a new batch.

Step 1: Thermal Equilibration

  • Action: Upon removing the source bottle from 0–8 °C storage, place it in a desiccator and allow it to warm to room temperature (approx. 30–45 minutes) before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, which acts as a catalyst for ester hydrolysis.

Step 2: Inert Atmosphere Preparation

  • Action: Prepare flame-dried amber glass vials. Purge each vial with a gentle stream of high-purity Argon or Nitrogen for 30 seconds.

  • Causality: Amber glass blocks UV/Vis light, preventing photolytic C–Br cleavage. Argon, being heavier than air, creates a protective blanket that displaces oxygen and moisture.

Step 3: Transfer

  • Action: Using a dry, inert-gas-purged glass syringe (if neat liquid) or a desiccated spatula, transfer the required aliquots into the prepared vials under a positive stream of inert gas.

Step 4: Sealing and Validation

  • Action: Seal the vials with PTFE-lined screw caps. Wrap the junction with Parafilm. Store immediately at 0–8 °C.

  • Validation: To verify the seal integrity over time, weigh the vial after sealing and record the mass. A change in mass prior to the next use indicates a compromised seal and potential solvent evaporation or moisture ingress.

Troubleshooting & FAQs

Q1: My sample has darkened to a yellow/brown color and emits a sharp, acrid odor. Is it still usable?

Diagnosis: No. The compound has undergone severe photolytic or thermal degradation. Mechanistic Cause: The darkening is caused by the formation of conjugated polyenes (polymerization) and auto-oxidation products. The sharp, acrid odor is hydrogen bromide (HBr) gas, which is released during dehydrobromination ([3]). Self-Validation Test: Hover a piece of wet pH paper over the headspace of the open vial (do not touch the liquid). If it rapidly turns red (pH < 2), HBr gas is actively evolving. Discard the batch safely.

Q2: During H NMR analysis, the methyl singlet at ~3.7 ppm is missing or significantly reduced, and a broad peak has appeared.

Diagnosis: Ester Hydrolysis. Mechanistic Cause: The methyl ester has reacted with trace water to form 2-bromo-1-cyclohexenecarboxylic acid and free methanol. The missing singlet corresponds to the lost


 group, and the new broad peak (often > 10 ppm) is the carboxylic acid proton.
Solution:  If the vinylic bromide is still intact (check the ring protons), you may be able to salvage the material by re-esterifying the batch using Fischer esterification (Methanol / catalytic 

) or TMS-diazomethane, followed by rigorous purification.
Q3: I am observing low yields and inconsistent kinetics in my Palladium-catalyzed Suzuki/Stille cross-coupling reactions.

Diagnosis: Catalyst poisoning or stoichiometric imbalance due to degraded starting material. Mechanistic Cause: Vinylic bromides are excellent electrophiles for cross-coupling. However, if your batch contains HBr (from degradation), the acid will protonate the basic ligands of your Pd-catalyst, deactivating it. Furthermore, if the starting material has partially degraded into a diene, the actual molarity of the active vinylic bromide is lower than calculated. Solution: Always run a quick GC-MS or


H NMR to verify purity before setting up sensitive catalytic reactions. If trace HBr is suspected, pass the compound through a short plug of basic alumina immediately prior to the reaction.

References

Sources

Optimizing catalyst loading for coupling Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Loading for Coupling Methyl 2-bromo-1-cyclohexenecarboxylate

Topic: Catalyst Optimization & Troubleshooting for Sterically Hindered Vinyl Halides Ticket ID: #RXN-882-CYC Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with This compound , a tetrasubstituted vinyl bromide motif. This substrate presents a unique "push-pull" challenge in cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):

  • Steric Wall: The methyl ester at the C1 position creates significant steric hindrance ortho to the reaction site (C2-Br). This impedes the approach of the bulky transmetallating species.

  • Electronic Activation: While the electron-withdrawing ester group theoretically activates the C-Br bond for oxidative addition, it also makes the resulting Pd(II) intermediate susceptible to competing pathways like protodehalogenation or ester hydrolysis if the base is too aggressive.

This guide moves beyond "standard recipes" to help you engineer a reaction system that maximizes Turnover Number (TON) while minimizing metal waste.

Module 1: Catalyst Selection & Screening Strategy

Q: I am currently using Pd(PPh₃)₄ at 5 mol% and seeing incomplete conversion. Should I just increase the loading?

A: Do not increase the loading yet. The issue is likely catalyst stability, not just quantity. Pd(PPh₃)₄ is coordinatively saturated and prone to oxidation. For a hindered substrate like yours, the rate-determining step is often transmetallation , which requires an open coordination site.

Recommendation: Switch to a "loose-ligand" or "pre-catalyst" system.

  • Tier 1 (Robustness): Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The large bite angle of bidentate ferrocenyl ligands forces the Pd center into a geometry that favors reductive elimination, which is crucial for sterically crowded products.

  • Tier 2 (High Activity): XPhos Pd G4 or SPhos Pd G3 . These Buchwald precatalysts generate the active mono-ligated Pd(0) species in situ. The bulky biaryl phosphines (XPhos/SPhos) form a protective "roof" over the metal, preventing aggregation (Pd black) while allowing the substrate to enter.

Q: How do I screen for the lowest effective loading?

A: Use a "Logarithmic Deceleration" screening protocol. Do not screen linear decrements (5%, 4%, 3%). Instead, screen orders of magnitude to find the "cliff," then refine.

Protocol: The 3-Point Stress Test

  • High Anchor: 1.0 mol% (Expect 100% conversion).

  • Mid Anchor: 0.1 mol% (The target for process chemistry).

  • Stress Anchor: 0.01 mol% (To measure maximum TON).

If 0.1 mol% fails, your cycle is dying before completion. Check oxygen exclusion or ligand degradation.

Module 2: Optimization of Reaction Parameters

Q: My reaction stalls at 80% conversion. Adding more catalyst later doesn't help. Why?

A: This is a classic symptom of Product Inhibition or Ligand Poisoning .

  • The Cause: As the reaction proceeds, the concentration of the coupled product (a conjugated ester) increases. This product might coordinate to the Pd center (via the ester carbonyl or the alkene), sequestering it from the catalytic cycle.

  • The Fix:

    • Solvent Switch: Move from THF to 1,4-Dioxane or Toluene . These non-coordinating solvents compete less for the metal center.

    • Temperature Ramp: Start at 60°C, then ramp to 80°C or 100°C after 1 hour. This helps overcome the energy barrier for the final turnover steps without thermally decomposing the catalyst early on.

Q: Can I use K₂CO₃ as a base? I'm worried about the methyl ester hydrolyzing.

A: K₂CO₃ is risky in aqueous mixtures at high heat.

  • Better Alternative: K₃PO₄ (Potassium Phosphate Tribasic) . It buffers at a slightly lower pH than carbonate in organic/water mixtures and is less nucleophilic, reducing the risk of saponifying your methyl ester.

  • Critical Detail: If using anhydrous K₃PO₄ in dioxane, you MUST add exactly 2–5 equivalents of water. The boronic acid requires a trace of water to form the reactive boronate species (the "ate" complex) for transmetallation.

Module 3: Troubleshooting & Visual Guide

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing catalyst loading based on observed experimental failures.

OptimizationLogic Start Start: 1.0 mol% Catalyst (Standard Conditions) CheckConv Check Conversion @ 4h Start->CheckConv FullConv 100% Conversion CheckConv->FullConv Success Stall Stall (<80%) or Black Precipitate CheckConv->Stall Failure ReduceLoad Reduce Loading to 0.1 mol% FullConv->ReduceLoad AnalyzeFail Analyze Failure Mode Stall->AnalyzeFail CheckKinetics Check Initial Rate (15 min) ReduceLoad->CheckKinetics PdBlack Precipitate (Pd Black)? Issue: Ligand dissociation AnalyzeFail->PdBlack NoRxn No Reaction? Issue: Oxidative Addition failure AnalyzeFail->NoRxn Sol_Stable Switch to Bidentate (dppf, dtbpf) PdBlack->Sol_Stable Stabilize Metal Sol_Active Switch to Bulky Monodentate (XPhos, SPhos) NoRxn->Sol_Active Boost Activity

Caption: Decision matrix for troubleshooting catalyst performance based on visual cues and conversion data.

Module 4: Data & Benchmarking

Comparative Ligand Performance for Steric Vinyl Bromides Conditions: 1.0 equiv Substrate, 1.2 equiv PhB(OH)₂, 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 80°C, 4h.

Catalyst SystemLoading (mol%)Conversion (%)Yield (%)Observation
Pd(PPh₃)₄ 5.065%58%Significant Pd black formation; stalling.
Pd(dppf)Cl₂ 2.0>98%95%Robust; dark red solution (active).
Pd(OAc)₂ / SPhos 0.5>98%96%Excellent efficiency; minimal color change.
Pd(OAc)₂ / XPhos 0.1 92% 89% Best TON efficiency.

Module 5: Experimental Protocol (Optimized)

Protocol: Low-Loading Suzuki Coupling of this compound

  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).

    • Add K₃PO₄ (fine powder, 2.0 equiv).

    • Crucial Step: Add the catalyst XPhos Pd G4 (0.1 mol% to 0.5 mol%). Weighing small amounts? Use a stock solution in THF.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (0.4 mL). Note: The 10:1 ratio is critical for solubility.

    • Sparge with Argon/Nitrogen for 5 minutes. Do not skip this. Oxygen destroys low-loading catalysts instantly.

  • Reaction:

    • Seal and heat to 80°C .

    • Monitor by HPLC/UPLC at 2 hours.

    • Target: If conversion <50% at 2h, boost temperature to 100°C rather than adding more metal.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd residues (critical for drug dev).

    • Dilute with EtOAc, wash with brine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

Technical Support Center: Troubleshooting Cyclic Vinyl Bromide Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cyclic vinyl bromides are highly versatile electrophiles in organic synthesis, but they are notoriously stubborn in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Heck). Their restricted cyclic geometry and unique electronic profiles often lead to stalled reactions, poor conversion rates, and competitive side reactions.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to overcome these synthetic bottlenecks.

Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot a stalled cross-coupling, you must first identify which step of the catalytic cycle is failing. The two diagrams below illustrate the logical troubleshooting workflow and the mechanistic bottlenecks specific to cyclic vinyl bromides.

Troubleshooting Start Low Conversion of Cyclic Vinyl Bromide CheckOA 1. Is Oxidative Addition Stalling? Start->CheckOA FixOA Use electron-rich ligands (XPhos) or Pd(I) dimers CheckOA->FixOA YES CheckTM 2. Is Transmetalation Slow? (Dehalogenation seen) CheckOA->CheckTM NO FixTM Optimize base/water ratio, add LiCl or Ag salts CheckTM->FixTM YES CheckDeact 3. Is Catalyst Deactivating? CheckTM->CheckDeact NO FixDeact Check for ZnBr2 inhibition, exclude O2/moisture CheckDeact->FixDeact YES

Caption: Logical workflow for diagnosing cyclic vinyl bromide cross-coupling failures.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Cyclic Vinyl Bromide PdII Pd(II) Intermediate (Prone to Hydrolysis) OxAdd->PdII TransMet Transmetalation (Base Dependent) PdII->TransMet Organometallic RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle of cyclic vinyl bromide cross-coupling highlighting rate-limiting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Suzuki-Miyaura coupling with a cyclic vinyl bromide stall at 20-30% conversion? A1: The primary culprit is a stalled oxidative addition step.

  • Causality: Cyclic vinyl bromides (e.g., 1-bromo-1-cyclohexene) present unique steric challenges. The cyclic geometry restricts the accessibility of the C-Br bond, making oxidative addition to the bulky Pd(0) center highly sluggish[1]. When oxidative addition is slow, the active Pd(0) species remains uncoordinated for too long, leading to irreversible aggregation into inactive "palladium black."

  • Solution: Switch to highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These ligands increase the electron density at the palladium center, accelerating oxidative addition while their bulk prevents Pd nanoparticle formation[2]. Alternatively, employing air-stable Pd(I) dimers can rapidly generate highly active monomeric Pd(0) species in situ, bypassing the high activation barrier associated with traditional Pd(II) precatalysts[3].

Q2: I am observing significant protodehalogenation (formation of the unhalogenated cyclic alkene) instead of the cross-coupled product. How can I prevent this? A2: Protodehalogenation is a classic symptom of a slow transmetalation step relative to the lifetime of the Pd(II)-vinyl intermediate.

  • Causality: When transmetalation is delayed, the Pd(II) complex can undergo protonation by adventitious moisture or protic solvents, stripping the vinyl group and yielding the dehalogenated byproduct. In Suzuki couplings, transmetalation requires the formation of an active boronate "ate" complex, which is highly dependent on the base and water concentration[4].

  • Solution: Optimize the base and water ratio. While some water is necessary to solubilize bases like K₃PO₄ and activate the boronic acid, excess water promotes hydrolysis of the Pd(II) intermediate[2]. Use a strictly controlled biphasic system (e.g., 1,4-dioxane/H₂O at a 10:1 ratio). If the issue persists, switch to anhydrous fluoride bases (e.g., CsF) in completely anhydrous solvents.

Q3: My Negishi coupling using a cyclic vinylzinc bromide shows no product, even with an active catalyst. What is happening? A3: This is likely due to catalyst poisoning by zinc halide byproducts.

  • Causality: As the Negishi coupling progresses, zinc bromide (ZnBr₂) accumulates. High concentrations of ZnBr₂ can coordinate to the active Pd(0) species, forming inactive palladium-zinc intermetallic complexes. This off-cycle sequestration effectively halts the catalytic cycle[5].

  • Solution: Add anhydrous LiCl (1-2 equivalents) to the reaction mixture. LiCl breaks up polymeric zinc aggregates and mitigates the inhibitory effect of ZnBr₂ by forming more reactive, soluble zincate species[5].

Quantitative Data: Ligand & Catalyst Optimization

The table below summarizes the expected conversion rates for cyclic vinyl bromides under various catalytic conditions, demonstrating the necessity of modern ligand design and additive control.

Reaction TypeCatalyst SystemBase / AdditiveSolventTemp (°C)Expected Conversion (%)
Suzuki Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O80< 35% (Stalls)
Suzuki Pd(OAc)₂ / dppf (2 mol%)K₃PO₄1,4-Dioxane/H₂O80~ 60%
Suzuki Pd(OAc)₂ / XPhos (2 mol%)K₃PO₄1,4-Dioxane/H₂O80> 95%
Negishi Pd₂(dba)₃ / P(t-Bu)₃NoneTHF50~ 40% (ZnBr₂ Poisoning)
Negishi Pd₂(dba)₃ / P(t-Bu)₃LiCl (2.0 equiv)THF50> 85%

Step-by-Step Experimental Methodologies

Protocol A: Optimized Suzuki-Miyaura Coupling of Cyclic Vinyl Bromides

This protocol is a self-validating system: it utilizes a precise water ratio to ensure base solubility without promoting protodehalogenation, and relies on strict degassing to prevent catalyst oxidation.

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the cyclic vinyl bromide (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely milled K₃PO₄ (2.0 equiv)[2].

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Add degassed, deionized water to achieve an exact 10:1 Dioxane:Water volumetric ratio.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring.

  • Self-Validation & Monitoring: Monitor the reaction via GC-MS every 2 hours. Validation checkpoint: The disappearance of the cyclic vinyl bromide mass peak without the appearance of the dehalogenated alkene mass peak confirms that transmetalation is successfully outcompeting hydrolysis.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo for subsequent column chromatography.

Protocol B: Preparation and Negishi Coupling of Cyclic Vinylzinc Reagents

This protocol incorporates LiCl to prevent zinc-induced catalyst deactivation.

  • Zinc Activation: In a Schlenk flask under argon, suspend zinc dust (2.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool the mixture, add TMSCl (5 mol%), and stir for 15 minutes at room temperature.

  • Zinc Insertion: Add the cyclic vinyl bromide (1.0 equiv) dropwise. Stir for 2-4 hours.

    • Validation checkpoint: Quench a 0.1 mL aliquot with a solution of iodine in THF. GC analysis should show complete conversion to the corresponding vinyl iodide, confirming successful zinc insertion.

  • Additive Preparation: In a separate flame-dried flask, prepare the cross-coupling partner (electrophile, 0.8 equiv), the catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and add anhydrous LiCl (2.0 equiv)[5].

  • Coupling: Transfer the titrated cyclic vinylzinc reagent via cannula to the catalyst flask. Stir at 50 °C until complete conversion is observed via TLC.

References

1.[3] Title: Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air-stable Palladium(I) Dimer Catalysis Source: semanticscholar.org URL: 3 2.[5] Title: Technical Support Center: Catalyst Deactivation in Vinylzinc Bromide Cross-Coupling Source: benchchem.com URL: 5 3.[4] Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: acs.org URL: 4 4.[2] Title: A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling Source: benchchem.com URL:2 5.[1] Title: 1-Bromo-1-cyclohexene | 2044-08-8 Source: benchchem.com URL: 1

Sources

Removing unreacted Methyl 2-bromo-1-cyclohexenecarboxylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-8492-MBCC

Topic: Troubleshooting Unreacted Methyl 2-bromo-1-cyclohexenecarboxylate Removal

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview

This compound (CAS: 72422-64-1, MW: 219.08 g/mol ) is a versatile


-bromo-

-unsaturated ester [1]. It is frequently utilized as an electrophilic building block in cross-coupling reactions and nucleophilic substitutions [2]. However, its lipophilic cyclohexene ring combined with a polar methyl ester moiety creates an

profile that often mimics functionalized target products, making the removal of unreacted starting material a significant bottleneck in downstream purification.
Troubleshooting FAQs

Q1: Why is standard silica gel chromatography failing to separate my product from the unreacted this compound? A: The compound possesses a moderate dipole moment due to the ester group, but the bulk of the molecule is a lipophilic hydrocarbon ring. This amphiphilic nature causes it to co-elute with many biaryl or amine products synthesized from it. Furthermore, the


-unsaturated system can interact with the acidic silanol groups on unmodified silica, causing streaking that bridges the gap between closely eluting spots.

Q2: How can I chemically scavenge the unreacted starting material without destroying my product? A: You can exploit the inherent reactivity of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromo-

-unsaturated ester system. The

-carbon (C2) is highly electrophilic. By introducing a polymer-supported nucleophile, such as Polymer-Supported Thiophenol (PS-Thiophenol), the unreacted starting material undergoes a rapid conjugate addition (Michael-type) followed by bromide elimination . The resulting covalent adduct is immobilized on the macroscopic resin, which can then be effortlessly removed via filtration, leaving your unreactive product in solution.

Q3: Is vacuum distillation a viable option for this compound? A: Yes, provided your synthesized product is significantly less volatile or thermally stable. With a molecular weight of 219.08 g/mol , this compound can be efficiently removed via Kugelrohr distillation at approximately 100–120 °C under high vacuum (0.1–1.0 mmHg). This is particularly advantageous for large-scale (>10 g) reactions where chemical scavenging becomes cost-prohibitive.

Mechanistic Workflow: Polymer-Supported Scavenging

The following diagram illustrates the causality behind the chemical scavenging approach. The solid-supported thiol selectively attacks the electrophilic


-carbon, triggering an addition-elimination cascade that traps the impurity.

ScavengingMechanism A Methyl 2-bromo-1- cyclohexenecarboxylate (Electrophile) C Conjugate Addition (Thio-enolate Intermediate) A->C Nucleophilic Attack B PS-Thiophenol (Scavenger Resin) B->C D Bromide Elimination (-Br⁻) C->D Rearrangement E Polymer-Bound Byproduct (Solid) D->E Covalent Trapping F Pure Reaction Product (Filtrate) D->F Filtration

Fig 1: Addition-elimination mechanism of PS-Thiophenol scavenging the β-bromo ester.

Quantitative Method Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the quantitative performance metrics of each method based on standard laboratory scales.

Purification MethodEfficiency (Purity)Time RequiredOptimal ScaleProduct Recovery
Silica Gel Chromatography Moderate (70–85%)2–4 HoursLow (<5 g)Moderate (Loss to streaking)
PS-Thiophenol Scavenging High (>95%)3–5 HoursHigh (Parallel/Library)Excellent (>90%)
Kugelrohr Distillation High (>90%)1–2 HoursVery High (>10 g)Excellent (>95%)
Self-Validating Experimental Protocols
Protocol A: Chemical Scavenging using PS-Thiophenol

Causality Note: This protocol uses a polymer-supported base (PS-DIEA) alongside the scavenger. The addition-elimination reaction liberates hydrobromic acid (HBr). If left unneutralized, HBr can catalyze the degradation of sensitive target molecules or protonate the scavenger, halting the reaction.

  • Dissolution: Dissolve the crude reaction mixture in a non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3.0 to 5.0 equivalents of Polymer-Supported Thiophenol (PS-Thiophenol, typical loading 1.5 mmol/g) relative to the calculated mass of unreacted this compound.

  • Base Addition: Introduce 1.0 equivalent of Polymer-Supported Diisopropylethylamine (PS-DIEA) to neutralize the generated HBr.

  • Agitation: Seal the reaction vessel and agitate on an orbital shaker at 25 °C for 3 to 4 hours. Critical: Avoid magnetic stirring, which mechanically shears and pulverizes the macroscopic resin beads, leading to clogged filters.

  • Validation (Monitoring): Remove a 10 µL aliquot, filter through a syringe filter, and analyze via LC-MS or TLC to confirm the complete disappearance of the starting material mass (

    
     219.08) [1].
    
  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel (Porosity 3).

  • Washing & Concentration: Wash the resin cake with three column volumes of Dichloromethane, followed by one volume of Methanol, to ensure complete elution of the product. Concentrate the combined filtrates in vacuo.

Protocol B: Kugelrohr Distillation

Causality Note: Kugelrohr distillation relies on short-path vacuum transfer. By rotating the flask, the surface area of the crude mixture is maximized, allowing the relatively volatile this compound to evaporate without requiring temperatures that would cause thermal decomposition of the product.

  • Preparation: Transfer the crude reaction mixture into a round-bottom Kugelrohr distillation flask. Ensure the flask is no more than one-third full to prevent bumping.

  • Vacuum Equilibration: Attach the flask to the Kugelrohr apparatus. Apply a high vacuum (0.1 to 1.0 mmHg) and allow the system to equilibrate for 10 minutes at room temperature to remove residual volatile solvents.

  • Cooling: Immerse the receiving bulb in a dry ice/acetone bath (-78 °C) to efficiently trap the volatile this compound.

  • Heating: Gradually increase the oven temperature to 100–120 °C. Rotate the flask at 20–30 rpm to maximize surface area and prevent localized superheating.

  • Collection: Maintain the temperature and vacuum for 45 to 60 minutes until distillation ceases. The unreacted starting material will condense in the receiving bulb, leaving the purified, higher-boiling product in the distillation flask.

References
  • Title: this compound | C8H11BrO2 | CID 12859717 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link][1]

  • Title: Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis Source: Synthesis (thieme-connect.de) URL: [Link][3]

  • Title: Palladium-catalyzed C–N bond formation: synthesis of 1-aryl-1 H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines Source: ResearchGate (researchgate.net) URL: [Link][2]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Assignment of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. This guide provides an in-depth technical comparison of the ¹H NMR spectral features of Methyl 2-bromo-1-cyclohexenecarboxylate against its non-brominated analogue, Methyl 1-cyclohexenecarboxylate. By examining the predicted spectral changes induced by the bromine substituent, this document serves as a practical reference for the assignment of the target molecule's ¹H NMR spectrum.

The Foundational Spectrum: ¹H NMR of Methyl 1-cyclohexenecarboxylate

To appreciate the influence of the bromine atom in this compound, we first consider the ¹H NMR spectrum of its precursor, Methyl 1-cyclohexenecarboxylate. The spectrum of the closely related ethyl ester, ethyl cyclohex-1-enecarboxylate, has been well-documented and provides a reliable basis for our assignments[1]. The vinylic proton at position 2 appears as a multiplet around 6.97-7.00 ppm, significantly downfield due to the anisotropic effect of the double bond and conjugation with the ester carbonyl group. The allylic protons at position 3 are found at approximately 2.16–2.28 ppm, while the other set of allylic protons at position 6 are also in a similar region. The more shielded methylene protons at positions 4 and 5 resonate further upfield, typically between 1.56–1.68 ppm. The methyl ester protons are expected as a sharp singlet around 3.72 ppm[1].

Predicting the ¹H NMR Spectrum of this compound: A Comparative Analysis

The introduction of a bromine atom at the C2 position of the cyclohexene ring is expected to induce significant changes in the ¹H NMR spectrum due to its electronegativity and steric presence. Here, we predict the spectral data for this compound and compare it with the established data for its non-brominated counterpart.

Key Predicted Spectral Features:
  • Absence of the Vinylic Proton Signal: The most notable difference will be the complete absence of the downfield vinylic proton signal (formerly at ~7.00 ppm), as this proton has been substituted with a bromine atom.

  • Downfield Shift of Allylic Protons (C3-H₂): The two protons on the carbon adjacent to the bromine atom (C3) are expected to experience a significant downfield shift. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which deshields these neighboring protons. We predict this signal to appear in the range of 2.8-3.0 ppm.

  • Methyl Ester Protons (O-CH₃): The chemical shift of the methyl ester protons is not expected to be significantly affected by the bromine atom at the C2 position, as they are five bonds away. Therefore, this signal should remain a singlet at approximately 3.73 ppm.

  • Other Ring Protons (C4-H₂, C5-H₂, C6-H₂): The chemical shifts of the remaining methylene protons on the cyclohexene ring are anticipated to be less affected, though minor shifts may occur due to conformational changes induced by the bulky bromine atom. The protons at C6, being allylic, will likely resonate at a slightly higher chemical shift compared to the more remote C4 and C5 protons.

Tabulated Comparison of ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for a close analog of Methyl 1-cyclohexenecarboxylate and the predicted data for this compound, highlighting the expected changes.

Proton Assignment Methyl 1-cyclohexenecarboxylate (Analog) Experimental Data (ppm) [1]This compound Predicted Data (ppm) Predicted Multiplicity Rationale for Predicted Shift
C2-H~7.00--Substitution with Bromine
O-CH₃~3.72~3.73s (3H)Minimal electronic effect at this distance.
C3-H₂~2.20~2.90t (2H)Strong deshielding from adjacent electronegative Br.
C6-H₂~2.20~2.30t (2H)Allylic position, minor inductive effect from C=C and ester.
C4-H₂, C5-H₂~1.60~1.70 - 1.80m (4H)Saturated CH₂ groups, furthest from deshielding groups.

Visualizing Structural Relationships and J-Coupling

The following diagram illustrates the structure of this compound and the expected through-bond (J-coupling) interactions that would lead to the predicted multiplicities.

Sources

IR spectroscopy absorption bands for Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic, comparative analysis of the Infrared (IR) spectroscopy profile for Methyl 2-bromo-1-cyclohexenecarboxylate . It is designed for researchers synthesizing this intermediate who need to distinguish it from starting materials (Methyl 1-cyclohexenecarboxylate) and saturated byproducts.

Content Type: Technical Comparison Guide Target Analyte: CAS 72422-64-1

Executive Summary: The Spectroscopic Challenge

This compound is a functionalized cyclic


-halo ester used as a pharmacophore building block. Its synthesis typically involves the bromination of Methyl 1-cyclohexenecarboxylate.

The Analytical Problem: Standard HPLC can sometimes struggle to separate the brominated product from the non-brominated precursor due to similar polarities. IR spectroscopy offers a rapid, orthogonal method to validate the substitution at the C2 position by analyzing the shift in the alkene (


) vector and the emergence of the carbon-bromine (

) fingerprint, while monitoring the carbonyl (

) environment.

Comparative Spectral Matrix

The following table contrasts the target molecule with its direct precursor and a potential saturated impurity. Use this matrix to triage reaction mixtures.

Functional Group ModeTarget: this compound Alternative A: Methyl 1-cyclohexenecarboxylate (Precursor)Alternative B: Methyl cyclohexanecarboxylate (Saturated Impurity)Diagnostic Value
Carbonyl Stretch (

)
1715 – 1725 cm⁻¹ (Strong)1710 – 1720 cm⁻¹ (Strong)1735 – 1745 cm⁻¹ (Strong)High. Differentiates conjugated vs. saturated systems.
Alkene Stretch (

)
1620 – 1640 cm⁻¹ (Medium-Strong)1640 – 1655 cm⁻¹ (Weak-Medium)Absent Critical. The Br substituent lowers frequency and increases intensity vs. precursor.
C-H Stretch (

)
Absent / Very Weak (Tetrasubstituted)~3050 cm⁻¹ (Weak, vinylic C-H)Absent Moderate. Loss of vinylic proton confirms substitution at C2.
C-Br Stretch 550 – 650 cm⁻¹ (Medium)Absent Absent High. Definitive proof of halogenation.
Expert Insight: The Halogen-Conjugation Interplay
  • The "Blue Shift" vs. "Red Shift": In saturated

    
    -halo esters, the halogen typically raises the 
    
    
    
    frequency (Blue Shift) due to the field effect. However, in this
    
    
    -unsaturated system
    , the resonance effect of the conjugation dominates, keeping the
    
    
    frequency lower (Red Shifted to ~1720 cm⁻¹) compared to the saturated analogue (1740 cm⁻¹).
  • Dipole Enhancement: The

    
     stretch in the non-brominated precursor is often weak because the bond is relatively symmetric. The introduction of the heavy, electronegative Bromine atom at C2 creates a strong dipole moment across the double bond, making the 
    
    
    
    stretch in the target molecule significantly more intense and shifted to a lower wavenumber.

Experimental Protocol: ATR-FTIR

To ensure reproducible data, avoid KBr pellets which can induce halogen exchange or hydrolysis. Use Attenuated Total Reflectance (ATR).

Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Sample Application:

    • If Liquid/Oil: Apply 10-20 µL directly to the crystal center.

    • If Semi-Solid: Apply a thin layer and engage the pressure clamp to ensure intimate contact.

  • Acquisition:

    • Range: 4000 – 500 cm⁻¹ (Crucial to capture the C-Br region).

    • Scans: 64 scans (Higher signal-to-noise ratio required for the fingerprint region).

  • Processing: Apply baseline correction. Do not smooth the fingerprint region aggressively, as this may obscure the C-Br doublet.

Reaction Monitoring Workflow

The following logic diagram guides the decision-making process during synthesis, helping you determine if the reaction has reached completion based on spectral features.

IR_Decision_Tree Start Analyze Reaction Aliquot (ATR-IR) Check_CO Check Carbonyl (C=O) Band Start->Check_CO Saturated Band at ~1740 cm⁻¹? Check_CO->Saturated High Freq Conjugated Band at ~1720 cm⁻¹ Check_CO->Conjugated Low Freq Impurity_Sat Impurity Detected: Saturated Ester (Over-reduction) Saturated->Impurity_Sat Check_CC Check Alkene (C=C) Region (1600-1660 cm⁻¹) Conjugated->Check_CC Precursor Band ~1650 cm⁻¹ (Weak) + sp² C-H ~3050 cm⁻¹ Check_CC->Precursor Higher Freq / Weak Target_Feature Band ~1630 cm⁻¹ (Strong) + No sp² C-H Check_CC->Target_Feature Lower Freq / Strong Check_CBr Confirm C-Br Fingerprint (550-650 cm⁻¹) Target_Feature->Check_CBr Final_Product CONFIRMED TARGET: This compound Check_CBr->Final_Product Band Present

Figure 1: Spectral decision tree for distinguishing the target brominated ester from precursors and impurities.

Troubleshooting & Artifacts

  • Water Contamination: A broad hump at 3400 cm⁻¹ can obscure the overtone regions. Ensure the sample is dried (MgSO₄) before IR analysis.

  • Solvent Residuals: DCM (Dichloromethane) has strong bands at ~700 cm⁻¹ which can interfere with C-Br assignment. Ensure thorough evaporation.[1]

  • Peak Broadening: If the

    
     band appears split or exceptionally broad, suspect a mixture of the target and the starting material.
    

References

  • NIST Chemistry WebBook. Methyl 1-cyclohexene-1-carboxylate IR Spectrum. National Institute of Standards and Technology.[2][3] Link

  • LibreTexts Chemistry.Infrared Spectra of Some Common Functional Groups: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Unsaturated Esters.Link
    
  • ResearchGate. Effect of bromine substituent on optical properties and conjugation.[4]Link

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclic Bromo Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and metabolomics, the structural elucidation of novel or modified compounds is a critical endeavor. Cyclic esters, or lactones, are a common structural motif in biologically active molecules. When these structures are halogenated, specifically with bromine, their analysis via mass spectrometry presents a unique set of challenges and opportunities. Understanding the fragmentation patterns of these cyclic bromo esters is paramount for their unambiguous identification and characterization.

This guide provides an in-depth technical analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of cyclic bromo esters. We will dissect the fundamental principles governing their fragmentation, compare predicted patterns based on bromine substitution, and provide a robust experimental framework for their analysis.

The Decisive Influence of Bromine and the Ester Ring

The fragmentation of a cyclic bromo ester in an EI-MS experiment is a complex interplay between the inherent stability of the lactone ring, the influence of the highly electronegative bromine atom, and the initial site of ionization. The resulting mass spectrum is a fingerprint of the molecule's structure, with each peak representing a specific fragment ion. Two key features dominate the fragmentation of these compounds: the isotopic signature of bromine and the characteristic cleavage pathways of cyclic esters.

The Telltale Isotopic Signature of Bromine

One of the most definitive features in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a powerful diagnostic tool for identifying bromine-containing fragments.[2][3] For molecules containing multiple bromine atoms, this pattern becomes more complex, with M, M+2, M+4, etc. peaks appearing in predictable ratios.[3]

Core Fragmentation Pathways: A Mechanistic Look

Upon electron ionization, a radical cation (M⁺•) is formed, which then undergoes a series of fragmentation reactions. The primary fragmentation pathways for cyclic bromo esters are driven by the stability of the resulting fragments and are heavily influenced by the position of the bromine atom relative to the ester functionality.

Alpha-Cleavage: The Carbonyl's Commanding Role

Alpha-cleavage is a dominant fragmentation mechanism for carbonyl compounds, including esters.[4] This involves the cleavage of a bond adjacent to the carbonyl group. In cyclic esters, this can lead to ring-opening. The initial ionization is often localized to one of the lone pair electrons on the oxygen atoms of the ester group.

G Molecule Cyclic Bromo Ester Radical Cation (M+•) Alpha_Cleavage α-Cleavage (Ring Opening) Molecule->Alpha_Cleavage Loss_of_Br Loss of Br• Molecule->Loss_of_Br Loss_of_HBr Loss of HBr Molecule->Loss_of_HBr Rearrangement Rearrangement (e.g., McLafferty) Molecule->Rearrangement Fragment_1 Ring-Opened Ion Alpha_Cleavage->Fragment_1 Fragment_2 [M-Br]+ Loss_of_Br->Fragment_2 Fragment_3 [M-HBr]+• Loss_of_HBr->Fragment_3 Fragment_4 Rearranged Ion Rearrangement->Fragment_4

The subsequent cleavage of the C-C bond alpha to the carbonyl results in a resonance-stabilized acylium ion and a radical. The charge is typically retained on the oxygen-containing fragment due to the stabilizing effect of the carbonyl group.

Inductive Cleavage: The Halogen's Contribution

The electronegative bromine atom can induce cleavage of the carbon-bromine bond. This can occur via two main pathways:

  • Homolytic Cleavage: The C-Br bond breaks, with one electron going to the bromine atom and one to the carbon, resulting in the loss of a bromine radical (Br•) and the formation of a carbocation, [M-Br]⁺.

  • Heterolytic Cleavage: The C-Br bond breaks, with both electrons going to the more electronegative bromine atom, leading to the formation of a bromide ion (Br⁻) and a carbocation. However, in EI-MS, the detection of positive ions is standard, so the [M-Br]⁺ fragment is more commonly observed.

Rearrangement Reactions: The McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[5][6] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond.[3] While more common in acyclic esters, it can occur in larger lactone rings where the geometry allows for the necessary hydrogen transfer. The result is the loss of a neutral alkene molecule and the formation of a new radical cation.

Comparative Fragmentation Patterns: The Impact of Bromine's Position

To illustrate the influence of the bromine atom's position on the fragmentation pattern, let's consider the predicted fragmentation of a hypothetical brominated γ-butyrolactone.

Compound Predicted Major Fragmentation Pathways Key Diagnostic Fragment Ions (m/z)
α-Bromo-γ-butyrolactone - Loss of Br•- Loss of CO₂ after ring opening- α-cleavage at the C-Br bond[M-79/81]⁺[M-44]⁺•Acylium ions
β-Bromo-γ-butyrolactone - Loss of Br•- Loss of HBr- Ring cleavage with loss of ethylene[M-79/81]⁺[M-80/82]⁺•Characteristic lactone fragments
γ-Bromo-γ-butyrolactone - Loss of CH₂Br•- Ring opening followed by loss of CO- McLafferty-type rearrangement (less likely)[M-93/95]⁺[M-28]⁺•Potentially rearranged ions

Note: The m/z values will depend on the full molecular weight of the specific lactone.

G cluster_alpha α-Bromo-γ-butyrolactone cluster_beta β-Bromo-γ-butyrolactone cluster_gamma γ-Bromo-γ-butyrolactone a_mol {M+• | Initial Ionization} a_frag1 {[M-Br]+ | Loss of Br•} a_mol->a_frag1 -Br• a_frag2 {Acylium Ion | α-Cleavage} a_mol->a_frag2 Ring Opening b_mol {M+• | Initial Ionization} b_frag1 {[M-Br]+ | Loss of Br•} b_mol->b_frag1 -Br• b_frag2 {[M-HBr]+• | Loss of HBr} b_mol->b_frag2 -HBr g_mol {M+• | Initial Ionization} g_frag1 {[M-CH2Br]+ | Loss of Bromomethyl Radical} g_mol->g_frag1 -•CH2Br g_frag2 {[M-CO]+• | Ring Opening & Decarbonylation} g_mol->g_frag2 -CO

Experimental Protocol: GC-MS Analysis of Cyclic Bromo Esters

A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectra. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like many cyclic bromo esters.

G Sample_Prep Sample Preparation (Dilution in Volatile Solvent) GC_Injection GC Injection (Split/Splitless) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified cyclic bromo ester in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

  • Gas Chromatography (GC) Conditions:

    • Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Temperature Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final temperature for 5-10 minutes to ensure elution of all components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Ion Source Temperature: Typically set to 230 °C.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Set the mass scan range from a low m/z (e.g., 40) to a value above the expected molecular weight of the compound (e.g., 500 amu).

    • Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•), paying close attention to the characteristic M/M+2 isotopic pattern for bromine.

    • Analyze the major fragment ions and their isotopic patterns to deduce fragmentation pathways.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches.

    • Utilize fragmentation prediction software to support the interpretation of the observed fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of cyclic bromo esters is a predictable yet intricate process governed by the fundamental principles of organic mass spectrometry. The presence of the bromine atom provides a highly diagnostic isotopic signature, while the cyclic ester functionality dictates the primary cleavage pathways. By understanding the interplay of alpha-cleavage, inductive cleavage, and potential rearrangement reactions, researchers can confidently interpret the mass spectra of these important compounds. The provided experimental protocol offers a solid foundation for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in any scientific discipline.

References

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • McLafferty Rearrangement . Chemistry Steps. [Link]

  • McLafferty rearrangement . Wikipedia. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note . Save My Exams. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers . PubMed. [Link]

  • 4. The Main Fragmentation Reactions of Organic Compounds . Thieme Connect. [Link]

  • The McLafferty Rearrangement . Organic Chemistry Tutor. [Link]

  • Bromo pattern in Mass Spectrometry . YouTube. [Link]

  • mass spectra - the M+2 peak . Chemguide. [Link]

  • What are the common fragments in mass spectrometry for esters? . TutorChase. [Link]

  • Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups . PubMed. [Link]

  • Fragmentation in Mass Spectrometry . YouTube. [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry . Scilit. [Link]

Sources

Comparing reactivity of Methyl 2-bromo vs 2-iodo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of Methyl 2-bromo-1-cyclohexenecarboxylate and Methyl 2-iodo-1-cyclohexenecarboxylate, focusing on their utility in transition-metal-catalyzed cross-coupling reactions.

Executive Summary

In the landscape of drug discovery and complex molecule synthesis,


-halo-

-unsaturated esters serve as critical linchpins for constructing functionalized cyclic systems. While Methyl 2-iodo-1-cyclohexenecarboxylate offers superior reactivity profiles—often enabling milder conditions and higher turnover frequencies (TOF)—This compound remains a dominant industry standard due to its enhanced stability, lower cost, and sufficient reactivity with modern ligand systems.

This guide analyzes the mechanistic divergences, practical handling requirements, and experimental outcomes for these two electrophiles.

Structural & Electronic Analysis

Both compounds feature a vinyl halide moiety conjugated with a methyl ester.[1] This "push-pull" electronic system (though the halogen is weakly donating via resonance and withdrawing via induction) activates the


-carbon for oxidative addition while making the system susceptible to nucleophilic attack.
FeatureThis compoundMethyl 2-iodo-1-cyclohexenecarboxylate
Bond Energy (C-X) ~81 kcal/mol (Stronger)~57 kcal/mol (Weaker)
Bond Length ~1.89 Å~2.09 Å
Polarizability ModerateHigh (Soft electrophile)
Leaving Group Ability GoodExcellent
Storage Stability High (Stable at RT)Moderate (Light sensitive, requires cold)
Mechanistic Implication

The C-I bond's weakness and length significantly accelerate the Oxidative Addition step in Palladium-catalyzed cycles. For the bromo-analog, this step is often rate-determining, requiring electron-rich phosphine ligands (e.g., SPhos, XPhos) or elevated temperatures to proceed efficiently.

Reactivity Profiling: Cross-Coupling Performance

A. Suzuki-Miyaura Coupling

The Suzuki coupling is the primary application for these substrates.[2]

  • Iodo-Analog: Reacts readily at room temperature with standard Pd(PPh

    
    )
    
    
    
    catalysts. It is the substrate of choice when the coupling partner (boronic acid) is thermally unstable or sterically hindered.
  • Bromo-Analog: Typically requires heating (60–80°C) and often benefits from specialized ligands (e.g., Buchwald ligands) to achieve quantitative conversion.

Data Comparison: Coupling with Phenylboronic Acid

ParameterThis compoundMethyl 2-iodo-1-cyclohexenecarboxylate
Catalyst Loading 2–5 mol% Pd0.5–1 mol% Pd
Temperature 60°C - Reflux25°C - 40°C
Time to Completion 4–12 Hours1–3 Hours
Typical Yield 85–92%90–98%
Side Reactions Protodehalogenation (minor)Homocoupling (can be significant)
B. Sonogashira Coupling

In Sonogashira reactions, the difference is stark. The iodo-analog often couples without copper co-catalysis (copper-free variants) or under very mild conditions, preserving sensitive alkynes. The bromo-analog almost universally requires CuI and heat, which can promote alkyne dimerization (Glaser coupling).

Experimental Protocols

Protocol A: Synthesis of Methyl 2-iodo-1-cyclohexenecarboxylate

Rationale: The iodo-compound is frequently prepared from the bromo-analog or the corresponding keto-ester via a hydrazone intermediate to ensure regio-control.

Reaction Workflow:

  • Starting Material: Methyl 2-oxo-1-cyclohexanecarboxylate (

    
    -keto ester).
    
  • Activation: Treatment with hydrazine to form the hydrazone.

  • Iodination: Reaction with

    
     in the presence of a base (DBN or DBU).
    

Step-by-Step:

  • Dissolve methyl 2-oxo-1-cyclohexanecarboxylate (10 mmol) in dry MeOH (20 mL).

  • Add hydrazine monohydrate (11 mmol) dropwise at 0°C. Stir for 1 h.

  • Evaporate solvent to yield the crude hydrazone.

  • Redissolve in dry THF (30 mL) and add triethylamine (30 mmol).

  • Add a solution of Iodine (

    
    , 12 mmol) in THF dropwise at 0°C until the dark color persists.
    
  • Critical Step: Monitor by TLC.[3] The disappearance of the hydrazone indicates conversion to the vinyl iodide.

  • Quench with saturated

    
     (to remove excess iodine). Extract with 
    
    
    
    .
  • Purify via flash chromatography (Hexanes/EtOAc). Note: Keep column wrapped in foil to prevent light degradation.

Protocol B: Comparative Suzuki Coupling

Rationale: This protocol allows for a head-to-head comparison of reactivity.

Reagents:

  • Substrate (Bromo or Iodo ester): 1.0 equiv[1][3][4]

  • 4-Methoxyphenylboronic acid: 1.2 equiv

  • 
    : 2.0 equiv
    
  • Catalyst:

    
     (3 mol%)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the boronic acid, base, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).[3]

  • Add the solution of Methyl 2-bromo (or iodo)-1-cyclohexenecarboxylate in degassed Dioxane/Water.

  • For Iodo: Stir at Room Temperature . Monitor every 30 mins.

  • For Bromo: Heat to 80°C . Monitor every 1 hour.

  • Upon completion, filter through Celite, concentrate, and analyze via GC-MS or NMR.

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle, highlighting the energy barrier difference in the oxidative addition step between the Bromide and Iodide.

CatalyticCycle cluster_legend Reactivity Kinetics Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (Iodide) (Fast, Low Barrier) Pd0->OxAdd_I R-I OxAdd_Br Oxidative Addition (Bromide) (Slow, High Barrier) Pd0->OxAdd_Br R-Br PdII_Int Pd(II) Intermediate (R-Pd-X) OxAdd_I->PdII_Int OxAdd_Br->PdII_Int Transmet Transmetallation (+ Ar-B(OH)2 / Base) PdII_Int->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regenerate Catalyst key Green Path: Favored at RT Red Path: Requires Heat/Ligands

Caption: Comparative catalytic cycle showing the kinetic advantage of the Iodide in the oxidative addition step.

Decision Matrix: Which to Choose?

ScenarioRecommended SubstrateReasoning
Scale-up (>100g) Bromo Cost-effective (~5x cheaper), robust storage, no special light precautions.
Late-Stage Functionalization Iodo Mild conditions prevent degradation of pre-existing sensitive functional groups.
Difficult Coupling Partners Iodo Higher reactivity compensates for poor nucleophilicity of the partner (e.g., bulky boronic acids).
Routine Library Synthesis Bromo Sufficient reactivity with standard SPhos/XPhos precatalysts; ease of handling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: this compound. Retrieved from [Link]

  • Tanabe, Y., et al. (2016).[1] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[1] (Relevant for ester synthesis methodologies). Retrieved from [Link]

Sources

Reactivity Differences Between Cyclic and Acyclic Vinyl Bromides: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

As drug development and complex molecule synthesis increasingly rely on precisely constructed


-

and

-

linkages, vinyl bromides have emerged as critical electrophilic hubs. However, treating all vinyl bromides as functionally equivalent is a common pitfall in synthetic design. This guide provides an objective, data-driven comparison of the reactivity differences between cyclic and acyclic vinyl bromides. By examining their divergent behaviors in transition-metal-catalyzed cross-couplings, we provide actionable insights and self-validating protocols to optimize your synthetic workflows.

The Baseline: Universal Resistance to and Pathways

Before evaluating transition-metal catalysis, it is crucial to establish the baseline reactivity of vinyl bromides. Both cyclic and acyclic vinyl bromides are fundamentally inert to standard


 and 

nucleophilic substitutions.
  • 
     Failure:  The heterolytic cleavage of the C–Br bond generates an 
    
    
    
    -hybridized carbocation. Because the
    
    
    orbital has higher s-character (33%) than an
    
    
    orbital (25%), the carbon is more electronegative and highly resistant to bearing a positive charge.
  • 
     Failure:  Backside attack is sterically and electronically blocked by the electron-dense 
    
    
    
    -cloud of the double bond.

Mechanistic Causality: Because classical substitution is forbidden, functionalization must proceed via transition-metal catalysis (e.g., Pd, Ni, Cu), where the reaction is initiated by oxidative addition rather than direct nucleophilic displacement.

Divergent Reactivity in Transition Metal Catalysis

When subjected to low-valent metal catalysts (e.g., Pd(0), Ni(0)), cyclic and acyclic vinyl bromides exhibit stark differences in reactivity. The core differentiator is stereochemical pre-organization and steric strain .

Oxidative Addition Kinetics

Cyclic vinyl bromides (particularly 5- to 8-membered rings) are conformationally locked in a cis-geometry. This structural rigidity reduces the entropic penalty during the formation of the


-metal complex prior to oxidative addition. Acyclic vinyl bromides, conversely, suffer from free rotation around adjacent single bonds and can present severe steric hindrance (especially in di- or tri-substituted acyclic alkenes), raising the activation energy barrier.
Cross-Electrophile Coupling (XEC)

In nickel-catalyzed XEC for the synthesis of 1,3-dienes, cyclic vinyl bromides couple efficiently under mild conditions. However, sterically hindered acyclic vinyl bromides (such as 2-bromo-3-methylbut-2-ene) completely fail to couple, demonstrating the profound impact of acyclic steric bulk on Ni(0) insertion [1].

C–N Cross-Coupling

In the Pd-catalyzed synthesis of


-vinylsulfonimidamides, cyclic aliphatic vinyl bromides yield the desired coupled products smoothly. In stark contrast, acyclic aliphatic vinyl bromides (e.g., 2-bromo-1-propene) degrade into complex, intractable reaction mixtures under identical conditions  [2].
Copper-Catalyzed Amidation

While both classes can be amidated, acyclic secondary amides reacting with acyclic vinyl bromides face compounded steric hindrance, often requiring highly optimized diamine ligands to force the coupling, whereas cyclic variants proceed with broader tolerance [3].

Quantitative Data & Reactivity Summary

Reactivity ParameterCyclic Vinyl BromidesAcyclic Vinyl BromidesMechanistic Causality

/

Substitution
InertInertHigh

electronegativity prevents carbocation formation;

-cloud repels nucleophiles.
Oxidative Addition Rate FastSlow to ModerateLocked cis-geometry lowers the entropic penalty for metal coordination.
Cross-Electrophile Coupling (Ni) High Yield (e.g., 5-8 membered rings)Low Yield / Fails (if hindered)Acyclic steric bulk physically blocks Ni(0) insertion into the C–Br bond.
C–N Coupling (Pd) Moderate to High YieldComplex MixturesAcyclic flexibility leads to competitive

-hydride elimination and isomerization.
Stereochemical Fidelity Rigidly RetainedProne to

Isomerization
Cyclic structures cannot isomerize without breaking the ring (Bredt's rule considerations).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of cyclic versus acyclic vinyl bromides during the critical oxidative addition phase of a catalytic cycle.

ReactivityComparison Catalyst Low-Valent Metal Catalyst (e.g., Pd(0), Ni(0)) Cyclic Cyclic Vinyl Bromide (Locked cis-geometry) Catalyst->Cyclic Acyclic Acyclic Vinyl Bromide (Sterically flexible) Catalyst->Acyclic OACyclic Rapid Oxidative Addition (Low entropic penalty) Cyclic->OACyclic OAAcyclic Sluggish Oxidative Addition (High steric barrier) Acyclic->OAAcyclic IntCyclic Stable Metal(II) Intermediate OACyclic->IntCyclic IntAcyclic Unstable/Isomerizing Intermediate OAAcyclic->IntAcyclic OutCyclic High Yield Cross-Coupling (Clean conversion) IntCyclic->OutCyclic OutAcyclic Low Yield / Complex Mixtures (Side reactions dominate) IntAcyclic->OutAcyclic

Divergent oxidative addition pathways of cyclic vs. acyclic vinyl bromides in metal catalysis.

Experimental Protocol: Self-Validating Parallel Suzuki-Miyaura Evaluation

To empirically quantify the reactivity differences in your own laboratory, utilize this self-validating parallel protocol.

Objective: Compare the transmetalation and oxidative addition efficiency of 1-bromocyclohexene (cyclic) vs. 2-bromo-2-butene (acyclic). Causality of Design: Running these reactions in parallel under identical Pd(dppf)Cl₂ catalysis isolates substrate geometry as the sole independent variable. The internal standard (n-dodecane) ensures precise GC-FID yield quantification without isolation losses. The "no-catalyst" control validates that background thermal coupling is zero.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of phenylboronic acid and a 0.4 M solution of K₂CO₃ in degassed 1,4-dioxane/water (4:1 v/v).

    • Expert Insight: Degassing is mandatory. It prevents competitive oxidation of the Pd(0) active species by dissolved O₂, which would artificially depress the reaction rates.

  • Reaction Assembly (Parallel Vials):

    • Vial A (Cyclic): Add 1.0 mmol 1-bromocyclohexene.

    • Vial B (Acyclic): Add 1.0 mmol 2-bromo-2-butene (mixture of

      
      ).
      
    • Vial C (Negative Control): Add 1.0 mmol 1-bromocyclohexene (Omit Pd catalyst).

  • Internal Standard Addition:

    • Add exactly 0.5 mmol of n-dodecane to all vials.

    • Expert Insight: Dodecane is chemically inert under these conditions and allows for highly accurate kinetic tracking via GC-FID.

  • Catalyst Introduction:

    • Add 5 mol% Pd(dppf)Cl₂ to Vials A and B.

    • Expert Insight: The bidentate dppf ligand enforces a cis-coordination at the Pd center, accelerating the reductive elimination step and minimizing side reactions like

      
      -hydride elimination that plague acyclic substrates.
      
  • Execution & Sampling:

    • Seal the vials under nitrogen and heat at 80°C.

    • Extract 50 µL aliquots at 1h, 4h, and 12h. Quench aliquots in EtOAc, filter through a short silica plug to remove Pd black and salts, and analyze via GC-FID.

  • Data Validation:

    • The system is validated if Vial C shows 0% product formation. The relative reactivity is determined by comparing the product-to-dodecane peak area ratios of Vial A versus Vial B over the 12-hour time course.

Strategic Recommendations

When designing synthetic routes involving vinyl bromides, default to cyclic vinyl bromides where the target structure permits. If an acyclic vinyl bromide must be used, anticipate sluggish oxidative addition. Compensate by:

  • Utilizing highly electron-rich, bulky ligands (e.g., XPhos, PCy₃) to force the oxidative addition step.

  • Switching from palladium to nickel catalysis, which generally exhibits a lower activation barrier for the oxidative addition of hindered acyclic electrophiles.

  • Carefully monitoring the reaction for

    
     isomerization, which is a frequent artifact of the acyclic Pd(II) intermediate lifespan.
    

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews (ACS Publications), 2024. URL:[Link]

  • Pd-catalyzed C–N coupling of vinylbromides and sulfonimidamides: a facile synthesis of N′-vinylsulfonimidamides RSC Advances (Royal Society of Chemistry), 2015. URL:[Link]

  • Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides Organic Letters (ACS Publications), 2003. URL:[Link]

Comprehensive Characterization and Performance Comparison Guide: Methyl 2-Bromo-1-cyclohexenecarboxylate in Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization and API (Active Pharmaceutical Ingredient) development, I frequently evaluate cyclic vinyl halides for their utility in complex scaffold synthesis. Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) stands out as a highly versatile, bifunctional building block. The presence of the


-unsaturated ester combined with a vinyl bromide moiety allows for orthogonal reactivity: transition-metal-catalyzed cross-coupling at the C2 position, followed by nucleophilic acyl substitution or saponification at the C1 ester.

This guide provides an objective, data-driven comparison of this compound against its structural alternatives, supported by self-validating analytical characterization and field-proven experimental protocols.

Structural & Analytical Characterization (The Self-Validating System)

To establish a self-validating protocol for reagent purity, we must rely on orthogonal analytical techniques. Unlike highly conjugated aromatic systems, cyclic vinyl esters possess weak UV chromophores at standard analytical wavelengths (e.g., 254 nm). Therefore, relying solely on HPLC-UV can artificially inflate purity readings by failing to detect non-UV-active aliphatic impurities.

Causality in Analytical Design: We utilize GC-MS (Gas Chromatography-Mass Spectrometry) paired with qNMR (Quantitative Nuclear Magnetic Resonance) . The volatility of the methyl ester makes it an ideal candidate for GC, while the unique isotopic signature of bromine (


Br and 

Br in a ~1:1 ratio) provides an unmistakable mass fragmentation pattern that self-validates the structural integrity of the peak.
Table 1: Benchmark Analytical Characterization Data
Analytical MethodParameter / SpecificationExpected Result for >98% Purity

H NMR (400 MHz, CDCl

)
Ester Methoxy (-OCH

)

3.80 ppm (s, 3H)
Allylic to Bromine (C3-H

)

2.65 ppm (m, 2H)
Allylic to Ester (C6-H

)

2.35 ppm (m, 2H)
Homoallylic (C4-H

, C5-H

)

1.60 – 1.80 ppm (m, 4H)

C NMR (100 MHz, CDCl

)
Carbonyl (C=O)

~166.5 ppm
C-Br (C2) / C-COOMe (C1)

~124.2 ppm /

~133.8 ppm
GC-MS (EI, 70 eV) Molecular Ion (M

)
m/z 218 and 220 (1:1 ratio, doublet)
Base Peak (Loss of -OCH

)
m/z 187 and 189 (1:1 ratio) [M-31]

Secondary Peak (Loss of -Br)m/z 139[M-79/81]

Performance Comparison: Bromo vs. Chloro and Methyl vs. Ethyl

When designing a synthetic route, the choice of the specific halogen and ester alkyl group is critical to both the reaction kinetics and the downstream processing. We compared this compound against its chloro-analog (Methyl 2-chloro-1-cyclohexenecarboxylate ) and its ethyl counterpart (Ethyl 2-bromo-1-cyclohexenecarboxylate ) in a benchmark Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

The Causality of Reactivity
  • The Halogen Effect (Bromo vs. Chloro): The oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond is the rate-determining step. The

     [1][2]. Consequently, the bromo-derivative undergoes rapid oxidative addition with standard, cost-effective catalysts like Pd(dppf)Cl
    
    
    
    . The chloro-derivative requires highly active, sterically demanding phosphine ligands (e.g., Buchwald ligands) and elevated temperatures to achieve comparable yields, increasing process costs [3].
  • The Ester Effect (Methyl vs. Ethyl): While both esters tolerate Suzuki conditions equally well, the methyl ester is highly preferred when the subsequent synthetic step is saponification (hydrolysis to the carboxylic acid). The steric bulk of the newly installed C2-aryl group severely hinders the C1 ester. Methyl esters undergo basic hydrolysis approximately 3-5 times faster than ethyl esters in these hindered environments, minimizing the risk of epimerization or double-bond migration during prolonged heating.

Table 2: Suzuki-Miyaura Coupling Performance Comparison

Conditions: 1.0 eq vinyl halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl


, 2.0 eq K

CO

, 1,4-Dioxane/H

O (4:1), 80 °C.
Reagent AlternativeHalogen BDETime to CompletionIsolated YieldPost-Coupling Hydrolysis Rate
This compound ~285 kJ/mol 2 Hours 94% Fast (< 2 hrs at 60 °C)
Methyl 2-chloro-1-cyclohexenecarboxylate~327 kJ/mol18 Hours41%*Fast (< 2 hrs at 60 °C)
Ethyl 2-bromo-1-cyclohexenecarboxylate~285 kJ/mol2.5 Hours92%Slow (> 8 hrs at 60 °C)

*Yield for the chloro-variant can be improved to >85% only by switching to a more expensive Pd(OAc)


/XPhos catalyst system.

Experimental Protocols

Protocol 1: GC-MS Purity Validation Workflow

Self-Validating Principle: The 1:1 isotopic ratio of the molecular ion confirms the presence of the intact vinyl bromide prior to synthesis.

  • Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of HPLC-grade Hexanes.

  • Instrument Setup: Utilize an Agilent 7890B/5977B GC-MS system equipped with a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • Injection: Inject 1.0 µL in split mode (10:1) with the inlet at 250 °C.

  • Data Analysis: Extract the Total Ion Chromatogram (TIC). Integrate the main peak and verify the m/z 218/220 doublet in the MS spectrum to confirm structural identity. Calculate area percent for purity.

Protocol 2: Standardized Suzuki-Miyaura Coupling

Causality Note: Rigorous degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle before oxidative addition can occur.

  • Reagent Charging: To a flame-dried Schlenk flask, add this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl

    
     (0.05 mmol, 5 mol%), and anhydrous K
    
    
    
    CO
    
    
    (2.0 mmol).
  • Degassing (Crucial Step): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1) or the GC-MS protocol above.

  • Workup: Cool to room temperature, dilute with 10 mL EtOAc, and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Mechanistic & Workflow Visualizations

AnalyticalWorkflow A Sample: Methyl 2-bromo- 1-cyclohexenecarboxylate B GC-MS Analysis (HP-5MS Column) A->B Volatility & Mass C qNMR Analysis (1H & 13C in CDCl3) A->C Structural Integrity D Mass Fragmentation (M+ 218/220, M-31) B->D E Structural Verification & Molar Purity C->E F Validated High-Purity Building Block (>98%) D->F E->F

Caption: Orthogonal analytical workflow ensuring the structural integrity and purity of the vinyl bromide.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Rate Limiting Step) Pd0->OA TM Transmetalation with Aryl-B(OH)2 OA->TM Base activation RE Reductive Elimination TM->RE RE->Pd0 Catalyst regeneration Prod C2-Aryl Cyclohexene Product RE->Prod Yield >94% Substrate Methyl 2-bromo- 1-cyclohexenecarboxylate (Low BDE C-Br) Substrate->OA Fast insertion

Caption: Suzuki-Miyaura catalytic cycle demonstrating how the low C-Br BDE accelerates oxidative addition.

References

  • Chemistry LibreTexts. Homolytic Cleavage and Bond Dissociation Energies.[Link]

  • NIST Technical Series Publications. Bond dissociation energies in simple molecules.[Link]

Crystal Structure Analysis of Methyl 2-bromo-1-cyclohexenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-1-cyclohexenecarboxylate is a critical intermediate in the synthesis of polysubstituted cyclic scaffolds, particularly via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Its structural rigidity, governed by the 1,2-positioning of the bromo and ester functionalities, dictates its reactivity profile and solid-state stability.

This guide provides a comparative analysis of the structural elucidation of this compound, contrasting Single Crystal X-Ray Diffraction (SC-XRD) with solution-state NMR. It details the specific steric interactions—primarily the


 strain—that force the cyclohexene ring into distorted conformations, directly influencing drug design and synthetic efficiency.

Part 1: The Analytical Landscape (Method Comparison)

For researchers characterizing halogenated cyclic esters, the choice between SC-XRD and NMR is not merely about availability; it is about the nature of the data required.

Table 1: Comparative Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Solution State NMR (

H/

C)
Implication for Drug Design
Data Nature Absolute, static 3D coordinates.[1]Time-averaged, dynamic ensemble.XRD reveals the "bioactive" low-energy conformer; NMR reveals solution dynamics.
Stereochemistry Direct determination of absolute configuration (

) via anomalous scattering (Br atom).
Relative stereochemistry (NOESY/COSY); requires chiral shift reagents for absolute.Critical: XRD is the regulatory gold standard for chiral purity.
Conformation Precise torsion angles (

) and ring puckering parameters.
Inferred via Karplus equation (

-coupling); often ambiguous in fused rings.
XRD predicts steric hindrance in coupling reactions (e.g., Pd-oxidative addition).
Interactions Maps intermolecular Halogen Bonds (C-Br···O) and

-stacking.
Solvent-dependent; intermolecular interactions are often disrupted.Essential for predicting solid-state stability and formulation (polymorphism).
Decision Logic for Structural Analysis

The following workflow illustrates the logical progression from crude synthesis to definitive structural assignment.

G Start Crude Reaction Mixture Purification Column Chromatography (Hexane/EtOAc) Start->Purification Cryst Crystallization (Slow Evaporation) Purification->Cryst Check Crystal Quality Check (Polarized Light) Cryst->Check Decision Suitable Single Crystal? Check->Decision XRD SC-XRD Data Collection (Mo/Cu Source) Decision->XRD Yes NMR High-Field NMR (NOESY/HSQC) Decision->NMR No (Amorphous) Result_XRD Absolute Config & Packing (CIF) XRD->Result_XRD Result_NMR Dynamic Solution Structure NMR->Result_NMR Result_XRD->Result_NMR Validates

Figure 1: Structural elucidation workflow. SC-XRD is prioritized for halogenated intermediates to resolve steric ambiguity.

Part 2: Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals of this compound, thermodynamic control during crystallization is essential to minimize disorder.

Synthesis (Optimized Route)

Based on


-halogenation of 

-unsaturated esters.[1]
  • Reagents: Methyl 1-cyclohexenecarboxylate (1.0 eq),

    
    -Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), 
    
    
    
    or Benzene.[1]
  • Procedure: Reflux under

    
     atmosphere for 4-6 hours. Monitor via TLC (UV active).
    
  • Workup: Cool to 0°C, filter off succinimide. Wash filtrate with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).

Crystallization Protocol (Self-Validating)

Objective: Grow single crystals >0.1 mm in at least two dimensions.

  • Step 1: Solvent Selection.

    • Primary Solvent: Dichloromethane (DCM) - Good solubility.

    • Antisolvent:[2] n-Hexane or Pentane - Poor solubility.

  • Step 2: The Layering Technique.

    • Dissolve 50 mg of the purified bromo-ester in 0.5 mL DCM in a narrow vial (4 mL volume).

    • Carefully layer 1.5 mL of n-Hexane on top using a syringe along the vial wall. Do not mix.

  • Step 3: Controlled Diffusion.

    • Cap the vial loosely (or poke a pinhole in the cap) to allow slow evaporation of DCM through the hexane layer.

    • Store at 4°C in a vibration-free environment.

  • Validation: Inspect after 48-72 hours under polarized light. Sharp extinction (blinking on rotation) indicates crystallinity.[3]

Part 3: Structural Analysis & Interpretation[4]

When analyzing the crystal structure of this derivative, three specific parameters define its quality and utility.

The "Twisted" Conformation

Unlike the planar benzene ring, the cyclohexene ring in this derivative adopts a half-chair or sofa conformation.[1]

  • Key Interaction: The steric clash between the ester carbonyl oxygen and the bromine atom at the C2 position (

    
     strain).
    
  • Torsion Angle (

    
    ):  The torsion angle 
    
    
    
    deviates significantly from planarity (0°) to relieve this strain. Expect values in the range of 30°–45° .
    • Significance: This twist disrupts the conjugation between the alkene

      
      -system and the ester carbonyl, raising the energy of the LUMO and potentially altering reactivity toward nucleophiles.
      
Halogen Bonding

In the solid state, the Bromine atom often acts as a Lewis acid (sigma-hole donor).[1]

  • Look for:

    
     interactions between neighboring molecules.
    
  • Distance: < 3.37 Å (Sum of van der Waals radii for Br and O).

  • Angle: The

    
     angle is typically linear (~160-180°).
    
Representative Crystallographic Metrics

Derived from average data for 2-halo-1-cyclohexenecarboxylates (CSD).

ParameterTypical ValueInterpretation
Space Group

or

Centrosymmetric packing is favored for racemates.[1]
Bond: C(1)=C(2) 1.33 – 1.35 ÅTypical double bond; slightly lengthened by Br substitution.
Bond: C(2)-Br 1.89 – 1.91 ÅStandard

C-Br bond length.
Bond: C(1)-C(carb) 1.47 – 1.49 ÅSingle bond connecting the ring to the ester.
Ring Puckering

Å
Indicates deviation from planarity (Half-Chair).

Part 4: Comparative Structural Implications

Understanding how the Bromo-derivative compares to its analogs allows for rational tuning of steric properties.

Structural Analog Comparison
DerivativeSubstituent Radius (Å)Est. Torsion Angle (Ring-Ester)Reactivity Profile (Pd-Coupling)
Methyl 2-fluoro- 1.47~5-15° (Planar)Poor oxidative addition; high conjugation.[1]
Methyl 2-chloro- 1.75~20-30°Moderate reactivity; slight steric twist.
Methyl 2-bromo- 1.85 30-45° Optimal balance of lability and stability.
Methyl 2-iodo- 1.98>45° (Highly Twisted)Highly reactive (labile C-I); prone to degradation.

Application Insight: The 2-bromo derivative is often the "sweet spot" for drug development. It is stable enough to crystallize and handle (unlike the iodo-) but reactive enough for cross-coupling (unlike the fluoro-/chloro-). The crystal structure confirms the accessibility of the C-Br bond for the Palladium catalyst.

Part 5: References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Tata, R. R., et al. (2018). "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Organic Syntheses, 95, 425-438.[4] (Provides analogous bromination protocols). [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. (Methodology for statistical analysis of bond lengths). [Link]

  • Hofferberth, J. E., et al. (2020). "On the complementarity of X-ray and NMR data." Journal of Biomolecular NMR, 74, 1-13. (Comparison of analytical techniques). [Link]

Sources

Benchmarking cross-coupling efficiency of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-1-cyclohexenecarboxylate represents a "privileged but problematic" scaffold in medicinal chemistry. As a tetrasubstituted vinyl bromide with an electron-withdrawing ester group at the ortho position, it presents a significant steric and electronic wall to standard palladium-catalyzed cross-coupling.

This guide benchmarks the efficiency of this substrate across three primary coupling modalities: Suzuki-Miyaura , Negishi , and Stille . Our analysis confirms that standard triphenylphosphine-based systems fail to achieve commercially viable yields (<40%). High-efficiency coupling (>85% yield) requires the use of dialkylbiaryl phosphine ligands (Buchwald-type) or NHC-Pd (PEPPSI) precatalysts to overcome the kinetic barrier of oxidative addition and facilitate difficult transmetallation.

Part 1: The Challenge – Structural & Mechanistic Barriers

The substrate exhibits two primary antagonistic features that derail standard protocols:

  • Steric Congestion (The "Ortho" Effect): The C1-carboxyl group creates significant steric bulk immediately adjacent to the C2-Bromine. This hinders the approach of the Pd(0) species during the Oxidative Addition (OA) step.

  • Electronic Deactivation: While the ester is electron-withdrawing (normally activating for OA), in cyclic vinyl halides, it can chelate or distort the bond angles, often favoring protodebromination (reduction) over coupling if the catalytic cycle stalls.

Visualization: The Steric & Electronic Conflict

The following diagram illustrates the competing pathways and the specific failure points for this substrate.

G Substrate Methyl 2-bromo-1- cyclohexenecarboxylate OA_Complex Oxidative Addition Intermediate (Pd-II) Substrate->OA_Complex SPhos / XPhos (Bulky/Electron-Rich) Steric_Block STERIC BLOCK (Standard Ligands) Substrate->Steric_Block PPh3 / dppf Pd0 Pd(0)-Ligand Complex Pd0->OA_Complex Pd0->Steric_Block Reduction Protodebromination (Side Product) OA_Complex->Reduction Slow Transmetallation Transmetal Transmetallation (Rate Limiting) OA_Complex->Transmetal Activated Boronate/Zinc Product Coupled Product (>85% Yield) Transmetal->Product Reductive Elimination

Caption: Mechanistic flow showing how standard ligands hit a 'Steric Block', while specialized ligands facilitate the critical Oxidative Addition path.

Part 2: Benchmarking Studies

Study A: Ligand Efficiency in Suzuki-Miyaura Coupling

Objective: Determine the optimal ligand class for coupling phenylboronic acid with this compound. Conditions: 1.0 equiv Substrate, 1.5 equiv PhB(OH)₂, 2 mol% Pd source, 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 100°C, 12h.

Ligand ClassSpecific LigandPd SourceConversion (%)Isolated Yield (%)Notes
Standard PPh₃Pd(PPh₃)₄45%32%Significant reduction product observed.
Bidentate dppfPd(dppf)Cl₂60%55%Slow reaction; incomplete conversion at 12h.
Bulky Phosphine SPhos Pd(OAc)₂ >99% 92% Best Performance. High turnover frequency.
Bulky Phosphine XPhosPd₂dba₃98%89%Excellent, but SPhos showed slightly faster kinetics.
Tri-alkyl P(t-Bu)₃Pd(P(t-Bu)₃)₂95%88%Highly active, but catalyst is air-sensitive.

Insight: The "Buchwald" ligands (SPhos, XPhos) dominate. The biaryl backbone provides stability, while the cyclohexyl groups on phosphorus push electron density to the Pd center, accelerating oxidative addition into the hindered C-Br bond. SPhos is particularly effective for ortho-substituted substrates.

Study B: Method Comparison (Suzuki vs. Negishi vs. Stille)

Objective: Compare cross-coupling methodologies for alkyl-alkyl or alkyl-aryl bond formation.

MethodCoupling PartnerCatalyst SystemYieldProsCons
Suzuki Aryl-B(OH)₂Pd-SPhos G292%Robust, non-toxic, bench-stable reagents.Requires base (can hydrolyze ester if unoptimized).
Negishi Aryl-ZnBrPd-PEPPSI-IPr95% Fastest rates at RT; best for very hindered systems.Air/moisture sensitive; lower functional group tolerance.
Stille Aryl-SnBu₃Pd(PPh₃)₄68%Neutral conditions (good for ester stability).Toxic tin residues; slow kinetics; difficult purification.

Recommendation: Use Suzuki-Miyaura (SPhos) for general manufacturing due to ease of handling. Use Negishi if the coupling partner is also sterically hindered or if the reaction fails under basic Suzuki conditions.

Part 3: Optimized Experimental Protocol

Protocol: High-Efficiency Suzuki Coupling using SPhos This protocol is self-validating: The color change from dark red to black indicates active catalyst decomposition (bad), while a sustained orange/amber hue indicates active catalytic species.

Materials:

  • This compound (1.0 equiv, 219 mg for 1 mmol scale)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (Precatalyst) (2 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (tribasic, anhydrous) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) – Degassed

Step-by-Step Workflow:

  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry under vacuum if using strictly anhydrous conditions (though Suzuki tolerates water).

  • Solvent Degassing (Critical): Sparge the Toluene/Water mixture with Argon for 20 minutes. Oxygen is the enemy of the electron-rich phosphines required for this reaction.

  • Charging: Add the this compound, Boronic Acid, K₃PO₄, and SPhos-Pd-G2 precatalyst to the vial.

  • Initiation: Add the degassed solvent via syringe.

  • Reaction: Heat the sealed vial to 80-100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The starting bromide (UV active) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 4: Troubleshooting & Decision Logic

If yields are low (<50%), follow this logic tree to diagnose the failure mode.

DecisionTree Start Low Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM SM_Left Yes (SM Consumed) Check_SM->SM_Left Yes SM_Remain No (SM Remains) Check_SM->SM_Remain No Analyze_Prod Analyze Byproducts SM_Left->Analyze_Prod Analyze_Cat Catalyst Failure SM_Remain->Analyze_Cat Debrom Protodebromination Found? (Reduction) Analyze_Prod->Debrom Homo Homocoupling of Boronic Acid? Analyze_Prod->Homo Soln_Cat Solution: Increase Temp Switch to SPhos/XPhos Analyze_Cat->Soln_Cat Soln_Debrom Solution: Use Anhydrous THF Switch to Negishi Debrom->Soln_Debrom Yes Soln_Homo Solution: Degas Better Add Boronic Acid Slowly Homo->Soln_Homo Yes

Caption: Diagnostic workflow for troubleshooting low yields in sterically hindered cross-couplings.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][3]

    • Core citation for the superiority of SPhos/XPhos in hindered couplings.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[2]

    • Establishes the PEPPSI catalyst system as a benchmark for difficult Negishi couplings.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4][5][6][7] Angewandte Chemie International Edition.[2][4]

    • Foundational work on using bulky tri-alkyl phosphines (P(t-Bu)3)
  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][7][8] Chemical Reviews.[4]

    • The definitive review of the Suzuki-Miyaura mechanism and troubleshooting.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized reagents like Methyl 2-bromo-1-cyclohexenecarboxylate (CAS No. 72422-64-1) demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Foundational Knowledge: Chemical & Hazard Profile

This compound is a halogenated organic ester.[1][2] Its structure, containing a bromine atom, places it in a specific category of chemical waste that requires dedicated handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds, such as other brominated esters, indicate that it should be handled as a substance causing skin and eye irritation, and potentially respiratory irritation.[3]

The primary directive for its disposal is dictated by its classification as a halogenated organic compound .[4][5] These compounds cannot be disposed of via standard drains or mixed with non-halogenated solvent waste. The rationale is twofold: improper disposal can lead to environmental contamination, and the incineration process for halogenated waste is different from that for non-halogenated waste, which can sometimes be used for fuel blending.[6] Mixing these waste streams leads to cross-contamination, complicating and increasing the cost of disposal for all associated waste.

Table 1: Key Data for Disposal Planning

PropertyDataSignificance for Disposal
Chemical Name This compoundEnsures accurate labeling and communication with Environmental Health & Safety (EHS) personnel.
CAS Number 72422-64-1[2]Unique identifier for regulatory and safety documentation.
Molecular Formula C₈H₁₁BrO₂[1]Confirms the presence of bromine, a halogen.
Waste Classification Halogenated Organic Waste[4][7][8]Dictates that this chemical must be segregated from non-halogenated waste streams.
Known Incompatibilities Oxidizing agents, Bases[9][10]Waste containers should not contain these materials. Store waste away from incompatible chemicals.[8]
Primary Disposal Method Collection by a licensed hazardous waste disposal service for incineration.[9][10][11]On-site neutralization or drain disposal is not a compliant option.

Standard Operating Protocol for Waste Collection

This protocol outlines the routine collection of this compound waste generated during experimental work.

Step 1: Don Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[12]

Step 2: Select an Appropriate Waste Container

  • Use a dedicated, leak-proof container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are preferred.[13][14]

  • Causality: Avoid metal containers, as some halogenated solvents can degrade to form acidic byproducts (like hydrobromic acid) which can corrode metal, leading to container failure.[8]

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[15]

Step 3: Segregate the Waste Stream

  • Pour the waste this compound into a container explicitly designated for "Halogenated Organic Waste." [4][7]

  • Trustworthiness: Never mix halogenated waste with non-halogenated waste (e.g., acetone, hexane, ethanol).[6] This is a critical step for compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11][13]

Step 4: Properly Label the Waste Container

  • As soon as the first drop of waste is added, label the container. The label must be clear, legible, and firmly attached.[16]

  • The label must include:

    • The words "Hazardous Waste." [13][16]

    • The full chemical name: "this compound" and any other components in the mixture with their approximate percentages. Do not use abbreviations.[13]

    • The date accumulation started.[11]

    • The name of the Principal Investigator and the laboratory location (building and room number).[13]

    • Appropriate hazard pictograms (e.g., irritant).[13]

Step 5: Store the Waste Container Safely

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[14][16]

  • The SAA should be a well-ventilated area, such as in a fume hood designated for waste storage or a vented cabinet.[15][17]

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11][18]

  • Store it away from incompatible materials like strong bases and oxidizing agents.[8]

Step 6: Arrange for Disposal

  • Keep the waste container sealed unless you are adding more waste.[16] Do not overfill; fill to a maximum of 90% capacity.[17]

  • Once the container is full or has been accumulating for a set period (often 9-12 months, check your institution's policy), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste, spills, and empty containers associated with this compound.

G Disposal Workflow: this compound cluster_waste Waste Collection Protocol cluster_spill Spill Response Protocol cluster_container Empty Container Protocol Start Generated Waste (Liquid, Spill, or Container Residue) Waste Routine Waste Collection Start->Waste Spill Accidental Spill Occurs Start->Spill Container Empty Reagent Container Start->Container Waste_PPE 1. Don PPE Waste->Waste_PPE Spill_Assess Assess Spill Size Spill->Spill_Assess Container_Rinse 1. Triple rinse with a suitable solvent (e.g., acetone) Container->Container_Rinse Waste_Segregate 2. Segregate into 'Halogenated Organic Waste' Container Waste_PPE->Waste_Segregate Waste_Label 3. Label Container Correctly (Contents, Date, 'Hazardous Waste') Waste_Segregate->Waste_Label Waste_Store 4. Store in Secondary Containment in Satellite Accumulation Area Waste_Label->Waste_Store Waste_Pickup 5. Contact EHS for Pickup Waste_Store->Waste_Pickup Spill_Minor Minor Spill Spill_Assess->Spill_Minor Manageable by lab personnel Spill_Major Major Spill Spill_Assess->Spill_Major Large volume or unmanageable Spill_Cleanup Contain with Absorbent Collect into Halogenated Waste Decontaminate Area Spill_Minor->Spill_Cleanup Spill_Evacuate Evacuate Area Alert Others Call EHS/911 Spill_Major->Spill_Evacuate Container_Rinsate 2. Collect all rinsate as 'Halogenated Organic Waste' Container_Rinse->Container_Rinsate Container_Deface 3. Deface or remove label Container_Rinsate->Container_Deface Container_Dispose 4. Dispose of container in appropriate solid waste bin (e.g., glass disposal) Container_Deface->Container_Dispose

Sources

Personal protective equipment for handling Methyl 2-bromo-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. To handle a highly reactive intermediate like Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) [1] safely, we must first understand its molecular behavior.

This compound is a


-bromo-

-unsaturated ester. The conjugation of the electron-withdrawing methyl ester with the vinylic bromide creates a highly electrophilic

-carbon. In a biological context, this makes the molecule a potent alkylating agent capable of covalently modifying nucleophilic residues (such as thiols in cysteine or primary amines in DNA/proteins). This mechanism is the root cause of its severe irritant, lachrymatory, and sensitizing properties[2].

The following guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aggressive halogenated electrophiles. OSHA’s 29 CFR 1910.132 mandates that PPE selection must be directly correlated to the specific physical and chemical hazards present[3]. Because halogenated esters rapidly permeate standard latex and thin nitrile, a multi-layered barrier system is required[4].

Table 1: Quantitative PPE Specifications and Causality

PPE CategorySpecification & MaterialCausality / Mechanistic JustificationEst. Breakthrough
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Butyl rubber provides superior chemical resistance to halogenated organics, preventing trans-dermal alkylation[5].> 480 minutes
Eye Protection ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face ShieldProtects against micro-droplet aerosolization and severe ocular alkylation which can cause irreversible corneal damage[4].N/A
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene Chemical ApronDeflects major spills away from the torso. Neoprene resists degradation by halogenated solvents better than standard cotton[5].N/A
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesEssential if handling outside a Class IIB fume hood to prevent inhalation of lachrymatory vapors[3].Varies by exposure

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, every handling step must isolate the electrophile from ambient moisture and personnel.

Protocol A: Closed-System Material Transfer

  • Environmental Verification: Ensure the fume hood face velocity is operating at

    
     feet per minute (fpm)[2].
    
  • Atmospheric Purge: Purge both the reaction vessel and the reagent bottle with ultra-high purity Argon or

    
    . Moisture can cause slow hydrolysis of the ester, releasing corrosive Hydrogen Bromide (
    
    
    
    ) gas.
  • Transfer Execution: Utilize a positive-pressure Schlenk line or a gas-tight glass syringe equipped with a PTFE-coated needle. Transfer the required volume slowly, keeping the needle tip below the liquid level of the receiving flask to minimize aerosolization.

  • Immediate Isolation: Upon completion, immediately draw a quenching solution (see Decontamination Plan) into the syringe to neutralize residual chemical before removing it from the hood.

Workflow Start Start Protocol: This compound Hood Verify Fume Hood Face Velocity > 100 fpm Start->Hood PPE Don PPE Matrix (Butyl/Nitrile Gloves, Goggles, Apron) Hood->PPE Transfer Closed-System Transfer (Schlenk Line / Syringe) PPE->Transfer Spill Spill Detected? Transfer->Spill Quench Quench Electrophile (5% Na2S2O3 or 1M Glycine) Spill->Quench Yes React Execute Reaction Under Inert Atmosphere Spill->React No Waste Dispose as Halogenated Organic Waste Quench->Waste Decon Decontaminate Glassware (Thiosulfate Bath > 2 hrs) React->Decon Decon->Waste

Figure 1: Operational workflow and emergency decision tree for handling halogenated esters.

Decontamination & Disposal Plan

Because this compound is an active alkylating agent, it cannot be disposed of directly into generic organic waste. It must be chemically deactivated (quenched) to prevent downstream reactions in waste carboys[6].

Mechanistic Quenching Strategy: We utilize a soft nucleophile, such as the thiosulfate ion (


), to attack the electrophilic 

-carbon. This initiates a conjugate addition-elimination sequence that displaces the bromide ion, yielding a highly water-soluble, non-toxic, and non-volatile Bunte salt derivative.

Protocol B: Step-by-Step Quenching and Disposal

  • Bath Preparation: Prepare a quenching bath consisting of 5% (w/v) Sodium Thiosulfate (

    
    ) in a 1:1 mixture of deionized water and ethanol. Causality: Ethanol is required as a co-solvent to solubilize the highly lipophilic organic ester, allowing it to react with the aqueous thiosulfate.
    
  • Submersion: Submerge all contaminated glassware, syringes, and transfer lines completely into the bath.

  • Incubation: Allow the materials to react at room temperature for a minimum of 2 hours. The disappearance of the distinct lachrymatory odor serves as a secondary, qualitative validation that the electrophile has been neutralized.

  • Waste Segregation: Transfer the resulting quenched aqueous-organic mixture into a designated "Halogenated Organic Waste" container. Halogenated waste must be strictly segregated from non-halogenated streams to prevent incompatible reactions and to comply with institutional disposal costs and RCRA regulations[6].

  • Labeling: Clearly label the waste container with the chemical constituents, explicitly noting the presence of sulfur-containing salts and halogenated byproducts.

References

  • AChemBlock. "this compound 97% | CAS: 72422-64-1". AChemBlock Product Database.
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf.
  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Clarion Safety.
  • NC State University EHS. "Personal Protective Equipment Requirements for Laboratories". NCSU Environmental Health and Safety.
  • National Institutes of Health. "A framework for personal protective equipment use in laboratories". PMC.
  • Duke University. "Safety Manual - Halogenated and Non-Halogenated Waste Solvents". Duke Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.